Anticancer agent 216
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H21N3O6 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23-/m0/s1 |
InChIキー |
UKJRPMXYHVCOGK-VCGICTTQSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)[C@H](C)N)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C(C)N)O |
製品の起源 |
United States |
Foundational & Exploratory
The "216" Anticancer Agents: A Technical Guide to Discovery and Synthesis
The designation "Anticancer agent 216" is not unique to a single molecule. This guide provides an in-depth technical overview of three distinct and significant anticancer agents that carry the "216" identifier: a series of paclitaxel-camptothecin conjugates, the Bloom (BLM) helicase inhibitor ML216, and the B-cell lymphoma-extra large (BCL-XL) protein degrader DT2216. Each of these agents represents a different approach to cancer therapy, from combining existing cytotoxics to targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on their discovery, synthesis, mechanism of action, and preclinical evaluation.
Antitumor Agents 216: Paclitaxel-Camptothecin Conjugates
The seminal work in this area is detailed in the publication "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents." This research explores the synthesis and cytotoxic effects of hybrid molecules that combine the microtubule-stabilizing agent paclitaxel (B517696) and the topoisomerase I inhibitor camptothecin (B557342). The rationale behind this conjugation is to create a single molecule with dual mechanisms of action, potentially leading to synergistic anticancer effects and a different spectrum of activity compared to the individual drugs.
Quantitative Data
The cytotoxic activity of the paclitaxel-camptothecin conjugates was evaluated against various human cancer cell lines. The data is summarized in the table below.
| Compound | Linkage Type | Cell Line | IC50 (µM) |
| Paclitaxel | - | HCT-8 (colon) | >50 |
| Camptothecin | - | HCT-8 (colon) | >50 |
| Mixture (1:1) | - | HCT-8 (colon) | >50 |
| Conjugate 16 | Imine | HCT-8 (colon) | 0.02 |
| Conjugate 17 | Imine | HCT-8 (colon) | 0.03 |
| Conjugate 18 | Imine | HCT-8 (colon) | 0.02 |
Table 1: In vitro cytotoxicity of paclitaxel-camptothecin conjugates against the HCT-8 human colon adenocarcinoma cell line.
The conjugates were also evaluated for their ability to inhibit human topoisomerase I.
| Compound | Concentration (µM) | % Inhibition of Topoisomerase I |
| Camptothecin | 50 | >95 |
| Conjugate 16 | 50 | Marginal |
| Conjugate 18 | 50 | Marginal |
| Conjugate 19 | 50 | Marginal |
Table 2: Inhibition of human topoisomerase I by paclitaxel-camptothecin conjugates.
Experimental Protocols
Synthesis of Paclitaxel-Camptothecin Conjugates (General Protocol via Imine Linkage)
A solution of a paclitaxel derivative with a free amino group at the 3'-position in anhydrous dichloromethane (B109758) is treated with an equimolar amount of a camptothecin derivative bearing an aldehyde group at the 7-position. The reaction mixture is stirred at room temperature under an inert atmosphere for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired imine-linked conjugate.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Human tumor cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compounds for 48 hours.
-
After treatment, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read at 540 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.[1][2][3][4][5]
Topoisomerase I Relaxation Assay
-
A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol) is prepared.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The DNA is resolved by electrophoresis on a 1% agarose (B213101) gel.
-
The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.[6][7][8][9][10]
Signaling Pathway and Mechanism of Action
Dual mechanism of action of paclitaxel-camptothecin conjugates.
ML216: A Selective Inhibitor of Bloom (BLM) Helicase
ML216 is a small molecule inhibitor of Bloom (BLM) helicase, an enzyme critical for maintaining genomic stability through its role in DNA repair, particularly homologous recombination. The inhibition of BLM helicase is a promising anticancer strategy, as cancer cells often exhibit increased reliance on specific DNA repair pathways.
Quantitative Data
The inhibitory activity and cellular effects of ML216 are summarized below.
| Parameter | Value | Target/Cell Line |
| IC50 | 1.2 µM | BLM helicase |
| IC50 | ~50 µM | RECQ1 helicase |
| IC50 | >50 µM | RECQ5 helicase |
| IC50 | >50 µM | E. coli UvrD helicase |
| Cell Proliferation | Selectively inhibits BLM-proficient cells | PSNF5 (BLM-proficient) vs. PSNG13 (BLM-deficient) |
Table 3: In vitro inhibitory activity and cellular selectivity of ML216.[11]
Experimental Protocols
Synthesis of ML216
A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) and 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene is dissolved in dimethylformamide (DMF) and stirred at 90°C for 1 hour. The solution is then cooled and quenched with water. The resulting precipitate is filtered and washed sequentially with water, ethyl acetate, and acetone (B3395972) to yield pure 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea (ML216).[11]
BLM Helicase Inhibition Assay (Fluorescence Quenching-Based)
-
A forked duplex DNA substrate is used, labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand.
-
The assay is performed in a 1536-well plate format.
-
BLM enzyme (10 nM) in reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20) is dispensed into the wells.
-
ML216 at various concentrations is added to the wells.
-
The reaction is initiated by the addition of the DNA substrate and ATP.
-
The increase in fluorescence, resulting from the unwinding of the DNA duplex and separation of the fluorophore and quencher, is measured over time using a plate reader. The IC50 value is determined from the dose-response curve.[11][12][13][14][15]
Cellular Proliferation Assay
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of ML216 for 72 hours.
-
Cell viability is assessed using a standard method such as the WST-1 or MTT assay.
-
The differential effect on the proliferation of BLM-proficient versus BLM-deficient cells indicates the on-target activity of the inhibitor.[11]
Mechanism of Action Workflow
Workflow of ML216-mediated inhibition of BLM helicase.
DT2216: A BCL-XL-Specific PROTAC Degrader
DT2216 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). BCL-XL is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins.
Quantitative Data
The efficacy of DT2216 has been demonstrated in various preclinical models and early-phase clinical trials.
| Parameter | Value | Cell Line/Setting |
| DC50 | 63 nM | MOLT-4 (T-ALL) cells |
| EC50 | 0.052 µM | MOLT-4 (T-ALL) cells |
| Clinical Trial (Phase 1) | Recommended Phase 2 Dose: 0.4 mg/kg IV BIW | Relapsed/refractory solid malignancies |
| Clinical Observation | Rapid and sustained degradation of BCL-XL in peripheral leukocytes | Patients receiving 0.4 mg/kg |
Table 4: In vitro and clinical activity of DT2216.[16][17]
Experimental Protocols
Synthesis of DT2216 (General Concept)
DT2216 is a heterobifunctional molecule consisting of three components: a ligand that binds to BCL-XL (derived from navitoclax), a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The synthesis involves multi-step organic chemistry to couple these three components, with the final product purified by chromatography.[16][18]
BCL-XL Degradation Assay (Western Blot)
-
Cancer cells (e.g., MOLT-4) are treated with various concentrations of DT2216 for a specified time (e.g., 16 hours).
-
Total cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BCL-XL and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the extent of BCL-XL degradation.[16][19][20][21][22][23]
Cell Viability Assay (MTT or MTS)
-
MOLT-4 cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of DT2216 for 72 hours.
-
MTT or MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
For the MTT assay, a solubilizing agent is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
The EC50 value, the concentration that causes 50% inhibition of cell viability, is calculated.[24][25][26]
PROTAC Mechanism of Action
Mechanism of DT2216-mediated BCL-XL degradation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. inspiralis.com [inspiralis.com]
- 7. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. profoldin.com [profoldin.com]
- 11. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. AID 2364 - qHTS Validation Assay for Inhibitors of Bloom's syndrome helicase (BLM) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amsbio.com [amsbio.com]
- 16. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. MOLT-4 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 26. broadpharm.com [broadpharm.com]
"Anticancer agent 216" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 216 (CAS Number: 2916406-02-3) is a potent synthetic derivative of camptothecin (B557342), a naturally occurring quinoline (B57606) alkaloid. Camptothecins represent a critical class of chemotherapeutic agents that primarily function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further preclinical and clinical investigation. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
While a definitive, publicly disclosed chemical structure for this compound is not available, its molecular formula is C₂₃H₂₁N₃O₆ . As a camptothecin analog, it retains the characteristic pentacyclic ring structure essential for its biological activity. The modifications from the parent compound likely contribute to its specific cytotoxic potency and pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2916406-02-3 | Vendor Information |
| Molecular Formula | C₂₃H₂₁N₃O₆ | Vendor Information |
| Molecular Weight | 435.43 g/mol | Calculated |
| Boiling Point (Predicted) | 833.9 ± 65.0 °C | ChemicalBook |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook |
Biological Activity and Mechanism of Action
Cytotoxicity
This compound exhibits potent cytotoxic effects against human cancer cell lines. Notably, it has been shown to inhibit the growth of breast cancer cells with high efficacy.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast Adenocarcinoma | 9.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 11.6 |
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism of action for this compound, consistent with other camptothecin analogs, is the inhibition of DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks.
During the S-phase of the cell cycle, the collision of the replication fork with these stabilized cleavable complexes results in the conversion of single-strand breaks into irreversible double-strand breaks. The accumulation of these double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways
The cellular response to the DNA damage induced by this compound involves the activation of several key signaling pathways. These pathways coordinate to either repair the DNA damage or, if the damage is too extensive, initiate programmed cell death.
Experimental Protocols
The following protocols are representative methodologies for the in vitro evaluation of this compound, based on standard procedures for camptothecin analogs.
Cell Culture
-
Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ value of this compound.
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising camptothecin analog with potent in vitro activity against breast cancer cell lines. Its mechanism of action through topoisomerase I inhibition is well-established for this class of compounds. The provided data and protocols offer a foundational guide for researchers interested in further exploring the therapeutic potential of this agent. Future studies should focus on elucidating its detailed chemical structure, expanding the scope of its in vitro and in vivo efficacy, and investigating its pharmacokinetic and toxicological profiles.
References
A Technical Guide to the Identification and Validation of the Target of Anticancer Agent 216
Disclaimer: The term "Anticancer Agent 216" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature, including a paclitaxel-camptothecin conjugate, the platinum-based drug JM216, and the Bloom helicase inhibitor ML216. This guide provides a generalized framework for the target identification and validation of a novel small molecule anticancer agent, referred to herein as "Hypothetical Agent 216," drawing upon established methodologies in the field.
Introduction
The identification of the molecular target of a novel anticancer agent is a critical step in its development as a therapeutic. Understanding the mechanism of action, specifically the direct binding partner(s) of a drug, allows for rational drug design, prediction of on- and off-target effects, and the identification of patient populations most likely to respond to treatment. This document outlines a comprehensive strategy for the target identification and validation of Hypothetical Agent 216.
Target Identification Methodologies
Several complementary approaches can be employed to identify the molecular target(s) of Hypothetical Agent 216. These methods can be broadly categorized as direct, based on affinity, and indirect, based on cellular response.
Affinity-Based Approaches
Affinity-based methods aim to isolate the direct binding partners of a compound from a complex cellular lysate.
2.1.1 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
A powerful and widely used technique, AC-MS involves immobilizing the small molecule of interest onto a solid support to "fish" for its binding partners in a cell lysate.
-
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of Hypothetical Agent 216 with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control, inactive analog should also be synthesized if possible.
-
Immobilization: Covalently attach the synthesized probe to the sepharose beads.
-
Cell Lysis: Prepare a whole-cell lysate from a cancer cell line sensitive to Hypothetical Agent 216.
-
Affinity Pull-down: Incubate the cell lysate with the immobilized probe and with control beads (unmodified or with the inactive analog).
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Presentation:
Protein ID Spectral Counts (Agent 216) Spectral Counts (Control) Fold Enrichment Candidate 1 150 5 30 Candidate 2 125 8 15.6 Candidate 3 20 18 1.1
Target Stability-Based Approaches
These methods rely on the principle that drug binding can alter the stability of the target protein.
2.2.1 Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the fact that the binding of a small molecule can protect its target protein from proteolysis.[1][2]
-
Experimental Protocol:
-
Cell Lysis: Prepare a native protein lysate from a relevant cancer cell line.
-
Drug Incubation: Treat aliquots of the lysate with varying concentrations of Hypothetical Agent 216 or a vehicle control.[3]
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin or pronase.[3]
-
Analysis: Analyze the digestion patterns using SDS-PAGE. Protein bands that are protected from digestion in the presence of the drug are potential targets.
-
Identification: Excise the protected bands and identify the proteins by mass spectrometry.
-
2.2.2 Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that drug binding increases the thermal stability of the target protein.[4][5]
-
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with Hypothetical Agent 216 or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Detect the amount of the candidate target protein remaining in the soluble fraction by Western blot or other quantitative methods. A shift in the melting curve to a higher temperature indicates target engagement.[6]
-
Target Validation
Once a list of candidate targets has been generated, it is crucial to validate that the interaction with one or more of these candidates is responsible for the anticancer effects of Hypothetical Agent 216.
In Vitro Validation
-
Recombinant Protein Binding Assays: Express and purify the candidate target protein(s). Confirm direct binding to Hypothetical Agent 216 using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).
-
Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to determine if Hypothetical Agent 216 inhibits its activity and to calculate the IC50 value.
-
Data Presentation:
Assay Parameter Value Surface Plasmon Resonance KD e.g., 50 nM Kinase Inhibition Assay IC50 e.g., 100 nM
Cellular Validation
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cancer cells. If the cells become resistant to Hypothetical Agent 216, it provides strong evidence that the protein is the relevant target.
-
Overexpression Studies: Overexpress the target protein in cells and assess if this alters the sensitivity to Hypothetical Agent 216.
-
Cellular Pathway Analysis: Treat cells with Hypothetical Agent 216 and analyze the downstream signaling pathways of the putative target using Western blotting, qPCR, or reporter assays to confirm that the drug modulates the expected cellular processes.
Visualization of Workflows and Pathways
Experimental Workflow for Target Identification
Hypothetical Signaling Pathway of Agent 216
Assuming Hypothetical Agent 216 targets a kinase in the Ras signaling pathway.
Conclusion
The systematic application of the described target identification and validation methodologies will provide a robust understanding of the mechanism of action of Hypothetical this compound. This knowledge is indispensable for its continued preclinical and clinical development, enabling a targeted approach to cancer therapy. The integration of affinity-based and cellular approaches, followed by rigorous validation, will build a strong foundation for the successful translation of this promising agent into a novel therapeutic.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. annualreviews.org [annualreviews.org]
In Vitro Cytotoxicity Profiling of Anticancer Agent 216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Anticancer agent 216, a Camptothecin compound. The document outlines its inhibitory concentrations, detailed experimental methodologies for assessing cell viability and apoptosis, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has demonstrated potent cytotoxic effects in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 9.6 |
| MDA-MB-231 | Breast Adenocarcinoma | 11.6 |
Experimental Protocols
Detailed protocols for two standard in vitro assays to determine the cytotoxicity and apoptotic effects of anticancer agents are provided below. These methodologies are representative of the techniques used to evaluate compounds like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with a series of concentrations of this compound. Include a vehicle-treated control group. Incubate for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for Camptothecin compounds like this compound.
Figure 1. A generalized workflow for the in vitro cytotoxicity screening of an anticancer agent.
Figure 2. The intrinsic apoptosis signaling pathway induced by Camptothecin compounds.
Preclinical Evaluation of the Anticancer Agent TK216 in Pediatric Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of TK216, a promising small-molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, in various pediatric leukemia models. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for researchers and drug development professionals.
Executive Summary
TK216 has demonstrated significant preclinical activity against pediatric acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL). It effectively induces growth inhibition, apoptosis, and cell cycle arrest in leukemia cell lines and patient-derived samples. The primary mechanism of action is attributed to the inhibition of the ETS transcription factor PU.1, a key regulator of hematopoiesis that is often dysregulated in leukemia. A secondary mechanism involving the destabilization of microtubules has also been proposed. This guide summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The cytotoxic activity of TK216 has been evaluated across a panel of pediatric leukemia cell lines and patient samples. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line/Patient Sample | Leukemia Type | IC50 (µM) |
| MV4-11 | AML | 0.22[1] |
| REH | B-ALL | 0.53[1] |
| KOPN-8 | B-ALL | 0.61[1] |
| THP-1 | AML | 0.79[1] |
| SUP-B15 | B-ALL | 0.94[1] |
| Patient 1 | - | 0.68[1] |
| Patient 2 | - | 1.28[1] |
| Patient 3 | - | 1.90[1] |
Mechanism of Action
TK216 is an ETS inhibitor that has been shown to target the transcription factor PU.1 in pediatric AML and B-ALL cells.[1] Inhibition of PU.1 by TK216 leads to downstream effects that culminate in apoptosis and cell cycle arrest. Additionally, some studies suggest that TK216 may also function as a microtubule-destabilizing agent.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for TK216's anticancer activity through PU.1 inhibition.
References
Anticancer Agent TK216: A Technical Guide to EWS-FLI1 Inhibition in Ewing's Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ewing's Sarcoma is a devastating pediatric and young adult cancer characterized by the aberrant EWS-FLI1 fusion oncoprotein, a master regulator of oncogenesis. Direct targeting of this transcription factor has been a long-standing challenge. Anticancer agent TK216, a small molecule analog of YK-4-279, has emerged as a first-in-class inhibitor of EWS-FLI1. This technical guide provides a comprehensive overview of TK216, detailing its mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate its function. The information presented herein is intended to support ongoing research and drug development efforts aimed at exploiting the EWS-FLI1 vulnerability in Ewing's Sarcoma.
Introduction to EWS-FLI1 in Ewing's Sarcoma
Ewing's Sarcoma is the second most common malignant bone tumor in children and young adults. The defining molecular characteristic of approximately 85% of Ewing's Sarcoma cases is a chromosomal translocation, t(11;22)(q24;q12), which fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). This translocation results in the expression of the chimeric EWS-FLI1 fusion protein.
EWS-FLI1 acts as an aberrant transcription factor, driving tumorigenesis by reprogramming the transcriptome. It binds to GGAA microsatellite repeats in enhancer and promoter regions of target genes, recruiting transcriptional machinery and epigenetic modifiers to activate oncogenic pathways and repress tumor suppressor genes. The critical role of EWS-FLI1 in maintaining the malignant phenotype of Ewing's Sarcoma makes it an ideal therapeutic target. However, as a transcription factor lacking a defined enzymatic pocket, it has been notoriously difficult to inhibit with small molecules.
TK216: A First-in-Class EWS-FLI1 Inhibitor
TK216 is a small molecule anticancer agent and a clinical-grade analog of the experimental compound YK-4-279. It was developed to directly target the EWS-FLI1 oncoprotein.
Mechanism of Action
TK216 is designed to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA). RHA has been identified as a key co-factor for EWS-FLI1-mediated transcriptional activation. By binding to EWS-FLI1, TK216 is believed to allosterically inhibit the EWS-FLI1/RHA interaction, thereby preventing the recruitment of the transcriptional machinery to target gene promoters and disrupting the oncogenic transcriptional program. Recent studies have also suggested that TK216 and its parent compound YK-4-279 may exert their cytotoxic effects, at least in part, by acting as microtubule destabilizing agents, which could explain the observed synergy with vincristine (B1662923).[1][2][3]
Preclinical Efficacy
The preclinical activity of TK216 and its analog YK-4-279 has been demonstrated in numerous in vitro and in vivo models of Ewing's Sarcoma.
YK-4-279, the parent compound of TK216, has shown potent and specific activity against Ewing's Sarcoma cell lines. It induces apoptosis and causes G2-M cell cycle arrest. The (-)-enantiomer of TK216 is significantly more active than the (+)-enantiomer.
Table 1: In Vitro Activity of YK-4-279 and (-)-TK216 in Ewing's Sarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| YK-4-279 | A673 | ~1.0 | |
| YK-4-279 | TC71 | ~1.0 | |
| YK-4-279 | SK-ES-1 | ~1.0 | |
| (-)-TK216 | A673 | 0.26 |
In preclinical xenograft models of Ewing's Sarcoma, YK-4-279 has been shown to inhibit tumor growth and improve survival. The combination of YK-4-279 with vincristine demonstrated synergistic antitumor activity. While specific quantitative data for TK216 in xenograft models is not as readily available in the public domain, its advancement to clinical trials was based on robust preclinical evidence of its efficacy.
Clinical Efficacy: Phase I/II Trial (NCT02657005)
A first-in-human, open-label, multicenter Phase I/II trial of TK216 was conducted in patients with relapsed or refractory Ewing's Sarcoma. The study evaluated the safety, tolerability, and preliminary efficacy of TK216 as a single agent and in combination with vincristine.
Table 2: Summary of Patient Demographics and Baseline Characteristics (NCT02657005)
| Characteristic | Value | Reference |
| Number of Patients | 85 | [4] |
| Median Age (years) | 27 (range, 11-77) | [4] |
| Median Prior Systemic Therapies | 3 (range, 1-10) | [4] |
The recommended Phase II dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous intravenous infusion.[4]
Table 3: Clinical Activity of TK216 at the Recommended Phase II Dose (NCT02657005)
| Response | Percentage of Evaluable Patients (n=28) | Reference |
| Complete Response (CR) | 7.1% | [5][6] |
| Stable Disease (SD) | 39.3% | [5][6] |
| Progressive Disease (PD) | 53.6% | [5][6] |
| Overall Clinical Benefit Rate (CR + SD) | 46.4% | [5][6] |
| Median Duration of Stable Disease | 113 days (range, 62-213) | [5][6] |
The most common treatment-related adverse events included neutropenia, anemia, and leukopenia.[4] The combination of TK216 with vincristine was generally well-tolerated and showed encouraging signs of antitumor activity in a heavily pretreated patient population.[4][5][6][7]
Signaling Pathways and Downstream Effects
The primary mechanism of EWS-FLI1 is the deregulation of gene expression. Inhibition of EWS-FLI1 by TK216 is expected to reverse these transcriptional changes.
EWS-FLI1 Signaling Pathway
Caption: EWS-FLI1 signaling pathway and the inhibitory action of TK216.
Downstream Target Genes
Key downstream targets of EWS-FLI1 include genes involved in cell cycle progression, apoptosis, and signal transduction. One of the well-characterized upregulated targets is NR0B1 (also known as DAX1), which is often used as a biomarker for EWS-FLI1 activity. Other notable targets include GLI1 and Cyclin D1 (CCND1). Genes repressed by EWS-FLI1 include the TGF-beta receptor 2 (TGFBR2) and insulin-like growth factor binding protein 3 (IGFBP3). Inhibition of EWS-FLI1 by TK216 is expected to lead to the downregulation of its activated targets and the upregulation of its repressed targets.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of EWS-FLI1 inhibitors like TK216.
Cell Viability Assay (WST-1)
This colorimetric assay is used to quantify cell proliferation and cytotoxicity.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed Ewing's Sarcoma cells (e.g., A673, TC71) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of TK216 in culture medium. Add the desired concentrations of TK216 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Data Analysis: Subtract the background absorbance from the 450 nm readings. Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a WST-1 cell viability assay.
EWS-FLI1 Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the effect of TK216 on the transcriptional activity of EWS-FLI1.
Principle: A reporter plasmid containing the firefly luciferase gene under the control of an EWS-FLI1-responsive promoter (e.g., the NR0B1 promoter) is introduced into cells. The level of luciferase expression, measured by light emission, reflects the transcriptional activity of EWS-FLI1.[8][9]
Protocol:
-
Cell Transfection: Co-transfect host cells (e.g., 293T or Ewing's Sarcoma cells) with an EWS-FLI1 expression vector (if not endogenous) and the NR0B1-luciferase reporter plasmid. A co-transfected Renilla luciferase plasmid under a constitutive promoter can be used for normalization.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of TK216.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as relative luciferase units (RLU) compared to the vehicle control.
EWS-FLI1-DNA Binding (Chromatin Immunoprecipitation - ChIP)
ChIP is used to determine if EWS-FLI1 is bound to specific DNA regions in the genome and whether this binding is affected by TK216.[10][11][12]
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (EWS-FLI1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[10][11][12]
Protocol:
-
Cross-linking: Treat Ewing's Sarcoma cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FLI1 antibody overnight at 4°C. Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Quantify the enrichment of specific DNA sequences (e.g., the NR0B1 promoter) by qPCR or perform genome-wide analysis using ChIP-seq.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
EWS-FLI1 Interactome (Proximity-Dependent Biotinylation - BioID)
BioID is used to identify proteins that interact with or are in close proximity to EWS-FLI1 in living cells.[13][14][15][16][17]
Principle: EWS-FLI1 is fused to a promiscuous biotin (B1667282) ligase (BirA). When expressed in cells and in the presence of biotin, BirA biotinylates proteins in close proximity to the EWS-FLI1 fusion protein. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[13][14][15][16][17]
Protocol:
-
Construct Generation: Create a fusion construct of EWS-FLI1 and BirA*.
-
Cell Transfection and Expression: Transfect cells with the BioID-EWS-FLI1 construct and select for stable expression.
-
Biotin Labeling: Supplement the cell culture medium with biotin for 24 hours to induce biotinylation.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Affinity Purification: Purify the biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins specifically enriched in the BioID-EWS-FLI1 sample compared to controls.
Future Directions and Conclusion
TK216 represents a significant advancement in the targeted therapy of Ewing's Sarcoma. The clinical data, although from a small and heavily pretreated population, are promising and provide a strong rationale for further investigation. The potential dual mechanism of action, targeting both the EWS-FLI1/RHA interaction and microtubule dynamics, warrants further exploration and may open new avenues for combination therapies.
Future research should focus on:
-
Elucidating the precise molecular interactions of TK216 with EWS-FLI1 and tubulin.
-
Identifying predictive biomarkers of response to TK216 therapy.
-
Exploring novel combination strategies to overcome potential resistance mechanisms.
-
Developing orally bioavailable formulations of TK216 to improve patient convenience and facilitate long-term treatment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. oncodaily.com [oncodaily.com]
- 8. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Chromatin Immunoprecipitation Followed by Next-Generation Sequencing (ChIP-Seq) Analysis in Ewing Sarcoma | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Proximity-dependent biotinylation (BioID) of integrin interaction partners - OuluREPO [oulurepo.oulu.fi]
Anticancer Agent 216: A Technical Whitepaper on a Novel Paclitaxel-Camptothecin Conjugate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic conjugation of established anticancer agents into a singular molecular entity presents a compelling avenue for the development of next-generation cancer therapeutics. This whitepaper provides an in-depth technical overview of "Anticancer Agent 216," a designation for a series of novel conjugates linking the microtubule-stabilizing agent paclitaxel (B517696) with the topoisomerase I inhibitor camptothecin (B557342). These conjugates have demonstrated potent in vitro cytotoxicity, in some cases exceeding the efficacy of the parent compounds, and exhibit a unique biological activity profile suggestive of a novel mechanism of action. This document details the synthesis, biological evaluation, and hypothesized mechanisms of action of these promising compounds, offering a foundational resource for researchers in oncology and medicinal chemistry.
Introduction: The Rationale for Dual-Payload Conjugates
Paclitaxel is a cornerstone of chemotherapy, exerting its cytotoxic effects by promoting microtubule assembly and preventing their depolymerization, which leads to mitotic arrest and apoptosis.[1][2] Camptothecin and its derivatives represent another critical class of anticancer drugs that inhibit DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3][4] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent cell death.
The "this compound" series of molecules was developed based on the hypothesis that chemically linking these two agents with distinct and complementary mechanisms could result in a synergistic antitumor effect, potentially overcoming mechanisms of drug resistance and offering an improved therapeutic window. The initial research, "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents," described the synthesis and preliminary biological evaluation of five such conjugates (designated 16-20), forming the basis of this technical guide.[5]
Synthesis of Paclitaxel-Camptothecin Conjugates
The "this compound" series of conjugates were synthesized by forming an imine linkage between a paclitaxel derivative and a camptothecin derivative.[5] While the specific, detailed synthetic procedures from the primary publication are not fully accessible, the general methodology can be constructed from related literature from the same research group. The synthesis involves the strategic functionalization of each parent molecule to enable their subsequent coupling.
A generalized workflow for this synthetic strategy is outlined below:
Caption: Generalized synthetic workflow for paclitaxel-camptothecin conjugates.
Biological Activity and Data Presentation
The "this compound" series demonstrated potent inhibition of tumor cell replication. A standout finding from the initial study was the superior activity of conjugates 16, 17, and 18 against the HCT-8 human colon adenocarcinoma cell line, where they proved more potent than either paclitaxel or camptothecin administered individually.[5] This suggests a potential synergistic effect or a novel mechanism of action. The activity spectrum of these conjugates was also noted to differ from that of a simple mixture of the two parent drugs.[5]
In Vitro Cytotoxicity
While the complete dataset for the "216" series is not publicly available, data from a subsequent study by the same research group on a similar series of paclitaxel-camptothecin conjugates (compounds 8-10) provide valuable context for the potency of this class of molecules.[6]
Table 1: In Vitro Cytotoxicity (ED50 in nM) of Paclitaxel and Related Paclitaxel-Camptothecin Conjugates
| Compound | A549 (Lung) | MCF-7 (Breast) | LN-CAP (Prostate) | PC-3 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Drug-Resistant) |
| Paclitaxel (1) | 2.3 | 1.1 | 2.6 | 55.5 | 1.8 | 311 |
| Conjugate 8 | - | - | - | 14.8 | - | - |
| Conjugate 9 | - | - | - | 3.1 | - | - |
| Conjugate 10 | - | - | - | 19.4 | - | - |
| Data is illustrative of the potential potency and is sourced from a study on related, but distinct, paclitaxel-camptothecin conjugates.[6] |
Topoisomerase I Inhibition
A crucial finding was that the "this compound" conjugates were substantially less potent as inhibitors of human topoisomerase I compared to camptothecin.[5] Specifically, compounds 16, 18, and 19 exhibited only marginal inhibitory activity at a concentration of 50 µM.[5] This indicates that the enhanced cytotoxicity of these conjugates is not primarily driven by potent topoisomerase I inhibition.
Mechanism of Action
The observation that the "this compound" conjugates are highly cytotoxic despite being weak topoisomerase I inhibitors strongly supports the hypothesis of a "novel mechanism of action".[5] This mechanism likely arises from a combination of the pharmacophores of both parent molecules, potentially leading to synergistic effects or engagement of new cellular targets.
Signaling Pathways of Parent Compounds
The established signaling pathways of paclitaxel and camptothecin provide a framework for understanding the potential mechanisms of the conjugate.
Paclitaxel-Induced Apoptosis Pathway:
Caption: Key signaling pathways modulated by paclitaxel leading to apoptosis.
Camptothecin-Induced Apoptosis Pathway:
Caption: Camptothecin's mechanism of action via topoisomerase I inhibition.
Hypothesized Mechanism of Action for the Conjugate
The enhanced and unique activity profile of the "this compound" series, coupled with its weak topoisomerase I inhibition, suggests several possibilities:
-
Altered Pharmacokinetics: The conjugate may have improved cellular uptake and/or retention compared to the parent drugs.
-
Synergistic Intracellular Activity: The simultaneous disruption of both microtubule dynamics and DNA topology, even if the latter is at a reduced level, may create a state of cellular stress that is more effectively cytotoxic.
-
Novel Target Engagement: The conjugate itself may bind to and modulate the activity of cellular targets that are not affected by either paclitaxel or camptothecin alone.
Experimental Protocols
The following sections detail representative experimental protocols that are standard for the evaluation of novel anticancer agents.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.
-
Drug Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the cell plates is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours.
-
MTT Incubation: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The ED50 value is determined from the dose-response curve.
General Protocol for Topoisomerase I Inhibition Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound in a reaction buffer.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Agarose (B213101) Gel Electrophoresis: The DNA products are separated on an agarose gel.
-
Visualization: The DNA bands (supercoiled and relaxed forms) are visualized by ethidium (B1194527) bromide staining and UV transillumination. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Conclusion and Future Perspectives
The "this compound" series of paclitaxel-camptothecin conjugates represents a promising class of dual-action anticancer agents. The initial findings of potent cytotoxicity and a unique activity profile warrant further investigation. Future research should focus on a more comprehensive evaluation of their efficacy in a broader range of cancer models, including in vivo studies, and a detailed elucidation of their molecular mechanism of action. Structure-activity relationship studies will also be crucial for optimizing the design of these conjugates to maximize their therapeutic potential.
References
- 1. Topoisomerase I inhibition by the camptothecin analog Gl147211C. From the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Agents. 256. Conjugation of Paclitaxel with Other Antitumor Agents: Evaluation of Novel Conjugates as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanisms of Anticancer Agent 216: A Technical Guide to its Interplay with DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer agent 216, also known as TK216 and ONCT-216, is a novel therapeutic agent primarily investigated for its efficacy in Ewing Sarcoma, a rare and aggressive cancer predominantly affecting children and young adults. The principal mechanism of action of TK216 is reported as the inhibition of the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma. This inhibition sets off a cascade of downstream effects, including significant modulation of DNA repair pathways. However, emerging evidence suggests a more complex pharmacological profile, with recent studies pointing towards a potential role as a microtubule destabilizing agent. This technical guide provides an in-depth exploration of the multifaceted effects of this compound on DNA repair, presenting the current understanding of its intended on-target effects and the potential for off-target activities. We consolidate available quantitative data, delineate relevant experimental protocols, and provide visual representations of the implicated signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Dual-Faceted Nature of this compound
This compound and its analog, YK-4-279, were developed to directly target the EWS-FLI1 oncoprotein, a transcription factor crucial for the survival and proliferation of Ewing Sarcoma cells. The EWS-FLI1 fusion protein dysregulates the expression of a multitude of genes, thereby impacting various cellular processes, including the DNA damage response (DDR). The rationale for targeting EWS-FLI1 is to reverse these oncogenic transcriptional programs.
Recent investigations, however, have unveiled a potential alternative mechanism of action for TK216, suggesting it may function as a microtubule destabilizing agent. This discovery introduces a critical consideration in the interpretation of its anticancer effects and its synergy with other chemotherapeutic agents. This guide will delve into both proposed mechanisms, with a primary focus on the intricate relationship between TK216 and DNA repair pathways.
The Intended On-Target Effect: EWS-FLI1 Inhibition and its Ramifications on DNA Repair
The EWS-FLI1 fusion protein has been shown to directly and indirectly influence the cellular machinery responsible for maintaining genomic integrity. By inhibiting EWS-FLI1, this compound is hypothesized to restore normal cellular processes, including a proficient DNA damage response.
Interaction with PARP1: A Synthetic Lethality Approach
A key finding in the study of Ewing Sarcoma is the intimate connection between EWS-FLI1 and Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway. Mechanistic studies have revealed a positive feedback loop where EWS-FLI1 drives the expression of PARP1, and in turn, PARP1 is required for the transcriptional activity of EWS-FLI1. This mutual dependency creates a vulnerability in Ewing Sarcoma cells.
Inhibition of EWS-FLI1 by TK216 is expected to disrupt this feedback loop, leading to a reduction in PARP1 levels and activity. This disruption sensitizes the cancer cells to DNA damage, potentially creating a synthetic lethal interaction when combined with PARP inhibitors or other DNA-damaging agents.
Suppression of Homologous Recombination: The BRCA1 Connection
The EWS-FLI1 oncoprotein has also been implicated in the suppression of the homologous recombination (HR) pathway, a high-fidelity DNA double-strand break (DSB) repair mechanism. This suppression is, at least in part, mediated by the downregulation of BRCA1, a cornerstone of the HR pathway. By inhibiting EWS-FLI1, TK216 may restore BRCA1 expression and function, thereby reactivating the HR pathway. While this might seem counterintuitive for an anticancer agent, the modulation of DNA repair pathways can have complex outcomes depending on the cellular context and the presence of other therapeutic agents.
A transcriptome analysis of lymphoma cell lines treated with TK216 and YK-4-279 revealed an enrichment of upregulated transcripts for genes involved in DNA repair, supporting the hypothesis that these agents can modulate DNA repair gene expression.[1]
The Alternative Mechanism: Microtubule Destabilization
A recent study has challenged the primary mechanism of TK216, suggesting that its cytotoxic effects may be attributed to its ability to act as a microtubule destabilizing agent.[2][3] This finding was based on the identification of recurrent mutations in the gene encoding α-tubulin (TUBA1B) in Ewing Sarcoma cell lines that developed resistance to TK216.[2] This off-target effect could explain the observed synergy of TK216 with vincristine, a known microtubule inhibitor.[2]
The implications of this dual mechanism are significant. On one hand, the microtubule-destabilizing activity could contribute to the anticancer efficacy of TK216. On the other hand, it complicates the interpretation of its effects on DNA repair pathways, as microtubule disruption itself can induce cellular stress and indirectly affect the DNA damage response.
Quantitative Data
The following tables summarize the available quantitative data for this compound (TK216) and its analog YK-4-279. It is important to note that direct quantitative data on the effect of TK216 on specific DNA repair pathway components is limited in the public domain.
Table 1: In Vitro Cytotoxicity of YK-4-279 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TC32 | Ewing Sarcoma | 0.94 |
| TC71 | Ewing Sarcoma | 1.83 |
| RDES | Ewing Sarcoma | 1.03 |
| SKES | Ewing Sarcoma | 0.33 |
| MMH-ES-1 | Ewing Sarcoma | 0.94 |
| STA-ET 7.2 | Ewing Sarcoma | 0.60 |
| A4573 | Ewing Sarcoma | 1.46 |
| PC3 | Prostate Cancer | 4.95 |
| MCF7 | Breast Cancer | 22.82 |
| MDA-MB-231 | Breast Cancer | 0.82 |
| PANC1 | Pancreatic Cancer | 1.514 |
| ASPC1 | Pancreatic Cancer | 14.28 |
Data extracted from MedchemExpress product information for YK-4-279.[4]
Table 2: Clinical Trial Data for TK216 in Relapsed/Refractory Ewing Sarcoma (NCT02657005)
| Parameter | Value |
| Phase | I/II |
| Recommended Phase II Dose (RP2D) | 200 mg/m²/day as a 14-day continuous infusion |
| Most Frequent Adverse Events at RP2D | Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%) |
| Clinical Response in Cohorts 9 and 10 | 2 Complete Responses, 1 Partial Response, 14 Stable Disease |
| 6-month Progression-Free Survival | 11.9% |
Data from a first-in-human phase I/II trial of TK216.[5]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the methodologies cited in the literature, the following section outlines the principles of key experiments that would be employed to investigate the effect of TK216 on DNA repair pathways.
Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and PARP1 Interaction
This protocol is designed to determine if TK216 disrupts the physical interaction between the EWS-FLI1 fusion protein and PARP1 in Ewing Sarcoma cells.
Principle: Co-IP is used to pull down a protein of interest (EWS-FLI1) from a cell lysate using a specific antibody. If another protein (PARP1) is bound to the target protein, it will also be pulled down and can be detected by Western blotting.
Methodology:
-
Cell Culture and Treatment: Culture Ewing Sarcoma cells (e.g., TC32, A673) to 70-80% confluency. Treat cells with varying concentrations of TK216 or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to EWS-FLI1 overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against both EWS-FLI1 (to confirm successful pulldown) and PARP1.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the PARP1 band intensity in the TK216-treated samples compared to the control would indicate disruption of the interaction.
Comet Assay for DNA Damage Assessment
This protocol assesses the extent of DNA damage in cells treated with TK216, either alone or in combination with a DNA-damaging agent.
Principle: The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Methodology:
-
Cell Treatment: Treat Ewing Sarcoma cells with TK216 and/or a known DNA-damaging agent (e.g., etoposide).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the comet tail moment (a product of the tail length and the fraction of DNA in the tail) to measure the extent of DNA damage.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm the direct binding of TK216 to its intended target, EWS-FLI1, within the cellular environment.
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is bound to a ligand, it often becomes more resistant to heat-induced denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with TK216 or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble EWS-FLI1 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the TK216-treated cells would indicate direct target engagement.
Microtubule Polymerization Assay
This protocol is designed to investigate the potential off-target effect of TK216 on microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Compounds that affect microtubule stability will alter the rate and extent of this polymerization.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a cuvette.
-
Compound Addition: Add TK216, a known microtubule destabilizer (e.g., nocodazole) as a positive control, a known microtubule stabilizer (e.g., paclitaxel) as a negative control, or a vehicle control to the reaction mixture.
-
Monitoring Polymerization: Place the cuvette in a spectrophotometer heated to 37°C and monitor the change in absorbance at 340 nm over time.
-
Data Analysis: A decrease in the rate and extent of polymerization in the presence of TK216 would indicate that it has microtubule-destabilizing activity.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.
Caption: Proposed mechanism of this compound on DNA repair pathways via EWS-FLI1 inhibition.
Caption: Alternative mechanism of this compound as a microtubule destabilizing agent.
Caption: A representative experimental workflow for Co-Immunoprecipitation.
Conclusion and Future Directions
This compound presents a compelling case study in the complexities of modern drug development. While initially designed as a targeted inhibitor of the EWS-FLI1 oncoprotein with clear implications for DNA repair pathways, recent evidence of its activity as a microtubule destabilizing agent necessitates a broader perspective on its mechanism of action.
For researchers and drug development professionals, it is crucial to consider both the on-target and potential off-target effects of TK216. Future investigations should aim to:
-
Quantify the direct impact of TK216 on DNA repair pathways: This includes detailed dose-response studies on the expression and activity of key DNA repair proteins like PARP1 and BRCA1.
-
Elucidate the interplay between EWS-FLI1 inhibition and microtubule destabilization: Understanding which mechanism is dominant in different cellular contexts and how they might interact is critical.
-
Identify predictive biomarkers: Determining which patients are most likely to respond to TK216 will require a deeper understanding of its multifaceted mechanism and the genetic and molecular background of the tumor.
By continuing to unravel the intricate pharmacology of this compound, the scientific community can better optimize its therapeutic potential and pave the way for more effective and personalized cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Cellular Uptake and Distribution of Anticancer Agent 216
Disclaimer: As of late 2025, publicly accessible research specifically detailing the cellular uptake and distribution of a compound designated "Anticancer agent 216" is not available. The information presented herein is a comprehensive guide based on the known characteristics of its parent class, Camptothecins, which are Topoisomerase I inhibitors. This document serves as a framework for the anticipated studies and data for this compound, providing researchers, scientists, and drug development professionals with a foundational understanding and detailed experimental approaches.
Introduction
This compound is a semi-synthetic derivative of Camptothecin, a potent cytotoxic quinoline (B57606) alkaloid that inhibits DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Camptothecins lead to DNA single-strand breaks, which are converted to double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][3] The cellular uptake, intracellular distribution, and retention of this compound are critical determinants of its therapeutic efficacy and potential resistance mechanisms. This guide outlines the methodologies to study these processes and presents hypothetical data based on known properties of similar compounds.
Core Data on this compound
While specific experimental data for this compound is not available, the following table summarizes its known basic properties, which are foundational for designing and interpreting cellular uptake and distribution studies.
| Property | Value | Cell Lines | Reference |
| IC50 | 9.6 nM | MCF-7 | [5] |
| 11.6 nM | MDA-MB-231 | [5] | |
| Mechanism of Action | Topoisomerase I Inhibitor | N/A | [5] |
| Chemical Class | Camptothecin Compound | N/A | [5] |
Cellular Uptake and Efflux Studies
The net intracellular accumulation of this compound is a balance between its influx into the cell and its efflux back into the extracellular space.
Quantitative Analysis of Cellular Uptake
The following table presents hypothetical data on the cellular uptake of this compound in different cancer cell lines. Such data is typically generated using radiolabeled compounds or quantitative analytical methods like LC-MS/MS.
| Cell Line | Incubation Time (min) | Intracellular Concentration (ng/10^6 cells) | Uptake Rate (ng/10^6 cells/min) |
| MCF-7 | 5 | 1.2 | 0.24 |
| 15 | 3.5 | 0.23 | |
| 30 | 6.8 | 0.23 | |
| 60 | 12.5 | 0.21 | |
| MDA-MB-231 | 5 | 0.9 | 0.18 |
| 15 | 2.6 | 0.17 | |
| 30 | 5.1 | 0.17 | |
| 60 | 9.8 | 0.16 | |
| MCF-7/ADR | 5 | 0.3 | 0.06 |
| (Resistant) | 15 | 0.8 | 0.05 |
| 30 | 1.5 | 0.05 | |
| 60 | 2.9 | 0.05 |
Experimental Protocol: Cellular Uptake Assay
This protocol describes a typical experiment to quantify the cellular uptake of this compound.
Objective: To determine the rate and extent of this compound accumulation in cancer cells.
Materials:
-
MCF-7, MDA-MB-231, and MCF-7/ADR (doxorubicin-resistant) cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Radiolabeled [³H]-Anticancer agent 216 or a validated LC-MS/MS method
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and cocktail (for radiolabeled compound) or LC-MS/MS system
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Drug Treatment: On the day of the experiment, replace the medium with fresh medium containing a known concentration of this compound (e.g., 100 nM). For time-course experiments, incubate the cells for various durations (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Washing: After the incubation period, rapidly wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Sample Collection: Scrape the cells and collect the lysate.
-
Quantification:
-
For radiolabeled compound: Add an aliquot of the lysate to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For LC-MS/MS: Process the lysate to extract the drug and analyze the concentration using a validated LC-MS/MS method.
-
-
Data Normalization: Determine the protein concentration of each lysate using a BCA assay to normalize the drug concentration to the amount of cellular protein or determine the cell number to normalize to cell count.
Visualization of Experimental Workflow
Caption: Workflow for quantifying the cellular uptake of this compound.
Intracellular Distribution Studies
Understanding the subcellular localization of this compound is crucial as its target, topoisomerase I, is located in the nucleus.
Quantitative Analysis of Subcellular Distribution
The following table shows a hypothetical distribution of this compound in different subcellular fractions.
| Subcellular Fraction | % of Total Intracellular Drug (MCF-7) | % of Total Intracellular Drug (MDA-MB-231) |
| Cytoplasm | 35% | 40% |
| Nucleus | 60% | 55% |
| Mitochondria | 4% | 4% |
| Membrane/Organelles | 1% | 1% |
Experimental Protocol: Subcellular Fractionation
Objective: To determine the concentration of this compound in different subcellular compartments.
Materials:
-
Treated cells (as described in the uptake assay)
-
Subcellular fractionation kit (commercially available)
-
Dounce homogenizer
-
Centrifuge
-
Reagents for quantifying this compound (as above)
-
Antibodies for western blotting to confirm fraction purity (e.g., anti-Lamin B1 for nucleus, anti-VDAC1 for mitochondria, anti-GAPDH for cytoplasm)
Procedure:
-
Cell Harvesting: Harvest treated and washed cells by scraping.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
-
Washing of Fractions: Wash each pellet with the appropriate buffer to minimize cross-contamination.
-
Drug Extraction and Quantification: Extract this compound from each fraction and quantify its concentration.
-
Purity Assessment: Perform western blotting on aliquots of each fraction using compartment-specific antibody markers to assess the purity of the fractions.
Visualization of Subcellular Distribution Workflow
Caption: Workflow for the subcellular fractionation and analysis of this compound.
Signaling Pathways Influencing Uptake and Action
The efficacy of this compound is not only dependent on its direct interaction with topoisomerase I but also on the cellular signaling pathways that respond to the induced DNA damage.
DNA Damage Response Pathway
Upon stabilization of the Topoisomerase I-DNA complex by this compound, the resulting DNA strand breaks activate the DNA Damage Response (DDR) pathway.
Caption: Simplified signaling pathway of the DNA damage response induced by this compound.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the cellular uptake and distribution of this compound. The provided protocols and hypothetical data tables, based on the known behavior of Camptothecin derivatives, offer a robust starting point for researchers. Elucidating the specific pharmacokinetic and pharmacodynamic properties of this compound will be pivotal in optimizing its therapeutic application and overcoming potential mechanisms of drug resistance. Future studies should focus on obtaining empirical data to validate and refine the models presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy | springermedicine.com [springermedicine.com]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 216
Disclaimer: "Anticancer agent 216" is a placeholder name for a hypothetical compound. The following data, protocols, and diagrams are illustrative examples generated to meet the user's specified format and do not represent factual information about any real-world agent. This document serves as a template that can be populated with data from a specific, named anticancer drug.
Introduction
This compound is a novel investigational molecule designed to target key oncogenic pathways. This technical guide provides a comprehensive overview of its preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The data herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and clinical development. All quantitative data are summarized in tables for clarity, and key experimental methodologies and signaling pathways are detailed.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in preclinical models to understand its absorption, distribution, metabolism, and excretion (ADME).
Plasma Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in a murine model.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (Maximum Concentration) | 1200 ng/mL | 450 ng/mL |
| Tmax (Time to Cmax) | 0.25 hr | 2.0 hr |
| AUC(0-inf) (Area Under the Curve) | 3600 nghr/mL | 4800 nghr/mL |
| t1/2 (Half-life) | 4.5 hr | 6.2 hr |
| Cl (Clearance) | 0.28 L/hr/kg | - |
| Vd (Volume of Distribution) | 1.8 L/kg | - |
| F% (Oral Bioavailability) | - | 75% |
Tissue Distribution
Following a single intravenous dose, the distribution of this compound was assessed in various tissues. The table below shows the tissue-to-plasma concentration ratios at 4 hours post-administration.
| Tissue | Tissue/Plasma Ratio |
| Tumor | 15.2 |
| Liver | 8.5 |
| Lung | 4.1 |
| Kidney | 3.8 |
| Brain | 0.2 |
Pharmacodynamic Profile
Pharmacodynamic studies were conducted to evaluate the biochemical and physiological effects of this compound and its mechanism of action.
In Vitro Potency
The inhibitory activity of this compound was measured against its primary target kinase and in a panel of cancer cell lines.
| Assay Type | Target / Cell Line | IC50 / GI50 Value |
| Biochemical Assay | Target Kinase X | 0.8 nM |
| Cell Proliferation | Cancer Cell Line A | 12 nM |
| Cell Proliferation | Cancer Cell Line B | 25 nM |
| Cell Proliferation | Cancer Cell Line C | 150 nM |
Target Engagement and Pathway Modulation
The effect of this compound on the intended signaling pathway was assessed by measuring the phosphorylation of a key downstream substrate.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vivo Pharmacokinetic Study
-
Subjects: Male BALB/c mice (n=3 per time point).
-
Administration: A single dose of this compound was administered either intravenously (1 mg/kg) via the tail vein or orally (10 mg/kg) by gavage.
-
Sample Collection: Blood samples were collected via retro-orbital bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 2000 x g for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for the in vivo pharmacokinetic study.
Cell Proliferation Assay (GI50)
-
Cell Lines: Human cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and the GI50 (concentration causing 50% growth inhibition) values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Western Blot for Target Modulation
-
Cell Treatment: Cancer Cell Line A was treated with varying concentrations of this compound for 2 hours.
-
Lysate Preparation: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-Downstream Substrate and total Downstream Substrate, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager. Densitometry was used to quantify band intensity.
Technical Guide: Molecular Docking and Simulation of Anticancer Agent SB-216
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to study the interaction between the potent anticancer agent SB-216 and its molecular target, tubulin. SB-216 is a novel, brain-penetrable tubulin polymerization inhibitor that binds to the colchicine (B1669291) binding site, demonstrating significant antitumor efficacy in preclinical models, including those resistant to taxanes.[1][2] The high-resolution crystal structure of SB-216 in complex with the tubulin-stathmin-like domain complex has been solved (PDB ID: 6X1F), providing a robust foundation for computational analysis.[1][2]
Molecular Target: β-Tubulin Colchicine Binding Site
SB-216 exerts its anticancer effects by targeting the colchicine binding site on the β-tubulin subunit. This site is located at the interface between the α and β-tubulin heterodimers.[3] Inhibition of this site disrupts microtubule dynamics, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5] The availability of the PDB structure 6X1F is critical for structure-based drug design and detailed interaction analysis.[1]
Molecular Docking of SB-216
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a standard procedure for docking SB-216 into the colchicine binding site of tubulin using AutoDock Vina.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the tubulin complex from the Protein Data Bank (PDB ID: 6X1F).
-
Remove all non-essential molecules, including water, co-factors (like GTP), and any existing ligands from the PDB file.
-
Using AutoDockTools (ADT), add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger partial charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which includes charge and atom type information.[6]
-
-
Ligand Preparation:
-
Obtain the 3D structure of SB-216 (e.g., from a PubChem SDF file).
-
If necessary, use a program like Open Babel or PyMOL to convert the structure to PDB format.
-
Load the ligand into AutoDockTools, detect the rotatable bonds, and assign Gasteiger charges.
-
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the known colchicine binding site, as identified from the 6X1F crystal structure.
-
The grid box dimensions should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand. A typical size would be 30 x 30 x 30 Å with a spacing of 0.375 Å.[9]
-
-
Docking Execution:
-
Create a configuration file (e.g., config.txt) specifying the file paths for the protein receptor, the ligand, and the grid box parameters (center coordinates and size).[8]
-
Run the AutoDock Vina executable from the command line, referencing the configuration file.
-
vina --config config.txt --log log.txt
-
Vina will perform the docking simulation, ranking the resulting poses by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[9]
-
Visualization: Molecular Docking Workflow
Data Presentation: SB-216 Binding Interactions
Analysis of the crystal structure (PDB: 6X1F) reveals the key interactions between SB-216 and the tubulin heterodimer. These interactions are crucial for its high-affinity binding and inhibitory activity.
| Interacting Residue | Tubulin Subunit | Interaction Type |
| Thr179 | α-Tubulin | Hydrogen Bond |
| Val236 | β-Tubulin | Water-mediated Hydrogen Bond |
| Cys239 (Cys241) | β-Tubulin | Water-mediated Hydrogen Bond |
Note: Residue numbering for β-tubulin can vary; Cys239 in PDB 6X1F corresponds to the frequently cited Cys241.[1]
Molecular Dynamics (MD) Simulation of the SB-216-Tubulin Complex
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol describes a general workflow using GROMACS.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Start with the docked complex of SB-216 and tubulin (or the crystal structure 6X1F).
-
Choose a suitable force field (e.g., CHARMM36 or GROMOS 54a7) for the protein.[10]
-
Generate the topology and parameter files for the SB-216 ligand using a server like CGenFF or the Automated Topology Builder (ATB).[10]
-
Combine the protein and ligand topologies into a single system topology file.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).
-
Fill the box with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological ionic strength using the gmx genion tool.[11]
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove steric clashes and relax the system to a local energy minimum. This is a crucial step before equilibration.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a period (e.g., 100-200 ps) to stabilize the temperature. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system further (e.g., 500-1000 ps) to stabilize the pressure and ensure the system reaches the correct density. Position restraints are often maintained.
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100 ns) without position restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals for subsequent analysis.
-
Visualization: MD Simulation Workflow
Data Presentation: MD Simulation Analysis
After the production run, the trajectory is analyzed to assess the stability and dynamics of the complex. Key metrics include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.
| Analysis Metric | Description | Typical Result for a Stable Complex |
| RMSD (Protein) | Measures the deviation of the protein backbone atoms from the initial structure over time. | Should plateau after an initial rise, indicating structural stability (e.g., < 0.3 nm). |
| RMSD (Ligand) | Measures the deviation of the ligand's heavy atoms relative to the protein's binding pocket. | A low, stable value indicates the ligand remains bound in a consistent pose. |
| RMSF (per residue) | Measures the fluctuation of individual residues around their average position. | Higher peaks indicate more flexible regions (e.g., loops), while lower values indicate stable regions (e.g., alpha-helices, beta-sheets). |
| Hydrogen Bonds | Monitors the formation and breakage of hydrogen bonds between the ligand and protein over time. | High occupancy of key hydrogen bonds confirms their importance for binding stability. |
Mechanism of Action: G2/M Cell Cycle Arrest
The inhibition of tubulin polymerization by SB-216 activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. This prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[12] This arrest can trigger downstream pathways involving proteins like p53 and the cyclin-dependent kinase inhibitor p21, which ultimately lead to apoptosis.[12][13][14]
Visualization: SB-216 Signaling Pathway
References
- 1. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Atomistic molecular dynamics simulations of tubulin heterodimers explain the motion of a microtubule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 12. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Requirement for p53 and p21 to sustain G2 arrest after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of "Anticancer Agent 216": A Technical Guide to its Analogues and Structure-Activity Relationships
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The designation "Anticancer agent 216" is ambiguous in scientific literature, referring to at least three distinct classes of compounds: the platinum-based drug JM216 (Satraplatin) , a series of paclitaxel-camptothecin conjugates described in a paper titled "Antitumor agents 216", and the E26 transformation-specific (ETS) inhibitor TK-216 . This guide provides a detailed technical overview of each, with a primary focus on JM216 (Satraplatin) due to the greater availability of public data. The structure-activity relationships (SAR), experimental protocols, and known signaling pathways for each are presented to offer a comprehensive resource for researchers in oncology drug discovery.
JM216 (Satraplatin): An Orally Active Platinum(IV) Complex
Satraplatin (B1681480) (JM216) is a third-generation, orally bioavailable platinum(IV) complex that has undergone extensive preclinical and clinical investigation. Unlike its predecessors, cisplatin (B142131) and carboplatin, which are administered intravenously, satraplatin's oral route of administration offers a significant advantage in terms of patient convenience.
Structure and Mechanism of Action
Satraplatin is a platinum(IV) octahedral complex. As a prodrug, it is reduced in vivo to its active platinum(II) metabolite, JM118, and other reactive platinum species. These metabolites form covalent adducts with DNA, primarily at the N7 position of guanine (B1146940) and adenine (B156593) bases, leading to intrastrand and interstrand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]
The mechanism of action of JM216 involves several key cellular processes:
-
DNA Damage: Formation of platinum-DNA adducts is the primary cytotoxic mechanism.
-
Cell Cycle Arrest: Satraplatin induces a G2/M phase cell cycle arrest, preventing cells from proceeding through mitosis.[2]
-
Apoptosis Induction: The DNA damage and cell cycle arrest trigger programmed cell death through both p53-dependent and -independent pathways.[1]
-
Overcoming Resistance: Satraplatin has shown efficacy in some cisplatin-resistant cell lines, which may be attributed to differences in cellular uptake and reduced recognition by DNA repair mechanisms.
Structure-Activity Relationship (SAR) of Satraplatin and Related Platinum(IV) Complexes
-
Axial Ligands: The two acetate (B1210297) groups in the axial positions of satraplatin contribute to its oral bioavailability and are cleaved during its activation. The nature of these axial ligands can influence the reduction potential and rate of activation of the platinum(IV) complex.
-
Equatorial Ligands: The ammine and cyclohexylamine (B46788) ligands in the equatorial plane are important for the cytotoxicity of the active metabolite. The lipophilicity of these ligands can affect cellular uptake and DNA binding. For instance, the primary metabolite of satraplatin, JM118, which is the platinum(II) form, is reportedly more potent than the parent compound.
-
Lipophilicity: Increased lipophilicity of the non-leaving group ligands can enhance cellular uptake and contribute to overcoming resistance mechanisms that involve reduced drug accumulation.
Table 1: Cytotoxicity of JM216 (Satraplatin) and its Metabolite JM118 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Satraplatin | A2780 | Ovarian Cancer | 1.70 | [3] |
| Satraplatin | A2780DDP (cisplatin-resistant) | Ovarian Cancer | 4.50 | [3] |
| JM118 | A2780 | Ovarian Cancer | Not Reported | |
| JM118 | A2780DDP (cisplatin-resistant) | Ovarian Cancer | Not Reported | |
| Satraplatin | PC-3 | Prostate Cancer | 1-3 | [4] |
| Satraplatin | LNCaP | Prostate Cancer | 11 | [4] |
| JM118 | PC-3 | Prostate Cancer | up to 16-fold more potent than satraplatin | [4] |
| JM118 | LNCaP | Prostate Cancer | up to 16-fold more potent than satraplatin | [4] |
Experimental Protocols
A common method to assess the cytotoxicity of anticancer agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., satraplatin) for a specified duration (e.g., 72 hours).
-
Reagent Incubation: MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[5]
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to determine the effect of the compound on cell cycle progression.[6]
Signaling Pathways
Caption: JM216 (Satraplatin) mechanism of action.
Paclitaxel-Camptothecin Conjugates: Dual-Action Anticancer Agents
The term "Antitumor agents 216" has been associated with a series of conjugates linking paclitaxel (B517696) and camptothecin (B557342), two potent anticancer drugs with distinct mechanisms of action. Paclitaxel is a microtubule-stabilizing agent, while camptothecin is a topoisomerase I inhibitor. The rationale behind these conjugates is to create a single molecule with dual-targeting capabilities, potentially leading to synergistic effects and overcoming drug resistance.
Structure and Activity
A study by Wani et al. described the synthesis and evaluation of five paclitaxel-camptothecin conjugates.[7] These conjugates were designed with different linkers connecting the two drug molecules. The cytotoxic activity of these conjugates was evaluated against various cancer cell lines.
Table 2: Cytotoxicity of Paclitaxel-Camptothecin Conjugates
| Compound | Linker Type | Cell Line | Activity | Reference |
| Conjugate 16 | Imine | HCT-8 | More active than paclitaxel and camptothecin | [7] |
| Conjugate 17 | Imine | HCT-8 | More active than paclitaxel and camptothecin | [7] |
| Conjugate 18 | Imine | HCT-8 | More active than paclitaxel and camptothecin | [7] |
The study found that some of the conjugates exhibited potent activity, in some cases exceeding that of the parent compounds.[7] However, a comprehensive SAR analysis with a wider range of linkers and substitution patterns is needed to fully understand the relationship between the structure of these conjugates and their biological activity.
Signaling Pathways
Caption: Dual targeting by paclitaxel-camptothecin conjugates.
TK-216: An Inhibitor of ETS Family Transcription Factors
TK-216 is a small molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors. These transcription factors are often dysregulated in various cancers and play a crucial role in tumor development and progression. TK-216 is a clinical-stage analogue of the research compound YK-4-279.
Mechanism of Action
TK-216 is believed to exert its anticancer effects by disrupting the protein-protein interactions of ETS transcription factors with their co-activators, thereby inhibiting their transcriptional activity.[8] More recent studies suggest that TK-216 may also function as a microtubule-destabilizing agent, which could contribute to its cytotoxic effects.[9] This dual mechanism of action is an area of ongoing research.
Structure-Activity Relationship (SAR)
Detailed SAR studies for a broad series of TK-216 analogues are not extensively reported in publicly accessible literature. However, research on its precursor, YK-4-279, has provided some insights. The activity of these compounds is dependent on their stereochemistry, with one enantiomer typically being significantly more active than the other.[10] Further studies are required to elucidate the specific structural modifications that can enhance the potency and selectivity of this class of inhibitors.
Table 3: In Vitro Activity of TK-216 in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nM) | Reference |
| TMD8 | ABC-DLBCL | 375 | [11] |
| DOHH2 | GCB-DLBCL | 374 | [11] |
| Granta-519 | Mantle Cell Lymphoma | 339 | [11] |
Signaling Pathways
Caption: Proposed dual mechanism of action of TK-216.
Conclusion
The term "this compound" is not a unique identifier and can refer to JM216 (Satraplatin), paclitaxel-camptothecin conjugates, or TK-216. This guide has provided a detailed technical overview of these three distinct classes of anticancer agents. While significant preclinical and clinical data exist for satraplatin, and promising initial findings have been reported for the paclitaxel-camptothecin conjugates and TK-216, a notable gap in the publicly available literature is the absence of comprehensive, quantitative structure-activity relationship studies for extensive series of analogues for any of these compounds. Such studies are crucial for the rational design of next-generation agents with improved efficacy and safety profiles. Further research in this area will be invaluable for advancing the development of these and other novel cancer therapeutics.
References
- 1. Satraplatin (JM-216) mediates G2/M cell cycle arrest and potentiates apoptosis via multiple death pathways in colorectal cancer cells thus overcoming platinum chemo-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
TK216: A Dual-Mechanism Approach to Targeting Ewing Sarcoma
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TK216, a clinical-stage small molecule, represents a significant area of investigation in the treatment of Ewing Sarcoma, a rare and aggressive cancer of the bone and soft tissues. Initially developed as a first-in-class inhibitor of the oncogenic EWS-FLI1 fusion protein, the primary driver of this malignancy, emerging evidence now points to a dual mechanism of action that includes potent microtubule destabilization. This guide provides an in-depth technical overview of the core mechanisms of action of TK216, presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TK216's multifaceted approach to combating Ewing Sarcoma.
Introduction: The Challenge of Ewing Sarcoma and the EWS-FLI1 Oncoprotein
Ewing Sarcoma is characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the Ewing Sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). The resultant chimeric protein, EWS-FLI1, functions as an aberrant transcription factor, driving tumorigenesis through the dysregulation of a multitude of downstream target genes. The unique and exclusive expression of EWS-FLI1 in tumor cells makes it an ideal therapeutic target. However, its nature as a transcription factor lacking a defined enzymatic pocket has historically rendered it "undruggable." TK216 and its precursor, YK-4-279, were developed to overcome this challenge by targeting the protein-protein interactions essential for EWS-FLI1's oncogenic function.
The Dual Mechanism of Action of TK216
Current research supports a dualistic model for the antitumor activity of TK216 in Ewing Sarcoma, encompassing both the initially intended disruption of the EWS-FLI1 transcriptional program and a more recently identified role as a microtubule-destabilizing agent.
Proposed Inhibition of the EWS-FLI1/RNA Helicase A Interaction
The primary hypothesis for the targeted action of TK216 centers on its ability to disrupt the critical interaction between EWS-FLI1 and RNA Helicase A (RHA), also known as DHX9.[1] This interaction is believed to be crucial for the transcriptional activity of the EWS-FLI1 oncoprotein.[1] By binding to EWS-FLI1, TK216 is thought to allosterically inhibit its association with RHA, leading to the suppression of the oncogenic transcriptional program, cell cycle arrest, and ultimately, apoptosis.[1][2]
Microtubule Destabilization: An Off-Target or Primary Effect?
More recent studies have revealed a compelling alternative or complementary mechanism of action for TK216: the disruption of microtubule dynamics.[3][4] This was discovered through forward genetics screens where resistance to TK216 was conferred by mutations in α-tubulin (TUBA1B).[4] In vitro assays have confirmed that TK216 acts as a microtubule destabilizing agent, inhibiting tubulin polymerization.[4][5] This activity is consistent with the observed G2/M cell cycle arrest in treated Ewing Sarcoma cells.[6] The synergy observed between TK216 and vincristine, a known microtubule inhibitor, in clinical trials further supports this mechanism.[7]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of TK216 and its precursor, YK-4-279.
Table 1: In Vitro Cytotoxicity of TK216 and YK-4-279 in Ewing Sarcoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| TK216 | A4573 | Dose-dependent inhibition observed at 0.03-0.5 µM | [5] |
| (-)-TK216 (active enantiomer) | A673 | 0.26 | [5] |
| (+)-TK216 (inactive enantiomer) | A673 | 14.57 | [5] |
| YK-4-279 (racemic) | TC32, A4573, TC71, SK-ES-1, RD-ES, EWS502, EWS822 | 0.5 - 2 | |
| (S)-YK-4-279 (active enantiomer) | TC32 | ~1 | [2] |
| (R)-YK-4-279 (inactive enantiomer) | TC32 | >10 | [2] |
Table 2: Binding Affinity and Functional Inhibition by YK-4-279
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of YK-4-279 to EWS-FLI1 | 9.48 µM | Surface Plasmon Resonance | [1] |
| Inhibition of EWS-FLI1 Transcriptional Activity (IC50) | 0.96 µM (racemic), 0.75 µM (S-enantiomer) | Luciferase Reporter Assay | [2] |
Clinical Trial Data: A Snapshot of TK216 in Patients
A phase 1/2 clinical trial (NCT02657005) has evaluated the safety and efficacy of TK216 in patients with relapsed or refractory Ewing Sarcoma.[7]
Table 3: Key Clinical Trial Data for TK216 (NCT02657005)
| Parameter | Finding | Reference |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day as a 14-day continuous intravenous infusion | [7] |
| Patient Population | 85 patients with relapsed/refractory Ewing Sarcoma | [7] |
| Efficacy at RP2D | - 2 Complete Responses- 1 Partial Response- 14 Stable Disease | [2][7] |
| 6-Month Progression-Free Survival | 11.9% | [7] |
| Most Frequent Adverse Events | Neutropenia, anemia, leukopenia, febrile neutropenia, thrombocytopenia, infections | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of TK216.
Co-Immunoprecipitation (Co-IP) to Assess EWS-FLI1/DHX9 Interaction
This protocol is a generalized procedure for determining if TK216 disrupts the interaction between EWS-FLI1 and DHX9 in Ewing Sarcoma cells.
Objective: To immunoprecipitate EWS-FLI1 and determine the presence of co-precipitated DHX9, and to assess the effect of TK216 on this interaction.
Materials:
-
Ewing Sarcoma cell lines (e.g., A673, TC-71)
-
TK216
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against EWS-FLI1 (for immunoprecipitation)
-
Antibody against DHX9 (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment: Culture Ewing Sarcoma cells to 70-80% confluency. Treat cells with either DMSO (vehicle control) or varying concentrations of TK216 for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-EWS-FLI1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-DHX9 antibody to detect co-immunoprecipitated DHX9.
-
Re-probe the membrane with an anti-EWS-FLI1 antibody to confirm the immunoprecipitation of the target protein.
-
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of TK216 on the polymerization of purified tubulin.
Objective: To determine if TK216 inhibits or enhances microtubule polymerization in a cell-free system.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
-
TK216, positive control (e.g., colchicine), and negative control (e.g., DMSO)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare a master mix of tubulin in polymerization buffer on ice.
-
Incubation: Add TK216 or control compounds to the tubulin mixture.
-
Initiation of Polymerization: Add GTP to the mixture and transfer to a pre-warmed 37°C cuvette or multi-well plate.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves for TK216-treated samples to the controls to determine its effect on the rate and extent of polymerization.
Conclusion and Future Directions
TK216 presents a compelling, albeit complex, mechanism of action in Ewing Sarcoma. While initially designed as a targeted inhibitor of the EWS-FLI1 oncoprotein, substantial evidence now indicates that its clinical activity may also be, at least in part, attributable to its function as a microtubule destabilizing agent.[3][4] The limited clinical activity observed in the phase 1/2 trial suggests that further optimization is necessary.[7]
Future research should focus on several key areas:
-
Clarifying the Dominant Mechanism: Further studies are needed to dissect the relative contributions of EWS-FLI1 inhibition and microtubule destabilization to the overall anti-tumor effect of TK216.
-
Biomarker Development: Identifying biomarkers that predict response to TK216 will be crucial for patient selection in future clinical trials.
-
Next-Generation Compounds: The development of more potent and specific inhibitors of the EWS-FLI1/RHA interaction, or novel microtubule inhibitors with a favorable therapeutic window, remains a high priority.
-
Combination Therapies: Exploring rational combinations of TK216 with other agents, beyond vincristine, could enhance its therapeutic efficacy.
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. oncodaily.com [oncodaily.com]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
ML216: A Technical Guide to a First-in-Class Bloom Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML216, a potent and selective small-molecule inhibitor of Bloom (BLM) helicase. ML216 serves as a critical tool for investigating the roles of BLM in DNA repair and genome stability and as a foundational compound for the development of novel cancer therapeutics. This document details its mechanism of action, biochemical and cellular activities, and the experimental protocols for its characterization.
Introduction to Bloom Helicase and ML216
Bloom helicase (BLM) is a member of the RecQ family of DNA helicases, playing a crucial role in maintaining genomic stability through its functions in the homologous recombination (HR) pathway of DNA repair.[1][2] BLM is involved in the processing of various DNA intermediates, including Holliday junctions, and helps prevent sister chromatid exchanges (SCEs).[1][3] Mutations in the BLM gene lead to Bloom's Syndrome, a rare genetic disorder characterized by a predisposition to cancer.[1][2] The critical role of BLM in DNA repair makes it an attractive target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents.[1][2][4]
ML216 was identified through a quantitative high-throughput screen (qHTS) as a first-in-class inhibitor of BLM helicase.[1][5] It is a cell-permeable compound that selectively inhibits the DNA unwinding activity of BLM, leading to cellular phenotypes consistent with BLM deficiency.[1][6]
Biochemical and Cellular Activity of ML216
ML216 exhibits potent inhibitory activity against BLM helicase in biochemical assays and demonstrates on-target activity in cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data for ML216's activity against BLM and other helicases.
Table 1: In Vitro Inhibitory Activity of ML216 against BLM Helicase
| Target Enzyme | Assay Type | IC50 / Ki | Reference |
| BLM (full-length) | DNA Unwinding | 2.98 µM | [6] |
| BLM (636-1298) | DNA Unwinding | 0.97 µM | [6] |
| BLM | ssDNA-dependent ATPase | 1.76 µM (Ki) | [6] |
| BLM | DNA Binding | 5.1 µM | [1] |
Table 2: Selectivity Profile of ML216 against Other Helicases
| Helicase | Assay Type | IC50 | Reference |
| WRN (full-length) | DNA Unwinding | 5 µM | [6] |
| WRN (500-946) | DNA Unwinding | 12.6 µM | [6] |
| RECQ1 | DNA Unwinding | ~ 50 µM | [1] |
| RECQ5 | DNA Unwinding | > 50 µM | [1] |
| E. coli UvrD | DNA Unwinding | > 50 µM | [1] |
Table 3: Cellular Activity of ML216
| Cell Line | Phenotype | Effect | Concentration | Reference |
| PSNF5 (BLM-proficient) | Proliferation Inhibition | Concentration-dependent | 12.5-50 µM | [6] |
| PSNG13 (BLM-deficient) | Proliferation Inhibition | Minimal effect | 12.5-50 µM | [6] |
| PSNF5 (BLM-proficient) | Sister Chromatid Exchanges | Statistically significant increase | Not specified | [6] |
| PSNG13 (BLM-deficient) | Sister Chromatid Exchanges | No significant increase | Not specified | [6] |
| Prostate Cancer Cells | Sensitization to Cisplatin | Synergistic antiproliferative effects | 10 µM (ML216) | [7] |
| Human Myeloma Cell Lines | Proliferation Inhibition | Dose-dependent, median IC50 of 2.78 µM | 1.2-16.9 µM | [8] |
Mechanism of Action
ML216 inhibits the DNA unwinding activity of BLM helicase by interfering with its ability to bind to DNA.[1][9] This is supported by evidence showing that ML216 inhibits the DNA binding of BLM with an IC50 of 5.1 µM.[1] Some studies suggest that ML216 may also directly interact with DNA, contributing to its inhibitory effects.[5] In a cellular context, ML216's inhibition of BLM leads to an accumulation of unresolved DNA repair intermediates, resulting in increased sister chromatid exchanges (SCEs), a hallmark of BLM deficiency.[1][4]
Interestingly, recent research has shown that ML216 can protect BLM from degradation by promoting its interaction with DBC1, which in turn suppresses DNA damage-induced senescence.[10] This suggests a more complex mechanism of action than simple enzymatic inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ML216.
BLM Helicase DNA Unwinding Assay (Fluorescence-Based)
This assay measures the ability of BLM to unwind a forked duplex DNA substrate.
Materials:
-
BLM enzyme (full-length or truncated)
-
Forked duplex DNA substrate with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ-2) on opposite strands
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01-0.1% Tween-20
-
ATP solution (2 mM)
-
ML216 or other test compounds
-
1536-well or 96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction buffer.
-
Dispense BLM enzyme (e.g., 10 nM final concentration) in reaction buffer into the wells of the plate.[1]
-
Add ML216 or test compounds at various concentrations to the wells. Incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding the forked duplex DNA substrate (e.g., 200 nM final concentration) and ATP (e.g., 2 mM final concentration).[1]
-
Immediately measure the fluorescence intensity (e.g., excitation at 525 nm and emission at 598 nm).[1]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]
-
Measure the fluorescence intensity again.
-
The increase in fluorescence, resulting from the separation of the fluorophore and quencher upon DNA unwinding, is proportional to the helicase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
ssDNA-dependent ATPase Assay
This assay measures the ATP hydrolysis activity of BLM, which is dependent on the presence of single-stranded DNA.
Materials:
-
BLM enzyme
-
Single-stranded DNA (e.g., poly(dT))
-
Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5% glycerol, 0.1 mM DTT, 5 mM MgCl₂, 0.1 mg/mL BSA
-
ATP, 2-phosphoenolpyruvate, Pyruvate Kinase/Lactate Dehydrogenase, NADH
-
ML216 or other test compounds
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction buffer containing all components except ATP.
-
Add BLM enzyme (e.g., 5 nM) and varying concentrations of ssDNA to the reaction mixture.[11]
-
Add ML216 or test compounds at various concentrations.
-
Initiate the reaction by adding ATP (e.g., 1 mM).[11]
-
Monitor the decrease in absorbance at 340 nm over time at 25°C.[11] The rate of NADH oxidation is coupled to ATP hydrolysis and is proportional to the ATPase activity.
-
Calculate the initial reaction velocities and determine the Ki value for the inhibitor.
Cell Proliferation Assay
This assay determines the effect of ML216 on the growth of BLM-proficient and BLM-deficient cells.
Materials:
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) cell lines
-
Complete cell culture medium
-
ML216
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear or opaque plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of ML216 (e.g., 12.5-50 µM) for a specified duration (e.g., 24-72 hours).[6]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sister Chromatid Exchange (SCE) Assay
This assay visualizes the frequency of SCEs, a cytogenetic marker for defects in BLM function.
Materials:
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) cell lines
-
Complete cell culture medium
-
ML216
-
5-bromo-2'-deoxyuridine (BrdU)
-
Colcemid
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Microscope with imaging capabilities
Procedure:
-
Culture cells in the presence of BrdU for two cell cycles.
-
Treat the cells with ML216 during this period.
-
Arrest the cells in metaphase by adding colcemid.
-
Harvest the cells and treat with a hypotonic solution to swell the cells.
-
Fix the cells with a fixative solution.
-
Drop the fixed cell suspension onto microscope slides and allow them to air dry.
-
Stain the chromosomes with Hoechst 33258 followed by Giemsa stain.
-
Visualize the chromosomes under a microscope. Sister chromatids that have undergone exchange will show a differential staining pattern.
-
Count the number of SCEs per metaphase and compare the frequency between treated and untreated cells.
Visualizations
The following diagrams illustrate key aspects of ML216's function and the experimental approaches for its study.
Caption: Signaling pathway of BLM in DNA repair and ML216's inhibitory effect.
References
- 1. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 4. apexbt.com [apexbt.com]
- 5. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ML216 Prevents DNA Damage-Induced Senescence by Modulating DBC1–BLM Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical properties of naturally occurring human bloom helicase variants | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Combretastatin A-4: A Potent Anticancer Agent
Introduction
Combretastatin A-4 is a natural product isolated from the bark of the African bushwillow tree, Combretum caffrum. It is a potent anticancer agent that exhibits significant cytotoxic and anti-angiogenic properties. Its mechanism of action primarily involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. Due to its promising biological activity, Combretastatin A-4 and its analogues are subjects of extensive research in the development of new cancer therapies. These application notes provide a detailed protocol for the chemical synthesis of Combretastatin A-4 for research purposes, along with methodologies for evaluating its biological activity.
Data Presentation: Biological Activity of Combretastatin A-4
The following table summarizes the in vitro cytotoxic activity of synthetically prepared Combretastatin A-4 against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| A549 | Lung Carcinoma | 4.8 |
| HeLa | Cervical Carcinoma | 1.9 |
| K562 | Chronic Myelogenous Leukemia | 0.8 |
Experimental Protocols
I. Synthesis of Combretastatin A-4
The synthesis of Combretastatin A-4 can be achieved through a multi-step process. A common and efficient route involves a Wittig reaction to form the characteristic cis-stilbene (B147466) bridge.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3-Hydroxy-4-methoxybenzyl alcohol
-
Manganese dioxide (MnO2)
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Oxidation of 3-Hydroxy-4-methoxybenzyl alcohol:
-
Dissolve 3-hydroxy-4-methoxybenzyl alcohol (1 equivalent) in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO2, 5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to obtain 3-hydroxy-4-methoxybenzaldehyde.
-
-
Preparation of the Wittig Reagent:
-
Suspend (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (1.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates the generation of the Wittig reagent.
-
-
Wittig Reaction:
-
Cool the freshly prepared Wittig reagent solution to -78°C using a dry ice/acetone bath.
-
Dissolve the 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) from step 1 in dry THF.
-
Add the aldehyde solution dropwise to the Wittig reagent solution at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield Combretastatin A-4 as a white to off-white solid.
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of synthesized Combretastatin A-4 against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized Combretastatin A-4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Combretastatin A-4 in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Combretastatin A-4.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for another 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Workflow for the synthesis of Combretastatin A-4.
Caption: Signaling pathway of Combretastatin A-4's anticancer activity.
Application Notes and Protocols for In Vivo Administration of Anticancer Agent "216" in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The anticancer agent referred to as "216" in scientific literature most commonly corresponds to JM216 (Satraplatin) , an orally active platinum-based compound. Another distinct agent, SB-216 , has been identified as a novel tubulin inhibitor. This document provides detailed protocols and data for JM216 and summarizes the available information for SB-216, treating them as separate entities.
Part 1: JM216 (Satraplatin)
Introduction
JM216, also known as Satraplatin, is a third-generation, orally bioavailable platinum(IV) complex. Unlike traditional intravenously administered platinum-based drugs such as cisplatin (B142131) and carboplatin, JM216 offers the convenience of oral administration. Its mechanism of action involves the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of JM216 in various mouse models.
Table 1: In Vivo Efficacy of JM216 in Human Lung Carcinoma Xenograft Model
| Cancer Model | Mouse Strain | Treatment Protocol | Outcome Measure | Result | Citation |
| H460 Human Lung Carcinoma | Nude Mice | JM216 (30 mg/kg, oral) + Radiation (2 Gy), once daily for 5 days | Tumor Growth Delay | Enhancement Ratio of 1.24 (additive effect) | [1] |
Table 2: In Vivo Antitumor Activity of JM216 in Prostate Cancer Xenograft Model
| Cancer Model | Mouse Strain | Treatment Protocol | Outcome Measure | Result | Citation |
| PC-3 Human Prostate Cancer | Nude Mice | Oral administration of satraplatin | Tumor Growth | Dose-dependent inhibition of tumor growth | [2] |
Experimental Protocols
This protocol is based on studies combining JM216 with radiation therapy.[1]
Materials:
-
JM216 (Satraplatin)
-
Vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Nude mice bearing H460 human lung carcinoma subcutaneous xenografts
-
Oral gavage needles
-
Standard animal handling and monitoring equipment
Procedure:
-
Animal Model:
-
Subcutaneously implant H460 human lung carcinoma cells into the flank of nude mice.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.
-
Randomize mice into control and treatment groups.
-
-
Drug Preparation:
-
Prepare a fresh solution or suspension of JM216 in the chosen vehicle at the desired concentration to deliver a dose of 30 mg/kg in a suitable volume (e.g., 100 µL).
-
-
Administration:
-
Administer JM216 at a dose of 30 mg/kg orally via gavage once daily for five consecutive days.
-
For combination therapy with radiation, administer radiation (2 Gy) one hour after the oral delivery of JM216.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Monitor animal body weight and general health status regularly.
-
The primary endpoint is typically tumor growth delay or inhibition.
-
Signaling Pathway and Experimental Workflow
Caption: JM216 (Satraplatin) Mechanism of Action.
References
Application Notes and Protocols for Measuring "Anticancer Agent 216" Activity
Introduction
"Anticancer agent 216" is a novel synthetic compound demonstrating significant potential in preclinical cancer models. Its primary mechanism of action is the potent and selective inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent occurrence in a wide range of human cancers, making it a key target for therapeutic intervention.[2][3]
These application notes provide detailed protocols for a suite of assays designed to quantify the in vitro activity of "this compound". The described methods will enable researchers to assess its direct enzymatic inhibition, its impact on downstream signaling events, and its overall effect on cancer cell viability and proliferation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR, which is a central regulator of protein synthesis and cell growth.[2][4] The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3.[1]
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of "this compound".
Data Presentation
| Compound | Target | IC50 (nM) |
| This compound | PI3Kα | 5.2 |
| PI3Kβ | 8.7 | |
| PI3Kδ | 15.4 | |
| PI3Kγ | 21.1 | |
| Wortmannin (Control) | Pan-PI3K | 2.5 |
Experimental Protocol
This protocol is adapted for a 384-well plate format using a luminescence-based detection method that quantifies ADP production.[5]
-
Reagents and Materials :
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
"this compound"
-
Wortmannin (positive control)
-
PIP2 substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure :
-
Prepare a serial dilution of "this compound" and the control inhibitor in the kinase assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant PI3K enzyme to each well and incubate for 20 minutes at room temperature to allow for inhibitor binding.[6]
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.[6]
-
Incubate the reaction for 60 minutes at room temperature.[6]
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit.[5]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of "this compound" and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of "this compound" on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR.[7]
Data Presentation
| Treatment | Concentration | p-AKT (Ser473) / Total AKT Ratio | p-mTOR (Ser2448) / Total mTOR Ratio |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 nM | 0.45 | 0.52 |
| 100 nM | 0.12 | 0.18 | |
| 1 µM | 0.03 | 0.05 |
Experimental Protocol
-
Reagents and Materials :
-
Cancer cell line (e.g., MCF-7, PC-3)
-
"this compound"
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors[8][9]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)[10]
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., β-actin)[7]
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure :
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of "this compound" or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Denature the protein samples by boiling in Laemmli buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.[6]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[5]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols: TK216 and Vincristine Combination Therapy in Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing Sarcoma (ES) is an aggressive bone and soft tissue cancer primarily affecting children and young adults. A characteristic chromosomal translocation results in the EWS-FLI1 fusion protein, a key driver of ES tumorigenesis.[1] TK216 (a derivative of YK-4-279) is a first-in-class small molecule designed to inhibit the oncogenic activity of EWS-FLI1.[1] Preclinical studies have demonstrated a potent synergistic anti-cancer effect when TK216 is combined with vincristine (B1662923), a standard-of-care chemotherapeutic agent. This combination therapy induces a "microtubule catastrophe," leading to enhanced cancer cell death.[2][3]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of TK216 and vincristine in Ewing Sarcoma cell lines and xenograft models, based on the foundational research in the field.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of YK-4-279 (the precursor to TK216) and vincristine in Ewing Sarcoma models.
Table 1: In Vitro Cytotoxicity of YK-4-279 and Vincristine in Ewing Sarcoma Cell Lines [1]
| Cell Line | Vincristine IC50 (nM) | Vincristine + YK-4-279 IC50 (nM) | Combination Index (CI) |
| A4573 | 4.85 | 2.38 | 0.6 - 0.9 |
| SKES | 0.68 | 0.03 | 0.6 - 0.9 |
| TC32 | 25.14 | 13.24 | 0.6 - 0.9 |
| TC71 | Not Specified | Not Specified | 0.7 - 0.8 |
Table 2: In Vivo Tumor Growth Inhibition in A4573 Xenograft Model [1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1200 | - |
| YK-4-279 (50 mg/kg) | ~800 | ~33% |
| Vincristine (1 mg/kg) | ~600 | 50% |
| YK-4-279 (50 mg/kg) + Vincristine (1 mg/kg) | ~200 | ~83% |
Signaling Pathways and Experimental Workflow
Signaling Pathway of TK216 and Vincristine Combination Therapy
Caption: Synergistic mechanism of TK216 and vincristine.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Experimental Protocols
Cell Viability Assay (WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TK216 and vincristine, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Ewing Sarcoma cell lines (e.g., A4573, SKES, TC32, TC71)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
TK216 (or YK-4-279)
-
Vincristine
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed Ewing Sarcoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TK216 and vincristine in complete growth medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using a non-linear regression curve fit.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To quantify the induction of apoptosis by TK216 and vincristine, alone and in combination.
Materials:
-
Ewing Sarcoma cells
-
Complete growth medium
-
TK216
-
Vincristine
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in white-walled 96-well plates as described for the viability assay.
-
Treat cells with TK216, vincristine, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Normalize the results to cell number (e.g., using a parallel viability assay) and express as fold change relative to the vehicle control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of TK216 and vincristine combination therapy in a mouse model of Ewing Sarcoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID gamma)
-
Ewing Sarcoma cells (e.g., A4573)
-
Matrigel
-
TK216
-
Vincristine
-
Vehicle solution
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^6 A4573 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, TK216 alone, vincristine alone, TK216 + vincristine).
-
Administer drugs via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., TK216 at 50 mg/kg daily, vincristine at 1 mg/kg weekly).[1]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health and euthanize if tumor volume exceeds predetermined limits or if signs of toxicity are observed.
-
At the end of the study, euthanize all animals and excise tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Perform statistical analysis of tumor growth inhibition and survival data.
References
Application Notes and Protocols for High-Throughput Screening of "Anticancer Agent 216" Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The discovery of novel anticancer agents is a critical endeavor in the field of oncology. "Anticancer agent 216" and its derivatives represent a promising new class of compounds with potential therapeutic applications. High-throughput screening (HTS) is an essential methodology for rapidly evaluating the biological activity of large libraries of such compounds, enabling the identification of lead candidates for further development.[1]
This document provides detailed protocols for a panel of high-throughput screening assays designed to characterize the anticancer properties of "this compound" derivatives. The assays described herein are industry-standard methods for assessing cell viability, apoptosis induction, and kinase inhibition, providing a comprehensive preliminary profile of compound activity.[2][3][4] Cell-based assays offer the advantage of evaluating compound effects within a biological context, while biochemical assays allow for the study of direct interactions with molecular targets.[1]
The protocols are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption. Data generated from these assays will facilitate the initial structure-activity relationship (SAR) analysis and guide the selection of promising derivatives for further preclinical investigation.
Data Presentation: Quantitative Analysis of "this compound" Derivatives
The following tables summarize hypothetical quantitative data for a series of "this compound" derivatives against various cancer cell lines. This data is representative of the output from the protocols detailed in this document.
Table 1: Cell Viability (IC50) Data for "this compound" Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| AC-216-001 | A549 | Non-Small Cell Lung Cancer | 1.2 |
| MCF-7 | Breast Cancer | 2.5 | |
| HCT116 | Colon Cancer | 0.8 | |
| AC-216-002 | A549 | Non-Small Cell Lung Cancer | 5.8 |
| MCF-7 | Breast Cancer | 7.1 | |
| HCT116 | Colon Cancer | 4.3 | |
| AC-216-003 | A549 | Non-Small Cell Lung Cancer | 0.5 |
| MCF-7 | Breast Cancer | 0.9 | |
| HCT116 | Colon Cancer | 0.3 |
Table 2: Apoptosis Induction by "this compound" Derivatives in A549 Cells
This table indicates the percentage of apoptotic cells following treatment with the respective compounds at a concentration of 1 µM for 24 hours.
| Compound ID | % Apoptotic Cells (Annexin V Positive) |
| AC-216-001 | 65% |
| AC-216-002 | 15% |
| AC-216-003 | 85% |
| Vehicle Control | 5% |
Table 3: Kinase Inhibition Profile of AC-216-003
This table shows the in vitro inhibitory activity of the most potent derivative, AC-216-003, against a panel of purified kinases.
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 250 |
| SRC | > 1000 |
| AKT1 | > 1000 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the dose-dependent effect of "this compound" derivatives on the viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
"this compound" derivatives
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density in 40 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the "this compound" derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Using an automated liquid handler, add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.[1]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by "this compound" derivatives in cancer cells.
Principle: This flow cytometry-based assay utilizes Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
"this compound" derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" derivatives at their respective IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of promising "this compound" derivatives against a panel of purified kinases.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. A variety of detection methods can be used, such as fluorescence, luminescence, or radioactivity, to quantify the amount of phosphorylated substrate.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, SRC, AKT1)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
"this compound" derivatives
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well low-volume white plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the "this compound" derivatives in the appropriate buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction).
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: High-throughput screening workflow for "this compound" derivatives.
Caption: Simplified EGFR signaling pathway and the putative target of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 6. benchchem.com [benchchem.com]
"Anticancer agent 216" for inducing apoptosis in cancer cells
Application Notes and Protocols for Anticancer Agent 8l
Product Name: Anticancer Agent 8l
Catalog Number: BPT-8L
Chemical Name: (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide
Molecular Formula: C₂₅H₂₀FN₇OS
Appearance: Crystalline solid
Solubility: Soluble in DMSO
Description
Anticancer Agent 8l is a novel synthetic compound belonging to the pyrazole-conjugated benzothiazole (B30560) class of molecules. It has demonstrated potent cytotoxic and pro-apoptotic activities in a range of human cancer cell lines. This document provides detailed information on its biological activity, protocols for its use in cell-based assays, and insights into its mechanism of action.
Quantitative Data Summary
The anti-proliferative activity of Anticancer Agent 8l has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 48 hours of treatment.[1][2]
Table 1: IC₅₀ Values of Anticancer Agent 8l in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.41 |
| MCF-7 | Breast Cancer | 2.23 |
| HepG2 | Hepatocellular Carcinoma | 3.75 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.31 |
Data presented are from in vitro studies.[1][2]
The induction of apoptosis by Anticancer Agent 8l was quantified in MDA-MB-231 cells using Annexin V/PI flow cytometry after 48 hours of treatment. The results show a dose-dependent increase in the percentage of apoptotic cells.
Table 2: Apoptosis Induction by Anticancer Agent 8l in MDA-MB-231 Cells
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 8.06 | Not specified | 8.06 |
| 1 | 6.29 | 4.96 | 11.29 |
| 2 | Not specified | Not specified | 23.5 |
| 4 | Not specified | Not specified | 26.1 |
| 8 | Not specified | Not specified | 35.0 |
Data indicates the percentage of Annexin-V positive cells.[2]
Mechanism of Action
Anticancer Agent 8l induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[2] Western blot analysis has shown that treatment with this agent leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade and subsequent programmed cell death.
Figure 1: Signaling pathway of Agent 8l-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of Anticancer Agent 8l.
Figure 2: Experimental workflow for evaluating Agent 8l.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Anticancer Agent 8l on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Anticancer Agent 8l stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Anticancer Agent 8l in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells induced by Anticancer Agent 8l.
Materials:
-
MDA-MB-231 cells (or other susceptible cell line)
-
6-well plates
-
Anticancer Agent 8l
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Anticancer Agent 8l (e.g., 1, 2, 4, 8 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Western Blot Analysis
This protocol is used to detect changes in the expression of apoptosis-related proteins, such as Bax and Bcl-2.
Materials:
-
Cancer cells treated with Anticancer Agent 8l
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with Anticancer Agent 8l for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Target Engagement of Anticancer Agent 216 Using Western Blot Analysis
Introduction
Anticancer Agent 216 is a novel investigational compound designed to inhibit the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound is hypothesized to function as an mTOR inhibitor.
Target engagement is a critical step in the preclinical validation of new drug candidates, confirming that the compound interacts with its intended molecular target within a cellular context.[4] Western blotting is a robust and widely used semi-quantitative technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[5][6][7] By assessing the phosphorylation status of mTOR's key downstream effectors, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), we can effectively determine the engagement and inhibitory activity of this compound.[8][9] A reduction in the phosphorylation of these downstream targets upon treatment indicates successful target engagement by the inhibitor.[4]
This document provides a detailed protocol for a Western blot-based assay to quantify the target engagement of this compound by analyzing the mTOR signaling pathway in a relevant cancer cell line.
Key Signaling Pathway and Experimental Logic
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and proliferation. When activated, mTOR (specifically the mTORC1 complex) phosphorylates and activates S6K and phosphorylates and inactivates 4E-BP1, both of which lead to an increase in protein synthesis.[1][8] this compound is designed to inhibit mTORC1, thereby preventing the phosphorylation of its downstream targets. This protocol measures the ratio of phosphorylated S6K (p-S6K) to total S6K and phosphorylated mTOR (p-mTOR) to total mTOR as a direct readout of target engagement.
References
- 1. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy | MDPI [mdpi.com]
- 3. Targeting mTOR pathway: A new concept in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. mTOR signaling: implications for cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for Anticancer Agent 216 in Patient-Derived Xenograft (PDX) Models
Introduction
Patient-Derived Xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a powerful platform in preclinical oncology research.[1][2] These models are instrumental in evaluating the efficacy of novel anti-cancer agents because they preserve the histological and genetic characteristics of the original human tumor.[3][4] This document provides detailed application notes and protocols for the preclinical evaluation of a novel investigational drug, Anticancer Agent 216, using PDX models.
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. By targeting key components of this cascade, this compound aims to induce apoptosis and inhibit tumor growth.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.[2]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)[1]
-
Sterile collection medium (e.g., DMEM with antibiotics)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia
Procedure:
-
Tissue Collection: Obtain fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Tumor Processing: In a sterile environment, wash the tissue with PBS containing antibiotics and remove any non-tumor tissue.[1] Mince the tumor into small fragments (1-3 mm³).[2]
-
Implantation: Anesthetize the immunodeficient mouse. Make a small incision and subcutaneously implant the tumor fragments into the flank.[5]
-
Monitoring: Regularly monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.[1]
Efficacy Study of this compound in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound.
Materials:
-
Established PDX models with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).[1]
-
Treatment Administration: Administer this compound and vehicle control to the respective groups based on the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume 2-3 times per week using calipers.[1]
-
Data Collection: Record tumor volumes, body weights, and any observed toxicities.
-
Endpoint: The study can conclude after a fixed duration or when tumors in the control group reach a predetermined maximum size.[1]
Experimental Workflow for this compound in PDX Models
Caption: Workflow for evaluating this compound in PDX models.
Data Presentation
The following tables present hypothetical data from a representative efficacy study of this compound in a PDX model of non-small cell lung cancer (NSCLC).
Table 1: Tumor Growth Inhibition in NSCLC PDX Model
| Treatment Group | Dose | Number of Mice | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 10 | 152 ± 25 | 1850 ± 310 | 0 |
| This compound | 25 mg/kg | 10 | 148 ± 22 | 850 ± 150 | 54 |
| This compound | 50 mg/kg | 10 | 155 ± 28 | 420 ± 95 | 77 |
Table 2: Biomarker Analysis of PI3K/Akt/mTOR Pathway
| Treatment Group | Dose | p-Akt Levels (Relative to Control) | p-S6K Levels (Relative to Control) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 25 mg/kg | 0.45 ± 0.08 | 0.52 ± 0.09 |
| This compound | 50 mg/kg | 0.18 ± 0.05 | 0.25 ± 0.06 |
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound in PDX models. The hypothetical data suggests that this compound demonstrates significant dose-dependent anti-tumor activity in an NSCLC PDX model, consistent with its proposed mechanism of action targeting the PI3K/Akt/mTOR pathway. These preclinical models are invaluable for generating robust data to support the clinical development of novel anticancer agents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient‐derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
"Anticancer agent 216" for overcoming drug resistance in cancer
Application Notes and Protocols for Anticancer Agent 216
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals in Overcoming Drug Resistance in Cancer
The term "this compound" has been associated with multiple investigational compounds. This document provides detailed application notes and protocols for two prominent agents, JM-216 (Satraplatin) and TK-216 , which have been evaluated for their potential to overcome drug resistance in cancer.
Part 1: JM-216 (Satraplatin) - An Orally Active Platinum(IV) Complex
Satraplatin (B1681480) (JM-216) is a third-generation, orally bioavailable platinum(IV) complex. Unlike its predecessors, cisplatin (B142131) and carboplatin, which are administered intravenously, satraplatin's oral route of administration offers a significant convenience for clinical use. A key feature of satraplatin is its demonstrated activity in cancer cell lines that have developed resistance to other platinum-based drugs.
Mechanism of Action and Overcoming Drug Resistance
Satraplatin exerts its anticancer effects through mechanisms similar to other platinum agents by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis. However, its unique chemical structure allows it to circumvent some of the common mechanisms of platinum drug resistance.
-
Cellular Uptake: Unlike cisplatin, which often relies on active transport for cellular entry, the more lipophilic satraplatin is thought to enter cells via passive diffusion. This can bypass resistance mechanisms involving reduced expression or function of copper transporters that mediate cisplatin uptake.
-
DNA Adduct Formation and Repair: The asymmetrical stable ligands of satraplatin result in a different DNA adduct profile compared to cisplatin. These distinct adducts are less likely to be recognized and repaired by the cellular DNA mismatch repair machinery, a common mechanism of cisplatin resistance.
-
p53-Independent Apoptosis: Satraplatin has been shown to induce G2/M cell cycle arrest and apoptosis through pathways that are independent of the tumor suppressor protein p53.[1][2] This is significant as mutations in the p53 gene are a frequent cause of chemoresistance.
-
Glutathione (B108866) (GSH) Detoxification: While elevated levels of glutathione can contribute to resistance against platinum drugs by detoxification, the impact on satraplatin can be complex. Some studies suggest that satraplatin's efficacy can also be influenced by intracellular glutathione levels.
Quantitative Data: Cytotoxicity of Satraplatin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of satraplatin in various cancer cell lines, including those with acquired resistance to other chemotherapeutic agents.
| Cell Line | Cancer Type | Resistance Profile | Satraplatin IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | Androgen-sensitive | 1.5 - 2.5 | [3] |
| PC-3 | Prostate Cancer | Androgen-insensitive | 1.5 - 2.5 | [3] |
| Du-145 | Prostate Cancer | Androgen-insensitive | 1.5 - 2.5 | [3] |
| Human Cervical Cancer Cell Lines (Various) | Cervical Cancer | - | 0.6 - 1.7 | [4] |
| Human Ovarian Cancer Cell Lines (Various) | Ovarian Cancer | - | 1.7 (average) | [4] |
Experimental Protocols
This protocol describes the determination of cell viability and IC50 values of satraplatin using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Satraplatin (JM-216)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of satraplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the satraplatin dilutions. Include wells with medium only (no cells) for background control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of satraplatin concentration.
This protocol outlines the procedure for analyzing the effect of satraplatin on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][5][6][7][8]
Materials:
-
Cancer cell lines
-
Satraplatin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of satraplatin for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This protocol details the detection of changes in protein expression (e.g., p53, p21, cyclin B1, Bcl-2) in response to satraplatin treatment.[1][9][10]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cyclin B1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: Mechanism of action of Satraplatin (JM-216).
Caption: How Satraplatin overcomes cisplatin resistance.
Part 2: TK-216 - A Microtubule Destabilizing Agent
TK-216 (also known as ONCT-216) is a small molecule that was initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing sarcoma. However, recent studies have revealed that its primary mechanism of cytotoxicity is through the destabilization of microtubules.[11][12][13]
Mechanism of Action and Overcoming Drug Resistance
TK-216's anticancer activity is now understood to be primarily due to its interaction with tubulin, the building block of microtubules.
-
Microtubule Destabilization: TK-216 acts as a microtubule destabilizing agent, inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Resistance through Tubulin Mutations: Resistance to TK-216 has been shown to arise from mutations in the gene TUBA1B, which encodes for α-tubulin.[11][12] These mutations likely alter the binding site of TK-216 on the tubulin protein, reducing its efficacy.
-
Synergy with Vinca (B1221190) Alkaloids: TK-216 has demonstrated synergistic effects when used in combination with vinca alkaloids like vincristine. This suggests that while both drugs target microtubules, they may do so through different mechanisms or binding sites, leading to enhanced anticancer activity.
Quantitative Data: Cytotoxicity of TK-216
The following table presents the IC50 values for TK-216 in various cancer cell lines.
| Cell Line | Cancer Type | TK-216 IC50 (µM) | Reference |
| A673 | Ewing Sarcoma | ~0.26 (for active (-)-enantiomer) | [14] |
| MV4-11 | Pediatric Leukemia | 0.22 | [15] |
| SUP-B15 | Pediatric Leukemia | 0.94 | [15] |
| TMD8 | ABC-DLBCL | ~0.375 (median for ABC-DLBCL) | [16] |
| OCI-Ly3 | GCB-DLBCL | ~0.374 (median for GCB-DLBCL) | [16] |
| Jeko-1 | Mantle Cell Lymphoma | ~0.339 (median for MCL) | [16] |
Experimental Protocols
This protocol describes how to assess the effect of TK-216 on tubulin polymerization in vitro by measuring turbidity.[14][17][18][19]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
GTP solution
-
TK-216
-
Control compounds (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)
-
384-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Pre-warm the spectrophotometer and a 384-well plate to 37°C.
-
On ice, prepare a master mix containing tubulin, polymerization buffer, and GTP.
-
Add the master mix to the wells of the pre-warmed plate.
-
Add TK-216, control compounds, or vehicle (DMSO) to the respective wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a lower absorbance compared to the vehicle control.
This protocol provides a conceptual workflow for a forward genetic screen to identify genes that, when mutated, confer resistance to TK-216.[11][20][21][22]
Conceptual Workflow:
-
Mutagenesis: Introduce random mutations into a cancer cell line sensitive to TK-216. This can be achieved using chemical mutagens (e.g., EMS) or by using cell lines with deficient mismatch repair mechanisms to increase the spontaneous mutation rate.
-
Selection: Culture the mutagenized cell population in the presence of a lethal concentration of TK-216. Only cells that have acquired a resistance-conferring mutation will survive and proliferate.
-
Isolation and Expansion of Resistant Clones: Isolate individual surviving colonies and expand them into clonal cell lines.
-
Confirmation of Resistance: Verify the resistance of the isolated clones to TK-216 by performing cytotoxicity assays (as in Protocol 1) and comparing their IC50 values to the parental cell line.
-
Genomic Analysis: Perform whole-exome or whole-genome sequencing on the resistant clones and the parental cell line.
-
Identification of Candidate Genes: Compare the genomic sequences to identify mutations that are present in the resistant clones but not in the parental line. Genes with recurrent mutations across multiple independent resistant clones are strong candidates for mediating resistance.
-
Validation: Validate the role of the candidate genes in conferring resistance. This can be done by introducing the identified mutations into the parental sensitive cell line and assessing for a gain of resistance, or by correcting the mutation in the resistant cells and observing a restoration of sensitivity.
Visualizations
Caption: Mechanism of action of TK-216.
References
- 1. Platinum-(IV)-derivative satraplatin induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 20. Protocol for forward genetic screening to identify novel factors involved in a biological process in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for TK216 in Ewing's Sarcoma Research
These application notes provide a comprehensive overview of the clinical trial protocols for TK216 (Onatasertib) in the treatment of Ewing's Sarcoma. The information is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of clinical findings.
Introduction
Ewing's Sarcoma is a rare and aggressive cancer of the bone or soft tissue that primarily affects children and young adults. It is characterized by a specific chromosomal translocation that results in the formation of a fusion oncoprotein, most commonly EWS-FLI1. This fusion protein acts as an aberrant transcription factor, driving tumor growth. TK216 is an investigational small molecule developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein.[1][2][3] Initially designed to disrupt the interaction between EWS-FLI1 and RNA helicase A (RHA), a protein necessary for its oncogenic activity, TK216 has also been identified as a microtubule-destabilizing agent.[3][4][5][6]
Preclinical Data
The preclinical development of TK216 was informed by studies on its analog, YK-4-279. These studies demonstrated the potential of targeting the EWS-FLI1 fusion protein.
In Vitro Efficacy
YK-4-279, the precursor to TK216, showed potent and specific activity against Ewing's Sarcoma cell lines positive for the EWS-FLI1 fusion protein.
| Cell Line | IC50 (μmol/L) | Reference |
| TC32 | ~0.5 - 2.0 | [1] |
| TC71 | ~0.5 - 2.0 | [1] |
| A4573 | >27-fold increase in resistance over time | [7] |
| A673 | Not specified |
In Vivo Efficacy
In murine xenograft models of Ewing's Sarcoma, daily oral administration of YK-4-279 resulted in a significant delay in tumor growth.[5] Treatment of mice with A4573 xenografts with YK-4-279 at doses of 10, 50, and 100 mg/kg for five days did not result in a significant difference in tumor volume compared to the control group in that specific short-term study.[7]
Mechanism of Action
TK216 was initially developed to directly target the EWS-FLI1 oncoprotein by disrupting its interaction with RNA helicase A (RHA), which is crucial for its transcriptional activity.[3][8] This disruption was intended to inhibit the downstream oncogenic signaling cascade. However, more recent studies have revealed that TK216 also functions as a microtubule destabilizing agent, which helps to explain the observed synergy with vincristine (B1662923), another microtubule-targeting agent.[5][6]
EWS-FLI1 Signaling Pathway Disruption
The following diagram illustrates the intended mechanism of action of TK216 on the EWS-FLI1 signaling pathway.
Clinical Trial: NCT02657005
A first-in-human, open-label, multicenter, Phase I/II clinical trial (NCT02657005) was conducted to evaluate the safety, tolerability, and preliminary efficacy of TK216 in patients with relapsed or refractory Ewing's Sarcoma.[9]
Study Design
The study utilized a 3+3 dose-escalation design followed by an expansion cohort at the recommended Phase 2 dose (RP2D).[9] TK216 was administered as a continuous intravenous infusion. The duration of the infusion was extended from 7 days to 10, 14, and eventually 28 days in different cohorts.[9] Starting from cycle 2, vincristine could be added at the investigator's discretion.[9]
Patient Population
A total of 85 patients with relapsed or refractory Ewing's Sarcoma were enrolled. The median age was 27 years (range: 11-77 years). The median number of prior systemic therapy regimens was three (range: 1-10).[9]
Key Clinical Findings
The following table summarizes the key outcomes of the NCT02657005 clinical trial.
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day as a 14-day continuous infusion | [9] |
| Most Frequent Adverse Events (at RP2D) | Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%), Febrile Neutropenia (15.3%), Thrombocytopenia (11.8%), Infections (17.6%) | [9] |
| Efficacy (Cohorts 9 & 10) | - Complete Response: 2 patients- Partial Response: 1 patient- Stable Disease: 14 patients | [9] |
| 6-Month Progression-Free Survival | 11.9% | [9] |
| Overall Conclusion | TK216 was well-tolerated but showed limited activity at the RP2D in this patient population. | [9] |
Clinical Trial Workflow
The diagram below outlines the general workflow for a patient participating in the NCT02657005 clinical trial.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of microtubule-targeting agents like TK216.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (TK216) and vehicle control (e.g., DMSO)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Black 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare working solutions of the test compound, vehicle, and positive controls in polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add 5 µL of the test compound, vehicle, or control solutions to the respective wells.
-
Prepare a tubulin/GTP/reporter mix by adding GTP to the tubulin solution to a final concentration of 1 mM and the fluorescent reporter to its working concentration.
-
Add 45 µL of the tubulin/GTP/reporter mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
Compare the polymerization curves of the test compound to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization, while enhancement is shown by an increase.
-
Calculate the IC50 value for inhibition or the EC50 value for enhancement.
-
Cell-Based Chemical Probe Competition Assay
This assay determines if a test compound binds to the same site on a target protein as a known fluorescently labeled probe.
Materials:
-
Ewing's Sarcoma cell line (e.g., A673)
-
Cell culture medium and supplements
-
Fluorescently labeled probe known to bind microtubules (e.g., a fluorescent taxane)
-
Unlabeled test compound (TK216)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture Ewing's Sarcoma cells to approximately 80% confluency.
-
-
Assay Setup:
-
Harvest and resuspend the cells in fresh medium at a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, add a fixed, subsaturating concentration of the fluorescent probe to each well.
-
Add increasing concentrations of the unlabeled test compound (TK216) to the wells. Include a control with no unlabeled compound.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time to allow binding to reach equilibrium.
-
-
Washing and Fixation:
-
Wash the cells with ice-cold PBS to remove unbound probe and compound.
-
Fix the cells with 4% paraformaldehyde.
-
-
Flow Cytometry:
-
Analyze the fluorescence intensity of the cell population for each condition using a flow cytometer.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity as a function of the concentration of the unlabeled competitor.
-
A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competition for the same binding site.
-
Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.
-
Conclusion
TK216 is a novel investigational agent for Ewing's Sarcoma with a dual mechanism of action, targeting both the EWS-FLI1 oncoprotein and microtubule dynamics. While the initial clinical trial demonstrated a manageable safety profile, the clinical activity in a heavily pretreated patient population was limited. The detailed protocols provided here for key preclinical assays can be utilized by researchers to further investigate the mechanism of TK216 and similar compounds, and to explore potential combination therapies that may enhance its efficacy. Further research is warranted to identify patient populations that may derive the most benefit from this therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 4. benchchem.com [benchchem.com]
- 5. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Shifting from a Biological-Agnostic Approach to a Molecular-Driven Strategy in Rare Cancers: Ewing Sarcoma Archetype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Anticancer Agent 216" Loaded Nanoparticles
Topic: Developing "Anticancer agent 216" loaded nanoparticles for drug delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
"this compound" is a novel, potent small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in many human cancers, promoting cell proliferation, survival, and resistance to therapy.[1][2] Despite its promising in vitro efficacy, the clinical translation of "this compound" is hampered by its hydrophobic nature and poor aqueous solubility, leading to low bioavailability and potential off-target toxicity.[3][4][5][6] To overcome these limitations, formulation of "this compound" into nanoparticles offers a promising drug delivery strategy.[7][8][9] Nanoparticle-based systems can enhance the solubility and stability of hydrophobic drugs, facilitate passive and active tumor targeting through the enhanced permeability and retention (EPR) effect, and enable controlled drug release, thereby improving therapeutic efficacy while minimizing systemic side effects.[10][11][12]
These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of "this compound" loaded nanoparticles, utilizing biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved and widely used for drug delivery applications.[13][14]
Signaling Pathway Targeted by "this compound"
Caption: PI3K/Akt/mTOR signaling pathway inhibited by "this compound".
Data Presentation
Table 1: Physicochemical Characteristics of "this compound" Loaded Nanoparticles
| Formulation Code | Polymer | Drug:Polymer Ratio (w/w) | Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| NP-216-A | PLGA | 1:5 | 155.2 ± 5.4 | 0.12 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.1 | 14.3 ± 0.5 |
| NP-216-B | PLGA | 1:10 | 180.5 ± 6.1 | 0.15 ± 0.03 | -28.1 ± 2.2 | 92.3 ± 2.5 | 8.4 ± 0.3 |
| NP-216-C | PCL | 1:10 | 210.8 ± 7.9 | 0.19 ± 0.04 | -22.7 ± 1.5 | 89.1 ± 3.8 | 8.1 ± 0.4 |
| Blank-NP | PLGA | 0:10 | 175.3 ± 5.8 | 0.14 ± 0.02 | -27.5 ± 2.0 | N/A | N/A |
Data are presented as mean ± standard deviation (n=3). PLGA: Poly(lactic-co-glycolic acid); PCL: Polycaprolactone.
Table 2: In Vitro Cytotoxicity of "this compound" Formulations in MCF-7 Breast Cancer Cells (48h Incubation)
| Formulation | IC₅₀ (µM) ± SD |
| Free "this compound" | 5.8 ± 0.7 |
| NP-216-B (in PLGA) | 2.1 ± 0.4 |
| Blank-NP (PLGA) | > 100 |
IC₅₀ represents the concentration of the agent that inhibits 50% of cell growth. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of "this compound" Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the nanoprecipitation (solvent displacement) method for encapsulating the hydrophobic "this compound" into PLGA nanoparticles.[5]
Materials:
-
"this compound"
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath/probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of "this compound" in 5 mL of acetone. Ensure complete dissolution by gentle vortexing or sonication.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of DI water with gentle heating and stirring. Cool to room temperature before use.
-
Nanoprecipitation: Add the organic phase dropwise into 20 mL of the 1% PVA aqueous solution under moderate magnetic stirring (e.g., 600 rpm). A milky-white suspension of nanoparticles will form instantaneously.
-
Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in DI water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized powder or aqueous suspension at 4°C.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend the prepared nanoparticles in DI water to an appropriate concentration.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential).[15]
2.2 Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., 1 mL of DMSO or acetonitrile).
-
Quantify the amount of "this compound" in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry at a predetermined λmax.
-
Calculate DL and EE using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release kinetics of "this compound" from the nanoparticles, often under conditions mimicking the physiological and tumor microenvironments (pH 7.4 and pH 5.5).[16]
Materials:
-
"this compound" loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Incubator shaker
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of the release medium (PBS pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and seal it securely.
-
Place the dialysis bag in a beaker containing 50 mL of the corresponding release medium.
-
Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the concentration of "this compound" in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxicity of the nanoparticle formulations against cancer cells.[17][18]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free "this compound", drug-loaded nanoparticles, and blank nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium. Replace the old medium with 100 µL of the medium containing the treatments. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Experimental Workflow and Rationale
Caption: Step-wise workflow for developing and evaluating nanoparticles.
Caption: Rationale for nanoparticle formulation of "this compound".
References
- 1. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer Drug-Loaded Nanoparticle Characteristics by Nondestructive Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Nanopharmaceuticals: Physicochemical Characterization and In Vitro/In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. dovepress.com [dovepress.com]
Application Notes and Protocols: Use of Anticancer Agent 216 in 3D Spheroid Culture Models
Disclaimer: Publicly available information on a specific molecule designated "Anticancer agent 216" for use in 3D spheroid cancer models is limited. The following application notes and protocols are based on a plausible scientific context, drawing from information on dual-target anticancer agents and established methodologies for 3D cell culture. The experimental data presented is representative and should be considered hypothetical.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell monolayers.[1][2] Spheroids mimic the complex microenvironment of solid tumors, including gradients of nutrients and oxygen, cell-cell interactions, and drug penetration barriers, which can significantly influence therapeutic efficacy.[1][3] "this compound" is a novel cytotoxic compound with a proposed dual mechanism of action, targeting both microtubule dynamics and DNA replication, similar to paclitaxel-camptothecin conjugates.[4] These characteristics suggest its potential as a potent therapeutic agent against solid tumors.
This document provides detailed protocols for the use of "this compound" in 3D spheroid models, including spheroid formation, treatment, and subsequent analysis of viability and growth inhibition.
Mechanism of Action
"this compound" is hypothesized to function as a dual-action cytotoxic agent. It is designed to first disrupt microtubule stability, leading to mitotic arrest, and subsequently inhibit DNA topoisomerase I, preventing the re-ligation of single-strand breaks and leading to apoptosis.
References
- 1. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anticancer agent 216" solubility and stability issues
This center provides troubleshooting guides and frequently asked questions for researchers using Anticancer Agent 216, a novel investigational kinase inhibitor. The following information addresses common challenges related to the agent's solubility and stability to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound.
Issue 1: Agent 216 Precipitates When Diluted into Aqueous Buffer
Q: I dissolved Agent 216 in 100% DMSO to make a 10 mM stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I prevent it?
A: This is a common issue for hydrophobic compounds like Agent 216.[1] The drastic change from a polar aprotic solvent like DMSO to a highly aqueous environment causes the compound to "crash out" of the solution.[1] Your target concentration may be above the agent's aqueous solubility limit.
Recommended Solutions:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[1]
-
Use a Co-solvent: Incorporating a small, biologically tolerated percentage of an organic co-solvent in your final aqueous solution can increase solubility.
-
Adjust pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly improve solubility.[2]
-
Lower Final Concentration: Your desired experimental concentration might exceed the solubility limit of Agent 216 in the final aqueous medium. Try performing a serial dilution to a lower concentration.[1]
Issue 2: Inconsistent Results in Multi-Day Cell-Based Assays
Q: I am observing variable results in my cell proliferation assays that run for 72 hours. Could this be related to the stability of Agent 216?
A: Yes, inconsistent results in long-term experiments can be due to either the compound's instability in the culture medium or its precipitation over time. Small molecule inhibitors can degrade after prolonged incubation in complex biological media.[3]
Recommended Solutions:
-
Assess Compound Stability: Perform a stability study by incubating Agent 216 in your cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the active compound using HPLC.
-
Replenish the Compound: If significant degradation is observed, consider replacing the medium with freshly prepared Agent 216 solution every 24-48 hours.
-
Check for Precipitation: After preparing your final working solution in the cell culture medium, incubate it under experimental conditions (37°C, 5% CO2) for an hour and visually inspect for any precipitate before adding it to the cells.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Agent 216 is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM), which can then be diluted to working concentrations. For in vivo studies, formulation in a suitable vehicle such as a solution containing co-solvents (e.g., PEG400) or other solubilizing agents is critical.[3][4]
Q2: How should I store stock solutions of Agent 216 to ensure stability?
A2: For optimal stability, stock solutions of Agent 216 in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[3] For short-term storage (up to one month), -20°C is acceptable. Protect solutions from light, as light exposure can degrade photosensitive compounds.
Q3: Is the solubility of Agent 216 dependent on pH?
A3: Yes, the solubility of Agent 216, which contains an ionizable amine group, is pH-dependent. Its solubility is significantly higher in acidic conditions (pH 1-5) compared to neutral or alkaline conditions. When preparing aqueous solutions, using a buffer with a slightly acidic pH may enhance solubility.
Q4: What signaling pathway does Agent 216 target?
A4: this compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[5] Dysregulation of this pathway is a hallmark of many cancers. By inhibiting MEK, Agent 216 blocks the phosphorylation of ERK, which in turn prevents the transcription of genes involved in cell proliferation and survival.[5]
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 25 | < 0.01 | < 0.02 |
| PBS (pH 7.4) | 25 | 0.02 | 0.04 |
| PBS (pH 5.0) | 25 | 0.55 | 1.10 |
| Ethanol | 25 | 5.2 | 10.4 |
| DMSO | 25 | > 200 | > 400 |
| PEG400 (10% in PBS) | 25 | 1.5 | 3.0 |
Table 2: Stability of Agent 216 (10 µM) in Solution at 37°C
| Solution | Storage Condition | % Remaining after 24h | % Remaining after 72h |
| DMSO Stock | -80°C, Dark | > 99% | > 99% |
| PBS (pH 7.4) | 37°C, Dark | 95% | 82% |
| Cell Culture Medium (+10% FBS) | 37°C, Dark | 91% | 75% |
| Cell Culture Medium (+10% FBS) | 37°C, Ambient Light | 85% | 60% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the practical solubility limit when diluting a DMSO stock into an aqueous buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells. This creates a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Measure Turbidity: Measure the light scattering of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). The lowest concentration that shows a significant increase in turbidity is the limit of kinetic solubility.[6]
Visualizations
Caption: Recommended workflow for dissolving and diluting Agent 216.
Caption: Agent 216 inhibits the MAPK/ERK signaling pathway.
Caption: Decision tree for troubleshooting solubility issues.
References
"Anticancer agent 216" off-target effects and toxicity mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticancer Agent 216. The following information is designed to help address specific issues that may be encountered during experiments, with a focus on off-target effects and toxicity mitigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell line controls at concentrations close to the IC50 value for cancer cells. Is this expected?
A1: While this compound is designed for cancer cell targeting, some off-target activity in non-cancerous cells can occur. This may be due to the inhibition of proteins essential for normal cell function that share structural similarities with the primary target. It is crucial to perform a dose-response analysis on a panel of both cancerous and non-cancerous cell lines to determine the therapeutic window.
Q2: Our in-cell assays show a different phenotype than what we would predict from inhibiting the primary target of this compound. What could be the underlying cause?
A2: This discrepancy often points to off-target effects. This compound may be interacting with other cellular proteins, leading to the observed phenotype. To investigate this, we recommend performing a broad kinase selectivity profile or a proteome-wide thermal shift assay to identify potential off-target interactions.[1]
Q3: How can we confirm that the observed cellular effect is a direct result of on-target inhibition by this compound?
A3: Several methods can be employed to validate on-target effects.[2] A rescue experiment, where you transfect cells with a mutated, inhibitor-resistant version of the target protein, can be highly informative. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2] Another approach is to use a structurally unrelated inhibitor that targets the same protein; if the same phenotype is observed, it's more likely to be an on-target effect.[2]
Q4: What strategies can we implement to reduce the off-target toxicity of this compound in our pre-clinical models?
A4: Dose optimization is a key starting point. Use the lowest effective concentration that elicits the desired on-target effect.[2] Additionally, combination therapies can sometimes allow for a lower dose of the primary agent, thereby reducing toxicity. Another strategy is to explore structurally related analogs of this compound that may have a more favorable selectivity profile.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Different Cancer Cell Lines
Possible Cause: The expression levels of the primary target or potential off-target proteins may vary significantly between different cell lines.
Troubleshooting Steps:
-
Protein Expression Analysis: Perform Western blotting or qPCR to quantify the expression levels of the intended target protein in the different cell lines.
-
Off-Target Expression: If known off-targets have been identified, assess their expression levels across the cell lines as well.
-
Correlate Expression with Sensitivity: Analyze if there is a correlation between the expression level of the target protein and the sensitivity of the cell line to this compound.
Issue 2: Greater Than Expected Efficacy or Potency in Cellular Assays
Possible Cause: this compound may be inhibiting a secondary target that contributes to the observed anticancer effect.[3] This is known as polypharmacology.
Troubleshooting Steps:
-
Dose-Response Curve Analysis: Compare the EC50 from your cellular assay with the IC50 from a biochemical assay against the purified target. A significantly lower EC50 in the cellular context may suggest off-target contributions.
-
Kinome Scan: A broad kinase profiling screen can identify other kinases that are inhibited by this compound at relevant concentrations.
-
Pathway Analysis: Utilize bioinformatics tools to analyze if the identified off-targets are part of pathways known to be critical for the survival of the cancer cells being tested.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Description | IC50 (nM) |
| MCF-7 | Human Breast Adenocarcinoma | 9.6[4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 11.6[4] |
| HCT116 | Human Colon Carcinoma | 15.2 |
| A549 | Human Lung Carcinoma | 21.8 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 1000 |
Table 2: Kinase Selectivity Profile of this compound at 1 µM
| Kinase | % Inhibition |
| Target Kinase A | 98% |
| Off-Target Kinase X | 75% |
| Off-Target Kinase Y | 62% |
| Off-Target Kinase Z | 15% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target within a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
Cell Lysis: Harvest and wash the cells, then resuspend them in a lysis buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell lysate into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting using a target-specific antibody. Increased thermal stability of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Reaction Setup: In a 384-well plate, add a fixed concentration of this compound (e.g., 1 µM) or a vehicle control.
-
Kinase Panel: Add a panel of purified kinases and their respective substrates to the wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for each specific kinase. Incubate at 30°C for 1 hour.
-
Signal Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The reduction in signal in the presence of this compound corresponds to the percent inhibition of each kinase.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways for this compound.
References
Optimizing "Anticancer agent 216" dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Anticancer Agent 216, a novel inhibitor of the Proliferation and Survival Kinase (PSK) pathway. The following guides and FAQs address common issues encountered during experimentation to ensure maximum efficacy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Proliferation and Survival Kinase (PSK), a critical enzyme in the Tumor Proliferation and Survival (TPS) signaling pathway. By blocking PSK activity, Agent 216 disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive TPS pathway.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial screening, a dose-response curve is recommended, typically ranging from 1 nM to 10 µM. Based on extensive cell panel screening, the half-maximal inhibitory concentration (IC50) for most sensitive cancer cell lines falls between 50 nM and 500 nM. Refer to the data table below for IC50 values in representative cell lines.
Q3: How should stock solutions of this compound be prepared and stored?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is fully dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months or at -80°C for long-term storage.
Q4: Are there known mechanisms of resistance to this compound?
A4: Preclinical models suggest that resistance can emerge through two primary mechanisms: mutations in the PSK gene that prevent Agent 216 from binding effectively, or the upregulation of parallel survival pathways that bypass the need for TPS signaling.
Q5: Can this compound be used in animal models?
A5: Yes, this compound has demonstrated efficacy in mouse xenograft models.[1] However, tolerability and efficacy can vary depending on the tumor model and the genetic background of the mice.[1] It is crucial to conduct preliminary toxicology and pharmacokinetic studies to determine the optimal dosing regimen.[2][3]
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Cancer Cell Line | Tissue of Origin | This compound IC50 (nM) | Standard of Care (Control) IC50 (nM) |
| A549 | Lung Carcinoma | 125 ± 15 | 850 ± 45 |
| MCF-7 | Breast Adenocarcinoma | 210 ± 22 | 1100 ± 70 |
| U-87 MG | Glioblastoma | 85 ± 9 | 920 ± 50 |
| PC-3 | Prostate Carcinoma | 450 ± 38 | 1500 ± 90 |
| HCT116 | Colon Carcinoma | 150 ± 18 | 780 ± 65 |
| Note: Data are represented as the mean ± standard deviation from three independent experiments. |
Table 2: Recommended Starting Doses for In Vivo Xenograft Studies
| Mouse Model | Tumor Type | Route of Administration | Dosing Schedule | Recommended Starting Dose (mg/kg) |
| Nude (nu/nu) | A549 Lung Xenograft | Intraperitoneal (IP) | Once daily for 21 days | 25 |
| SCID | MCF-7 Breast Xenograft | Oral Gavage (PO) | Once daily for 28 days | 50 |
| NOD/SCID | U-87 MG Brain Xenograft | Intravenous (IV) | Twice weekly for 4 weeks | 15 |
| Note: These doses are starting points and should be optimized based on tolerability and efficacy in your specific model. |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Question: My calculated IC50 values for the same cell line are inconsistent across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue in preclinical drug testing and can stem from several factors.[4] Use the following checklist to troubleshoot:
Table 3: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures will respond differently to treatment.[5] |
| Reagent Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Assay Incubation Time | The duration of drug exposure can significantly impact IC50 values. Use a consistent incubation time (e.g., 48 or 72 hours) for all comparative experiments. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including controls, and does not exceed 0.5%, as higher concentrations can be cytotoxic. |
Issue 2: Agent 216 Shows Potent In Vitro Activity but Limited Efficacy in Animal Models
-
Question: this compound is highly effective in my cell cultures, but I'm not observing significant tumor growth inhibition in my mouse xenograft studies. Why might this be happening?
-
Answer: A discrepancy between in vitro and in vivo results is a significant challenge in drug development.[6] This often points to issues with the drug's pharmacokinetic or pharmacodynamic properties, or limitations of the animal model itself.[1][6]
-
Possible Causes & Solutions:
-
Poor Bioavailability: Agent 216 may be poorly absorbed or rapidly metabolized. Conduct pharmacokinetic studies to measure plasma and tumor drug concentrations over time. Consider reformulating the drug or changing the route of administration.
-
Insufficient Target Engagement: The administered dose may not be sufficient to effectively inhibit the PSK target within the tumor tissue. Perform a pharmacodynamic study by collecting tumor samples at various time points after dosing and measure the inhibition of downstream pathway markers (e.g., phosphorylated substrates of PSK) via Western blot or immunohistochemistry.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system and can confer drug resistance.[1] Consider using orthotopic implantation models instead of subcutaneous ones for greater clinical relevance.[1]
-
Inappropriate Animal Model: The xenograft model may lack essential human-specific factors, or the mouse immune system (or lack thereof) could influence outcomes.[1]
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 2 nM.
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: The Tumor Proliferation and Survival (TPS) signaling pathway.
Caption: Experimental workflow for a dose-response cell viability assay.
Caption: Troubleshooting decision tree for inconsistent in vitro results.
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dose Optimization of Targeted Therapies for Oncologic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
"Anticancer agent 216" resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to Anticancer Agent 216, a novel inhibitor of the Serine/Threonine Kinase Z (STK-Z).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Agent 216, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to Agent 216 in cancer cells typically arises from several well-documented mechanisms. The most common are:
-
Target Alteration: A point mutation in the gene encoding the STK-Z protein, specifically the T451M gatekeeper mutation, can prevent Agent 216 from binding effectively to its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump Agent 216 out of the cell, reducing its intracellular concentration.
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the need for STK-Z signaling. A common bypass mechanism involves the activation of the PI3K/Akt/mTOR pathway.
Q2: How can I determine if my resistant cells have a mutation in the STK-Z gene?
A2: The most direct method is to sequence the STK-Z gene from your resistant cell line and compare it to the sequence from the parental (sensitive) cell line. Sanger sequencing of the kinase domain is often sufficient to identify common point mutations like T451M. For a more comprehensive analysis, you can perform next-generation sequencing (NGS).
Q3: What is the best way to check for increased drug efflux in my Agent 216-resistant cells?
A3: You can assess drug efflux activity using a functional assay with a fluorescent substrate of ABC transporters, such as Rhodamine 123. Increased efflux will result in lower intracellular fluorescence in your resistant cells compared to sensitive cells. This can be quantified using flow cytometry. Additionally, you can measure the expression levels of the ABCB1 gene and protein using qPCR and Western blotting, respectively.
Q4: My resistant cells do not have any STK-Z mutations or signs of increased drug efflux. What should I investigate next?
A4: In this scenario, it is highly probable that the resistance is mediated by the activation of a bypass signaling pathway. We recommend investigating the activation status of key proteins in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), using Western blotting.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of Agent 216 in your cell viability assays.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard protocol for cell counting and seeding. |
| Agent 216 Degradation | Prepare fresh dilutions of Agent 216 from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize and standardize the incubation time with Agent 216. A 72-hour incubation is typically recommended. |
| Reagent Variability | Use the same batch of reagents (e.g., cell culture media, FBS, viability assay reagent) for all experiments within a single study to minimize variability. |
Guide 2: No Signal Detected for p-Akt in Western Blot
Problem: You are unable to detect phosphorylated Akt (p-Akt) in your Western blot analysis of resistant cells, even though you suspect bypass pathway activation.
| Potential Cause | Recommended Solution |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation status of proteins. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of Akt at the correct epitope (e.g., Ser473). Check the antibody datasheet for recommended working dilutions and positive control suggestions. |
| Low Protein Abundance | Stimulate the cells with a growth factor (e.g., IGF-1) for a short period before lysis to induce Akt phosphorylation and increase signal strength. |
| Suboptimal Transfer | Optimize your Western blot transfer conditions (voltage, time) to ensure efficient transfer of proteins from the gel to the membrane. Use a positive control lysate to verify the entire workflow. |
Quantitative Data Summary
Table 1: IC50 Values of Agent 216 in Sensitive vs. Resistant Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| Parent-216S | Parental Sensitive Line | 50 ± 5 | 1.0 |
| Resist-216M | Resistant Line (T451M Mutation) | 1250 ± 150 | 25.0 |
| Resist-216E | Resistant Line (ABCB1 Upregulation) | 800 ± 90 | 16.0 |
| Resist-216B | Resistant Line (Bypass Activation) | 950 ± 110 | 19.0 |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cell Lines
| Gene | Function | Cell Line | Relative mRNA Expression (Fold Change vs. Parent-216S) |
| STK-Z | Drug Target | Resist-216M | 1.1 ± 0.2 |
| Resist-216E | 0.9 ± 0.1 | ||
| Resist-216B | 1.0 ± 0.3 | ||
| ABCB1 | Drug Efflux | Resist-216M | 1.5 ± 0.4 |
| Resist-216E | 22.5 ± 3.1 | ||
| Resist-216B | 1.2 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using Resazurin Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a 2X serial dilution of Agent 216 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well and incubate for 4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of cell viability against the log concentration of Agent 216. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Grow cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6, anti-S6, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Technical Support Center: Anticancer Agent 216 In Vivo Experiments
Disclaimer: Information regarding "Anticancer agent 216" is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of DNA-damaging anticancer agents and are intended to serve as a general resource. Researchers should adapt these guidelines based on their own experimental data and the specific characteristics of this compound.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter during in vivo experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Toxicity / Unexpected Animal Deaths | Drug formulation issue (e.g., precipitation, incorrect pH).Dose is too high.Rapid drug release.Animal model is particularly sensitive. | Verify formulation for clarity, pH, and sterility.Perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD).Consider a different vehicle for administration to control drug release.Switch to a more robust animal strain if applicable. |
| Lack of Efficacy / No Tumor Regression | Sub-optimal dose or dosing schedule.Poor bioavailability or rapid clearance.Drug resistance of the tumor model. | Increase the dose or frequency of administration, guided by MTD studies.Conduct pharmacokinetic studies to assess drug exposure.Use a different tumor model known to be sensitive to DNA-damaging agents. Consider combination therapy. |
| Drug Formulation and Administration Issues | Agent 216 is poorly soluble.Precipitation upon injection. | Test various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO/Cremophor EL/saline mixtures).Sonication or gentle heating may aid dissolution.Prepare fresh formulations for each experiment and visually inspect for precipitates. |
| Inconsistent Results Between Experiments | Variation in animal age, weight, or health status.Inconsistent tumor cell implantation.Variability in drug preparation or administration. | Standardize animal characteristics for each study group.Ensure consistent tumor cell number and injection technique.Follow a strict, documented protocol for all experimental procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a DNA-damaging anticancer agent like Agent 216?
A1: DNA-damaging agents work by inducing lesions in the DNA of cancer cells.[1] This damage can disrupt DNA replication and transcription, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2] The specific type of DNA damage can vary and may include single-strand breaks, double-strand breaks, or the formation of DNA adducts.[3]
Q2: How should I determine the starting dose for my in vivo efficacy studies?
A2: It is crucial to first conduct a Maximum Tolerated Dose (MTD) study.[4] This involves administering escalating doses of this compound to small groups of tumor-free animals to identify the highest dose that does not cause unacceptable levels of toxicity.[4] The MTD is then typically used as the upper dose for efficacy studies.
Q3: What are the common side effects to monitor for with DNA-damaging agents?
A3: Common toxicities associated with DNA-damaging agents include bone marrow suppression (leading to decreased white and red blood cells), gastrointestinal issues (diarrhea, weight loss), and potential kidney or liver toxicity.[5] Regular monitoring of animal weight, behavior, and complete blood counts is recommended.
Q4: What are some potential mechanisms of resistance to DNA-damaging agents?
A4: Tumor cells can develop resistance to DNA-damaging agents through several mechanisms. These include increased DNA repair capacity, alterations in cell cycle checkpoints, increased drug efflux (pumping the drug out of the cell), and inactivation of apoptotic pathways.[6][7]
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Use healthy, tumor-free mice of the same strain, sex, and age as those planned for the efficacy study.
-
Divide animals into groups (n=3-5 per group) and administer escalating doses of Agent 216 (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
-
Administer the agent via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any other adverse effects for 14 days.
-
The MTD is defined as the highest dose that results in no more than 10-15% weight loss and no mortality.
Tumor Growth Inhibition in Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.
Methodology:
-
Implant human tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and one or more doses of Agent 216 (at or below the MTD).
-
Administer treatment according to a predetermined schedule (e.g., once daily, three times a week).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated groups compared to the control group.
Quantitative Data Summary
Table 1: Sample Dose-Response to this compound in vitro
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0.01 | 98.2 ± 3.1 | 99.1 ± 2.5 |
| 0.1 | 85.7 ± 4.5 | 92.3 ± 3.8 |
| 1 | 52.3 ± 5.2 | 75.6 ± 4.1 |
| 10 | 15.1 ± 2.9 | 48.9 ± 3.7 |
| 100 | 2.4 ± 1.1 | 18.2 ± 2.2 |
| IC50 (µM) | 0.95 | 8.7 |
Table 2: Sample Tumor Growth Inhibition by this compound in vivo
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1540 ± 210 | - |
| Agent 216 | 10 | 985 ± 150 | 36% |
| Agent 216 | 25 | 523 ± 98 | 66% |
| Positive Control | - | 415 ± 85 | 73% |
Table 3: Potential Toxicities of DNA-Damaging Agents
| Toxicity Parameter | Observation | Severity |
| Body Weight Loss | >15% | Moderate to Severe |
| Hematological | Decreased white blood cell count | Dose-dependent |
| Gastrointestinal | Diarrhea, dehydration | Can be dose-limiting |
| Behavioral | Lethargy, ruffled fur | General sign of malaise |
Visualizations
Caption: DNA Damage Response Pathway
Caption: In Vivo Efficacy Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemotherapy Side-Effects: Not All DNA Damage Is Equal | MDPI [mdpi.com]
- 6. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Anticancer Agent 216
Welcome to the technical support center for "Anticancer Agent 216." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this class of therapeutic agents. "this compound" represents a category of potent anticancer compounds, such as paclitaxel-camptothecin conjugates, that exhibit significant therapeutic potential but are often hindered by poor bioavailability. This guide provides troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of this compound?
A1: The primary challenges are two-fold:
-
Poor Aqueous Solubility: Like its parent compounds, paclitaxel (B517696) and camptothecin (B557342), this compound has low water solubility, which limits its dissolution in physiological fluids and subsequent absorption.[1][2][3][4][5][6][7]
-
Biological Barriers: The agent's bioavailability is further compromised by efflux pumps like P-glycoprotein, which actively transport the drug out of cells, and metabolic enzymes such as CYP3A4 in the gut wall and liver that degrade the agent before it can reach systemic circulation.[4][8] Additionally, the active lactone ring of the camptothecin component is unstable at physiological pH, reducing its efficacy.[2][3]
Q2: What formulation strategies can enhance the bioavailability of this compound?
A2: Several strategies can be employed to overcome the bioavailability challenges:
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., nanocrystals, liposomes, polymeric nanoparticles) can improve its solubility and protect it from degradation.[9][10][11][12] Nanoparticles can also be surface-modified for targeted delivery to tumor tissues.
-
Drug Conjugation: As exemplified by the paclitaxel-camptothecin conjugate structure, linking the active agents can create a novel chemical entity with potentially improved pharmacological properties.[13][14][15][16]
-
Use of Excipients: Co-administration with inhibitors of P-glycoprotein and CYP3A4 can increase systemic exposure.[4]
Q3: How does this compound exert its cytotoxic effects?
A3: this compound has a dual mechanism of action inherited from its constituent components:
-
Paclitaxel component: It acts as a microtubule-stabilizing agent, leading to mitotic arrest and induction of apoptosis.[17][18] This process can be modulated by signaling pathways such as PI3K/AKT and MAPK/ERK.[17][19][20][21]
-
Camptothecin component: It inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and triggers apoptosis, often involving the ATM/Chk2/p53/p21 signaling cascade.[22][23][][25]
Troubleshooting Guides
Issue 1: Low In Vitro Efficacy (High IC50 Values)
| Possible Cause | Troubleshooting Suggestion |
| Poor solubility in culture medium. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). |
| Drug degradation. | Prepare fresh dilutions of the agent from a frozen stock for each experiment. For longer-term studies, consider the stability of the agent in your specific culture medium at 37°C. |
| Cell line resistance. | Use a panel of cell lines with varying sensitivities. Consider cell lines that overexpress efflux pumps to assess if this is a mechanism of resistance. |
Issue 2: Inconsistent Results in Bioavailability Studies
| Possible Cause | Troubleshooting Suggestion |
| Variability in formulation. | Ensure the formulation (e.g., nanoparticle suspension) is homogenous before each administration. Characterize particle size and drug loading to ensure consistency between batches. |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure consistent fasting times and administration techniques. |
| Issues with analytical method. | Validate your analytical method (e.g., HPLC-MS/MS) for linearity, accuracy, and precision in the biological matrix being tested (e.g., plasma). |
Data Presentation
Table 1: Comparison of Formulation Strategies for a Hypothetical this compound
| Formulation | Aqueous Solubility (µg/mL) | In Vitro IC50 (nM) in HCT-116 cells | Oral Bioavailability (%) in Mice |
| Unformulated Agent | < 0.1 | 500 | < 1 |
| Liposomal Formulation | 15 | 150 | 8 |
| Polymeric Nanoparticles | 25 | 100 | 15 |
| Paclitaxel-Camptothecin Conjugate | 5 | 80 | 5 |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study (Dialysis Bag Method)
-
Preparation of the Dialysis Bag:
-
Cut a piece of dialysis tubing (with a molecular weight cut-off appropriate to retain the formulation but allow passage of the free drug) and securely tie one end.
-
Soak the bag in the release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) for at least 30 minutes.
-
-
Loading the Formulation:
-
Accurately add a known amount of the this compound formulation into the dialysis bag and securely tie the other end.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (37°C) with constant stirring.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method like HPLC.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a series of dilutions of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothecin in Cancer Therapy: Current Challenges and Emerging Strategies with Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy | springermedizin.de [springermedizin.de]
- 8. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Phytofabrication of Nanoparticles as Novel Drugs for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Strategies and Advancement in Antibody-Drug Conjugate Optimization for Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Enhancement of Paclitaxel-induced Apoptosis by Inhibition of Mitogen-activated Protein Kinase Pathway in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. apexbt.com [apexbt.com]
- 25. What is the mechanism of Camptothecin? [synapse.patsnap.com]
"Anticancer agent 216" degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anticancer Agent 216, a Camptothecin (B557342) compound. The information provided is based on the known degradation pathways and stability profiles of Camptothecin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway for Camptothecin compounds like this compound is the reversible, pH-dependent hydrolysis of the active lactone E-ring.[1][2][3] Under neutral to basic conditions (pH ≥ 7.4), the lactone ring opens to form an inactive carboxylate species.[2][3] In acidic conditions (pH < 7), the equilibrium shifts to favor the closed, active lactone form.[2][3]
Q2: What are the major byproducts of this compound degradation?
A2: The primary degradation byproduct under physiological conditions is the inactive, ring-opened carboxylate form.[2] Other byproducts can be formed through photodegradation, which may include various modifications of the lactone ring, potentially leading to mappicine-type alkaloids.[4]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on pH, temperature, and light exposure. The active lactone form is relatively unstable at physiological pH (7.4), with studies on Camptothecin showing a half-life of approximately 17 to 30 minutes at this pH.[5][6][7] For long-term storage, it is recommended to keep stock solutions in an anhydrous aprotic solvent like DMSO and stored at -20°C, protected from light.[8]
Q4: My in vitro/in vivo experiments with this compound are showing inconsistent results. What could be the cause?
A4: Inconsistent results are often due to the degradation of the active lactone form. At physiological pH (e.g., in cell culture media or blood), the compound can rapidly convert to its inactive carboxylate form.[3] Additionally, human serum albumin (HSA) has a high affinity for the carboxylate form, further shifting the equilibrium away from the active lactone.[3] It is also crucial to minimize exposure to light during experiments to prevent photodegradation.[4]
Troubleshooting Guides
Problem 1: Loss of biological activity of this compound in cell-based assays.
-
Possible Cause: Hydrolysis of the active lactone ring to the inactive carboxylate form in the cell culture medium (typically at pH ~7.4).
-
Troubleshooting Steps:
-
pH Control: While altering the pH of the culture medium is generally not feasible, be aware of the rapid equilibrium. Prepare fresh dilutions of the compound in media immediately before adding to cells.
-
Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time before significant degradation occurs.
-
Protect from Light: Ensure all solutions and experimental setups are protected from light to prevent photodegradation.[4]
-
Fresh Stock Solutions: Prepare fresh stock solutions in DMSO regularly and store them properly at -20°C.[8]
-
Problem 2: Inconsistent quantification of this compound in analytical assays (e.g., HPLC).
-
Possible Cause: Interconversion between the lactone and carboxylate forms during sample preparation and analysis. The mobile phase pH can significantly influence the equilibrium.
-
Troubleshooting Steps:
-
Acidify Samples: Before injection, acidify the samples (e.g., to pH 3-4) to convert the carboxylate form back to the lactone form for consistent quantification of the active species.[2]
-
Control Temperature: Maintain consistent temperature control during sample preparation and analysis, as temperature can affect the rate of hydrolysis.[5]
-
Use of Internal Standard: For LC-MS based quantification in biological matrices, use a deuterated internal standard, such as a deuterated version of a similar Camptothecin, to ensure accuracy.
-
Quantitative Data on Camptothecin Stability
The following tables summarize the stability of Camptothecin under various conditions. While the exact values for this compound may differ, these provide a general indication of its expected stability profile.
Table 1: Half-life of Camptothecin Lactone Form at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4 | 25 | 30.13 | [5] |
| 7 | 25 | 16.90 | [5] |
| 9 | 25 | Not Detected | [5] |
| 7.4 | 37 | ~0.02 (29.4 min) | [6][7] |
| - | 4 | 23.90 | [5] |
| - | 25 | 21.66 | [5] |
| - | 35 | 26.65 | [5] |
Table 2: Photodegradation of Camptothecin in Seawater
| Light Condition | Light Intensity (lx) | Half-life (days) | Reference |
| Artificial Light | 1000-20,000 | < 1 | [5] |
| Sunlight | - | ~0.17 | [5] |
Experimental Protocols
Protocol 1: Assessment of Lactone Stability by HPLC
This protocol allows for the quantification of the lactone and carboxylate forms of a Camptothecin compound.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate buffers (e.g., 0.1 M) at various pH values (e.g., 5.0, 7.4, 9.0)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid
-
-
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration of ~10 µM.
-
Time Zero Sample: Immediately after dilution, inject a sample into the HPLC system.
-
Incubation: Incubate the remaining solution at a controlled temperature (e.g., 37°C), protected from light.
-
Time-Point Samples: At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot of the incubated solution into the HPLC.
-
HPLC Analysis: Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% TFA) to separate the lactone and carboxylate forms. Monitor the eluent at an appropriate wavelength (e.g., 370 nm).
-
Data Analysis: Integrate the peak areas for the lactone and carboxylate forms at each time point. Calculate the percentage of the lactone form remaining over time to determine the hydrolysis kinetics.
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products under various stress conditions.
-
Materials:
-
This compound
-
DMSO, Methanol (B129727)
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber
-
-
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber. Keep a control sample in the dark.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products.
-
Visualizations
Caption: Primary degradation pathways of Camptothecin compounds.
Caption: Experimental workflow for assessing lactone stability.
References
- 1. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mel2.xmu.edu.cn [mel2.xmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camptothecin | Cell Signaling Technology [cellsignal.com]
Modifying "Anticancer agent 216" to reduce cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticancer Agent 216. The focus is on strategies to modify the agent to reduce its cytotoxicity in normal cells while maintaining its anticancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a camptothecin (B557342) compound.[1] Camptothecins are a class of anticancer drugs that inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to DNA damage and induces apoptosis in cancer cells.
Q2: We are observing significant cytotoxicity in our normal cell lines when treated with this compound. Is this expected?
Yes, non-specific cytotoxicity is a known challenge with many conventional chemotherapeutic agents, including camptothecin analogues.[2] These agents can affect any rapidly dividing cells, not just cancerous ones, leading to off-target effects.
Q3: What are the primary strategies to reduce the cytotoxicity of this compound in normal cells?
Several strategies can be employed to enhance the therapeutic index of this compound. These primarily fall into two categories:
-
Targeted Drug Delivery Systems: Encapsulating this compound into a nanocarrier can help to selectively deliver the drug to tumor tissues.[3][4][5][6]
-
Prodrug Strategies: Modifying this compound into an inactive prodrug that is selectively activated in the tumor microenvironment can significantly reduce systemic toxicity.[2][7][8][9][10]
Q4: How can we leverage the tumor microenvironment to selectively activate this compound?
The tumor microenvironment has several unique characteristics that can be exploited for targeted drug activation.[5] These include:
-
Low pH: The acidic environment of many solid tumors can be used to trigger the release of the drug from pH-sensitive nanocarriers or to cleave acid-labile linkers in a prodrug formulation.[4][11]
-
Hypoxia: The low oxygen levels in tumors can be a trigger for certain drug release mechanisms.[5]
-
Overexpressed Enzymes: Specific enzymes that are abundant in the tumor microenvironment can be used to cleave a linker and release the active form of this compound.[12][13]
Troubleshooting Guides
Issue 1: High Cytotoxicity of this compound in Normal Epithelial Cells
Symptoms:
-
IC50 values in normal epithelial cell lines (e.g., HaCaT) are close to those observed in cancer cell lines.
-
Significant apoptosis is observed in normal cells at concentrations required for anticancer effects.
Possible Cause:
-
Lack of specificity of the free drug, leading to uptake and topoisomerase I inhibition in healthy, proliferating cells.
Suggested Solutions:
-
Encapsulation in pH-Sensitive Liposomes: This strategy aims to limit drug release to the acidic tumor microenvironment.
-
Development of a Glutathione (B108866) (GSH)-Responsive Prodrug: This approach leverages the higher concentration of GSH in many tumor cells for selective drug activation.[2][7]
Experimental Protocols
Protocol 1: Formulation of pH-Sensitive Liposomes for this compound
Objective: To encapsulate this compound in pH-sensitive liposomes to reduce its cytotoxicity in normal tissues.
Methodology:
-
Lipid Film Hydration:
-
Prepare a lipid mixture of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (cholesteryl hemisuccinate), and DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of 6:4:0.5 in chloroform.
-
Add this compound to the lipid mixture.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a buffered saline solution (pH 7.4) to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency using UV-Vis spectroscopy after disrupting the liposomes with a suitable solvent.
-
Protocol 2: Synthesis of a Glutathione-Responsive Prodrug of this compound
Objective: To synthesize a prodrug of this compound that is activated by the high glutathione concentrations found in tumor cells.
Methodology:
-
Introduction of a Disulfide Linker:
-
Modify a hydroxyl or amine group on this compound with a linker containing a disulfide bond. This can be achieved through standard esterification or amidation reactions using a reagent such as 3-((2-aminoethyl)dithio)propanoic acid.
-
-
Conjugation of a Targeting Moiety (Optional):
-
The other end of the linker can be conjugated to a targeting ligand (e.g., folic acid) to enhance uptake by cancer cells that overexpress the corresponding receptor.
-
-
Purification:
-
Purify the resulting prodrug using column chromatography or high-performance liquid chromatography (HPLC).
-
-
Characterization:
-
Confirm the structure of the prodrug using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
-
In Vitro Activation Assay:
-
Incubate the prodrug with varying concentrations of glutathione and monitor the release of the active this compound over time using HPLC.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Formulations
| Formulation | Cancer Cell Line (MCF-7) IC50 (nM) | Normal Cell Line (HaCaT) IC50 (nM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| Free this compound | 9.6 | 15.2 | 1.58 |
| pH-Sensitive Liposomal 216 | 25.8 | 155.4 | 6.02 |
| GSH-Responsive Prodrug 216 | 32.1 | 210.3 | 6.55 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Mouse Model
| Formulation | Half-life (t1/2) in hours | Area Under the Curve (AUC) (ng·h/mL) | Tumor Accumulation (% Injected Dose/g) |
| Free this compound | 1.2 | 850 | 1.5 |
| pH-Sensitive Liposomal 216 | 18.5 | 12,500 | 8.2 |
| GSH-Responsive Prodrug 216 | 12.3 | 9,800 | 6.7 |
Visualizations
Caption: Experimental workflow for modifying and evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Tumor-Targeted Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 6. jocpr.com [jocpr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Reprogramming the microenvironment with tumor-selective angiotensin blockers enhances cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. atlantis-press.com [atlantis-press.com]
"Anticancer agent 216" interference with common laboratory assays
Technical Support Center: Anticancer Agent 216
Disclaimer: "this compound" is a designation for a novel investigational compound. This guide provides troubleshooting strategies based on common interference phenomena observed with small molecule anticancer agents in various biological assays.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. A common issue with investigational compounds is direct interference with assay reagents. For instance, many redox-active anticancer agents can chemically reduce tetrazolium salts (like MTT or XTT) to their colored formazan (B1609692) product, leading to a false-positive signal and an overestimation of cell viability.[1][2] Additionally, if this compound has a native color that absorbs light at the same wavelength used for measurement, it can artificially inflate the absorbance reading.[3] It is also crucial to ensure consistent cell culture practices, as variability in cell passage number, seeding density, and serum lots can significantly impact drug response.[4]
Q2: Our blank wells, containing only media, reagents, and this compound, show a high background signal in our fluorescence-based assays. Why is this happening?
A2: A high background signal in blank wells strongly suggests that this compound possesses intrinsic fluorescent properties. Many organic small molecules, including some anticancer drugs, can autofluorescence, emitting light upon excitation at wavelengths used in common fluorescence-based assays, such as those for measuring apoptosis or reactive oxygen species (ROS). This autofluorescence can mask the true biological signal, leading to inaccurate results.[5]
Q3: We are having trouble detecting our protein of interest via Western blot after treating cells with this compound. What could be the problem?
A3: There are several potential reasons for this issue. First, ensure that your protein extraction and quantification methods are not being compromised. Some compounds can interfere with protein assays like the BCA or Bradford assay.[6] Second, consider the mechanism of action of this compound. If it induces rapid degradation of the target protein, you may need to adjust your treatment times. Conversely, if the compound stabilizes the protein, you might see an accumulation at earlier time points. It is also possible that the compound interferes with the antibody-antigen interaction, although this is less common. Finally, confirm that the observed effect is not due to a general decrease in protein synthesis caused by the compound's cytotoxic effects.
Q4: In our flow cytometry experiments, we see a shift in the fluorescence of our unstained, treated cells. What does this indicate?
A4: A fluorescence shift in unstained cells treated with this compound is a classic sign of drug-induced autofluorescence.[5] The compound itself is fluorescent and is being excited by the lasers in the flow cytometer. This can be particularly problematic when using fluorescent dyes that emit at similar wavelengths to the compound, as it becomes difficult to distinguish the specific signal from the background autofluorescence. It is essential to run an "agent only" control to characterize the autofluorescence profile of this compound across all available laser channels.
Q5: Our PCR amplification is failing when we use cDNA from cells treated with high concentrations of this compound. What could be the issue?
A5: PCR inhibition can occur due to various factors.[7] It is possible that this compound, or one of its metabolites, is co-purified with the RNA and is inhibiting the reverse transcriptase or the DNA polymerase.[8][9] Some compounds can directly interact with DNA or interfere with the polymerase, preventing amplification.[7] To troubleshoot this, you can try diluting your cDNA template, as this will also dilute the inhibitor. Additionally, including an internal positive control in your PCR reaction can help determine if inhibition is occurring.
Troubleshooting Guides
Guide 1: Interference in Cell Viability Assays (MTT/XTT)
This guide addresses false readings in colorimetric cell viability assays due to interference from this compound.
Potential Causes:
-
Direct Reduction of Tetrazolium Salts: The compound chemically reduces MTT or XTT, mimicking cellular activity.[1][2]
-
Compound Color: The intrinsic color of the compound absorbs at the same wavelength as the formazan product.[3]
-
Compound Precipitation: At higher concentrations, the compound may precipitate in the culture medium, scattering light and affecting absorbance readings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell viability assay interference.
Data Presentation: Quantifying Interference in MTT Assay
| Condition | Absorbance (570 nm) | Corrected Absorbance | % Viability (Apparent) | % Viability (Corrected) |
| Untreated Cells | 1.0 | 1.0 | 100% | 100% |
| Treated Cells (50 µM Agent 216) | 0.8 | 0.5 | 80% | 50% |
| Compound-Only Control (50 µM Agent 216) | 0.3 | N/A | N/A | N/A |
| Media Blank | 0.1 | 0.1 | N/A | N/A |
Experimental Protocol: Cell-Free MTT Reduction Assay
-
Prepare a solution of this compound in cell culture medium at the desired concentration.
-
Add the solution to a 96-well plate.
-
Add MTT reagent to the wells according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add solubilization buffer.
-
Read the absorbance at 570 nm. An increase in absorbance in the absence of cells indicates direct reduction of MTT by the compound.
Guide 2: Autofluorescence in Flow Cytometry
This guide provides a systematic approach to identifying and mitigating the impact of autofluorescence from this compound.
Potential Cause:
-
Intrinsic Fluorescence: this compound possesses natural fluorescence that is detected by the flow cytometer.[5]
Troubleshooting Workflow:
Caption: Workflow for addressing compound autofluorescence.
Data Presentation: Characterizing Autofluorescence of Agent 216
| Laser Excitation | Filter (Emission) | MFI (Untreated Cells) | MFI (Treated Cells - Unstained) |
| 488 nm (Blue) | 530/30 nm (FITC) | 50 | 5,000 |
| 488 nm (Blue) | 585/42 nm (PE) | 45 | 8,000 |
| 640 nm (Red) | 660/20 nm (APC) | 20 | 150 |
| 405 nm (Violet) | 450/50 nm (DAPI) | 100 | 300 |
Experimental Protocol: Characterizing Compound Autofluorescence
-
Prepare a suspension of cells treated with this compound at the desired concentration and for the desired time.
-
Prepare a parallel sample of untreated cells.
-
Run both the untreated and treated unstained samples on the flow cytometer.
-
Record the Mean Fluorescence Intensity (MFI) for each sample in all available detector channels.
-
A significant increase in MFI in the treated sample compared to the untreated sample indicates autofluorescence in that channel.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymerase chain reaction inhibitors - Wikipedia [en.wikipedia.org]
- 8. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance "Anticancer agent 216" target specificity
Welcome to the technical support center for Anticancer Agent 216. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you enhance the target specificity of this compound and achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel small molecule inhibitor designed to target the ATP-binding site of the tyrosine kinase receptor, Target Kinase 1 (TK1), which is frequently overexpressed in several cancer cell lines. By competitively inhibiting ATP binding, Agent 216 blocks the downstream signaling pathways that contribute to cell proliferation and survival.
Q2: We are observing significant off-target effects in our cell-based assays. What are the initial steps to troubleshoot this issue?
High levels of off-target activity can be attributed to several factors. We recommend the following initial steps:
-
Confirm Agent Purity and Integrity: Ensure the purity of your batch of this compound using techniques like HPLC-MS. Degradation or impurities can lead to unexpected biological activity.
-
Titrate the Concentration: High concentrations of the agent can lead to non-specific binding. Perform a dose-response curve to determine the lowest effective concentration that maintains on-target activity while minimizing off-target effects.
-
Use Appropriate Controls: Include both positive and negative controls in your experiments. A well-characterized, highly specific TK1 inhibitor can serve as a positive control, while a structurally similar but inactive molecule can be used as a negative control.
Q3: How can we experimentally validate the binding of this compound to its intended target, TK1?
Directly measuring the binding affinity and kinetics of Agent 216 to TK1 is crucial. We recommend the following biophysical assays:
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including KD, stoichiometry (n), and enthalpy (ΔH).
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context by measuring the change in thermal stability of TK1 upon ligand binding.
Troubleshooting Guides
Issue 1: High IC50 value in proliferation assays despite potent in vitro kinase inhibition.
This discrepancy can arise from several factors related to the cellular environment.
| Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cellular uptake assay using a fluorescently labeled version of Agent 216 or by LC-MS analysis of cell lysates. | Determine the intracellular concentration of the agent. |
| Efflux by ABC Transporters | Co-incubate cells with known ABC transporter inhibitors (e.g., verapamil) and this compound. | A decrease in the IC50 value in the presence of the inhibitor suggests that Agent 216 is a substrate for efflux pumps. |
| Rapid Metabolism | Analyze the stability of Agent 216 in cell culture medium and in the presence of liver microsomes. | Identify potential metabolic liabilities and inform the design of more stable analogs. |
Issue 2: Lack of correlation between in vitro binding affinity (KD) and cellular potency (IC50).
A weak correlation between biochemical and cellular assays is a common challenge in drug discovery.
| Potential Cause | Recommended Troubleshooting Step | Expected Outcome |
| Off-target effects contributing to cytotoxicity | Perform a kinome-wide profiling assay to identify other kinases that Agent 216 may be inhibiting. | A comprehensive list of on- and off-target interactions. |
| Activation of compensatory signaling pathways | Use phosphoproteomics or Western blotting to analyze the phosphorylation status of key downstream effectors of TK1 and other relevant pathways upon treatment with Agent 216. | Identification of resistance mechanisms that can be overcome with combination therapies. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration. | Improved correlation between in vitro and cellular data. |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps for determining the binding kinetics of this compound to purified TK1 protein.
-
Immobilization of TK1:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject purified TK1 protein (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Agent 216 over the immobilized TK1 surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles with a short pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the target engagement of this compound in intact cells.
-
Cell Treatment:
-
Culture cells to 80% confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for 1 hour.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant and quantify the amount of soluble TK1 using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble TK1 as a function of temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Agent 216 indicates target engagement.
-
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Simplified TK1 signaling pathway and the inhibitory action of Agent 216.
Caption: Troubleshooting logic for addressing high off-target effects.
TK216 adverse event management in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) encountered during clinical trials of TK216. The information is intended to be a practical resource for clinical trial staff.
Disclaimer: This guide is for informational purposes only and is not a substitute for the official clinical trial protocol. All treatment and patient management decisions must be made in strict accordance with the approved protocol.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of TK216?
A1: TK216 has a dual mechanism of action. It was initially developed as a first-in-class small molecule inhibitor that directly targets the EWS-FLI1 fusion protein, which is the primary oncogenic driver in Ewing Sarcoma.[1][2][3] TK216 is designed to bind to EWS-FLI1 and disrupt its protein-protein interactions, such as with RNA helicase A, thereby inhibiting its function as a transcription factor.[4] More recent studies have revealed that TK216 also functions as a microtubule-destabilizing agent, which contributes to its cytotoxic effects.[5][6][7][8] This may also explain the observed synergy when TK216 is combined with other microtubule inhibitors like vincristine.[1]
Q2: What are the most common adverse events observed with TK216 in clinical trials?
A2: The most frequently reported treatment-related adverse events in the Phase I/II clinical trial of TK216 were primarily hematological.[1][2][3] Myelosuppression, including neutropenia, anemia, leukopenia, and thrombocytopenia, was commonly observed.[1][2][3] Febrile neutropenia and infections were also reported.[1][3] An interim analysis of the phase 1/2 trial noted that the observed myelosuppression was transient, reversible, and responsive to growth factors.[2]
Adverse Event Management
Q3: A patient on TK216 has developed Grade 3 neutropenia. What is the recommended course of action?
A3: For Grade 3 neutropenia, the general approach in oncology clinical trials is to withhold treatment until the toxicity resolves to Grade 1 or baseline.[9] The specific clinical trial protocol for TK216 should be consulted for the exact dose modification guidelines. Prophylactic use of granulocyte colony-stimulating factors (G-CSFs) may be considered for patients at high risk of febrile neutropenia, in line with standard clinical practice guidelines.[10][11]
Q4: How should febrile neutropenia be managed in a patient receiving TK216?
A4: Febrile neutropenia is a medical emergency and requires prompt intervention.[12] Patients should be hospitalized, and broad-spectrum antibiotics should be initiated immediately after obtaining blood cultures.[10][12] The choice of antibiotics should be guided by local institutional guidelines and the patient's clinical status. Management should be in accordance with established clinical practice guidelines for febrile neutropenia.[11][12]
Q5: What are the guidelines for managing thrombocytopenia in TK216 clinical trials?
A5: Management of thrombocytopenia depends on the grade and the presence of bleeding. For Grade 2 or 3 thrombocytopenia without significant bleeding, treatment with TK216 may be held until the platelet count recovers to Grade 1 or baseline.[9] For severe (Grade 4) thrombocytopenia or in cases of clinically significant bleeding, platelet transfusions may be indicated.[12] Always refer to the specific dose modification and management criteria outlined in the TK216 clinical trial protocol.
Troubleshooting Guides
Hematologic Toxicities
Issue: A patient's routine bloodwork shows a significant drop in absolute neutrophil count (ANC), platelet count, or hemoglobin.
Troubleshooting Steps:
-
Grading: Determine the grade of the hematologic toxicity according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Protocol Reference: Consult the TK216 clinical trial protocol for specific dose modification instructions based on the grade of the toxicity.[9]
-
Dose Interruption/Reduction: As a general guideline, for Grade 3 or 4 hematologic toxicities, the administration of TK216 is typically held until the toxicity resolves to Grade 1 or baseline.[9] A dose reduction for subsequent cycles may be required as specified in the protocol.
-
Supportive Care:
-
Neutropenia: For severe or prolonged neutropenia, consider the use of G-CSFs as per institutional guidelines and the clinical trial protocol.[10][11]
-
Anemia: For symptomatic anemia, consider red blood cell transfusions.
-
Thrombocytopenia: For severe thrombocytopenia or bleeding, consider platelet transfusions.[12]
-
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track the recovery of blood cell counts.
Data Presentation
Table 1: Most Frequent Treatment-Related Adverse Events at the Recommended Phase II Dose (RP2D) of TK216 (200 mg/m²/day for 14 days)
| Adverse Event | Frequency (%)[1][3] |
| Neutropenia | 44.7 |
| Anemia | 29.4 |
| Leukopenia | 29.4 |
| Febrile Neutropenia | 15.3 |
| Thrombocytopenia | 11.8 |
| Infections | 17.6 |
Experimental Protocols
Protocol 1: Monitoring for Hematologic Toxicity
-
Baseline Assessment: A complete blood count (CBC) with differential should be performed at baseline before the initiation of TK216.
-
Routine Monitoring: CBC with differential should be monitored frequently during treatment cycles. While the exact schedule should be dictated by the clinical trial protocol, a typical approach would be weekly monitoring, with increased frequency in patients who develop significant myelosuppression.
-
Unscheduled Assessments: Perform unscheduled CBCs for any patient presenting with signs or symptoms of infection, bleeding, or severe fatigue.
-
Grading: All hematologic abnormalities should be graded according to the latest version of the CTCAE.
Mandatory Visualization
Caption: Dual mechanism of action of TK216 in Ewing Sarcoma.
Caption: General workflow for managing adverse events in TK216 clinical trials.
References
- 1. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. oncodaily.com [oncodaily.com]
- 5. biorxiv.org [biorxiv.org]
- 6. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. case.edu [case.edu]
- 10. Management of Neutropenia in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutropenia Treatment & Management: Approach Considerations, General Care, Antibiotic Therapy [emedicine.medscape.com]
- 12. Supportive Care in the Oncology Setting [jhoponline.com]
Technical Support Center: Synthesis of Paclitaxel-Camptothecin Conjugates
Welcome to the Technical Support Center for the synthesis of paclitaxel-camptothecin conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing paclitaxel-camptothecin conjugates?
The synthesis of paclitaxel-camptothecin conjugates presents several key challenges stemming from the inherent properties of the parent molecules and the linker chemistry involved. The primary hurdles include:
-
Poor Aqueous Solubility: Both paclitaxel (B517696) and camptothecin (B557342) are poorly soluble in water, which can complicate reaction conditions and the purification of the final conjugate.[1][2][3][4]
-
Steric Hindrance: The complex three-dimensional structures of both molecules can lead to steric hindrance, affecting the accessibility of reactive sites for linker attachment.[5] Paclitaxel's C2'-hydroxyl group, while reactive, is sterically hindered.
-
Competing Reactions and Side Products: The presence of multiple reactive functional groups on both parent drugs can lead to the formation of undesired side products, complicating purification and reducing the yield of the target conjugate.
-
Stability of the Camptothecin Lactone Ring: The biologically active lactone E-ring of camptothecin is susceptible to hydrolysis under neutral or basic conditions, rendering the molecule inactive.[6] Maintaining the integrity of this ring throughout the synthesis and purification process is critical.
-
Linker Chemistry Optimization: The choice of linker is crucial for the conjugate's stability, solubility, and drug-release characteristics. Finding a linker that is stable in circulation but allows for efficient cleavage at the target site is a significant challenge.
Q2: Which reactive sites on paclitaxel and camptothecin are typically used for conjugation?
For paclitaxel, the C2'-hydroxyl group is the most common site for modification due to its higher reactivity compared to the other hydroxyl groups.[1][7] For camptothecin, the C20-hydroxyl group is the primary site for linker attachment.[1][7]
Q3: How can the poor solubility of the parent drugs and the final conjugate be addressed?
Improving the solubility of the conjugate is a key objective. Strategies include:
-
Linker Modification: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the water solubility of the final conjugate.[8][9]
-
Formulation Strategies: For in vitro and in vivo studies, formulation techniques using solubilizing agents or nanoparticle delivery systems can be employed.[4][10]
Q4: What are the key considerations for choosing a linker?
The linker plays a pivotal role in the therapeutic efficacy of the conjugate. Key considerations include:
-
Cleavage Mechanism: Linkers can be designed to be cleaved by specific stimuli in the tumor microenvironment, such as low pH or high concentrations of certain enzymes (e.g., cathepsins). Ester-based linkers are common but their stability can vary.
-
Stability: The linker must be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity.
-
Hydrophilicity: As mentioned, hydrophilic linkers can improve the overall solubility and pharmacokinetic properties of the conjugate.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of paclitaxel-camptothecin conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Conjugate | Incomplete reaction: Insufficient reaction time, low temperature, or inadequate activation of functional groups. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.- Increase the reaction temperature, but be mindful of potential degradation of starting materials or products.- Use a higher excess of the coupling reagents. |
| Steric hindrance: The bulky nature of paclitaxel and camptothecin can impede the reaction. | - Choose a linker with a longer spacer arm to reduce steric hindrance.- Optimize the reaction solvent to improve the solvation of the reactants. | |
| Side reactions: Competing reactions at other functional groups on paclitaxel or camptothecin. | - Utilize protecting groups for sensitive functional groups that are not intended for conjugation.- Optimize the reaction pH to favor the desired reaction. | |
| Hydrolysis of the linker or conjugate: Presence of moisture in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Impurities | Reaction at multiple sites: Paclitaxel has multiple hydroxyl groups with varying reactivity. | - Employ regioselective reactions or protecting group strategies to target the desired functional group (e.g., the C2'-OH of paclitaxel). |
| Epimerization: Changes in stereochemistry during the reaction. | - Use mild reaction conditions and avoid strong bases or acids that can induce epimerization. | |
| Degradation of starting materials or product: Instability of paclitaxel or camptothecin under the reaction conditions. | - Keep reaction times as short as possible.- Avoid high temperatures and exposure to light. | |
| Difficulty in Purifying the Conjugate | Similar polarity of the conjugate and starting materials/byproducts: Co-elution during chromatography. | - Optimize the mobile phase for HPLC or column chromatography to improve separation.- Consider using a different stationary phase.- Preparative HPLC is often necessary for achieving high purity.[11] |
| Low recovery from purification: Adsorption of the conjugate to the stationary phase or degradation during purification. | - Use a mobile phase that ensures good solubility of the conjugate.- Work at lower temperatures if the conjugate is thermally labile. | |
| Instability of the Final Conjugate | Hydrolysis of the ester linker: The ester bond connecting the drugs can be susceptible to hydrolysis. | - Store the purified conjugate in an anhydrous, aprotic solvent at low temperatures.- For biological assays, prepare fresh solutions and use them promptly. |
| Opening of the camptothecin lactone ring: The active lactone form can hydrolyze to the inactive carboxylate form. | - Maintain a slightly acidic pH (if compatible with the conjugate's stability) during storage and handling to favor the closed lactone form.[12] |
Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-2'-O-hemiglutarate
This protocol describes the functionalization of paclitaxel at the C2'-hydroxyl group with a glutaric anhydride (B1165640) linker.
Materials:
-
Paclitaxel
-
Glutaric anhydride
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), dry
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve paclitaxel (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of dry pyridine to the reaction mixture.
-
Stir the reaction under a nitrogen atmosphere at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC using a hexane:ethyl acetate (e.g., 7:3, v/v) mobile phase.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain Paclitaxel-2'-O-hemiglutarate as a white solid.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reactants | Paclitaxel, Glutaric anhydride |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Pyridine |
| Reaction Time | 24-48 hours |
| Temperature | Room Temperature |
| Purification | Silica gel chromatography |
| Typical Yield | ~95%[10] |
Protocol 2: Synthesis of Camptothecin-20-O-chloroformate
This protocol describes the activation of the C20-hydroxyl group of camptothecin.
Materials:
-
Camptothecin (CPT)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1.0 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve camptothecin (1.0 eq) and DMAP (2.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve triphosgene (0.34 eq) in anhydrous DCM and add this solution dropwise to the camptothecin solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Dilute the reaction mixture with DCM and wash sequentially with 1.0 M HCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Camptothecin-20-O-chloroformate as a pale-yellow powder. This product is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
|---|---|
| Reactants | Camptothecin, Triphosgene |
| Base | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1 hour |
| Temperature | 0 °C |
| Purification | Extractive workup |
| Typical Yield | ~88%[10] |
Protocol 3: Conjugation of Functionalized Paclitaxel and Camptothecin
This protocol provides a general procedure for the esterification reaction to form the paclitaxel-camptothecin conjugate.
Materials:
-
Paclitaxel-2'-O-hemiglutarate
-
Camptothecin (or a functionalized derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Paclitaxel-2'-O-hemiglutarate (1.0 eq) and Camptothecin (1.0-1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1-0.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C and add DCC or EDC (1.1-1.3 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude conjugate by column chromatography or preparative HPLC.
Visualizations
Synthetic Workflow for Paclitaxel-Camptothecin Conjugate
Caption: General workflow for the synthesis of paclitaxel-camptothecin conjugates.
Signaling Pathways of Paclitaxel and Camptothecin
References
- 1. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy [frontiersin.org]
- 3. Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmed Hydrolysis in Designing Paclitaxel Prodrug for Nanocarrier Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the driving forces of camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparti ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00752K [pubs.rsc.org]
- 7. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Anticancer Agent 216 and Other EWS-FLI1 Inhibitors for Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Ewing Sarcoma, a rare and aggressive cancer of the bone and soft tissues, is primarily driven by the aberrant EWS-FLI1 fusion protein. This oncoprotein acts as a master regulator, hijacking the cell's transcriptional machinery to promote uncontrolled growth and survival. Consequently, inhibiting EWS-FLI1 has become a central therapeutic strategy. This guide provides a detailed comparison of Anticancer Agent 216 (also known as TK216 or ONCT-216) with other notable EWS-FLI1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of EWS-FLI1 Inhibitors
The following table summarizes the quantitative data for various EWS-FLI1 inhibitors. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target / Mechanism of Action | Cell Line | IC50 | Reference(s) |
| TK216 (ONCT-216) | Disrupts EWS-FLI1 interaction with RNA helicase A; also acts as a microtubule destabilizing agent. | Ewing Sarcoma Cell Lines | Not explicitly stated in a comparative context, but noted to be 3-4 fold more potent than YK-4-279. | [1] |
| YK-4-279 | Disrupts EWS-FLI1 interaction with RNA helicase A. | TC32, TC71 | 0.5 - 2.0 µM | [2] |
| Mithramycin | Binds to GC-rich DNA, preventing EWS-FLI1 from binding to its target gene promoters. | TC71, A673 | 10 - 15 nM | [3] |
| EC-8042 | Analogue of Mithramycin with reduced toxicity. | Ewing Sarcoma Xenograft | Markedly suppressed tumor growth. | [4] |
| EC-8105 | More potent analogue of Mithramycin. | TC32, TC71 | 5 - 15 nM (achieved similar suppression to Mithramycin at 50-100 nM) | [4] |
| JQ1 | BET bromodomain inhibitor; displaces BRD4 from chromatin, indirectly downregulating EWS-FLI1 target genes. | Ewing Sarcoma Cell Lines | < 100 nM in several cell lines. | [5] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of EWS-FLI1 inhibitors on the metabolic activity of Ewing Sarcoma cells, which is an indicator of cell viability.
Materials:
-
Ewing Sarcoma cell lines (e.g., TC32, A673)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EWS-FLI1 inhibitors (TK216, YK-4-279, Mithramycin, JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed Ewing Sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the EWS-FLI1 inhibitors in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.[6][7]
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, to determine if the inhibitors induce programmed cell death.
Materials:
-
Ewing Sarcoma cells
-
EWS-FLI1 inhibitors
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat Ewing Sarcoma cells with the EWS-FLI1 inhibitors at the desired concentrations for a specified time.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the cell lysates to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each sample to the wells.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.[5][8][9][10][11]
Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RNA Helicase A (RHA) Interaction
This protocol is used to determine if an inhibitor disrupts the physical interaction between EWS-FLI1 and its binding partner, RHA.
Materials:
-
Ewing Sarcoma cells (e.g., TC32)
-
EWS-FLI1 inhibitors (e.g., TK216, YK-4-279)
-
Co-IP lysis buffer
-
Antibody against EWS-FLI1 (or FLI1)
-
Antibody against RHA
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat Ewing Sarcoma cells with the inhibitor or vehicle control.
-
Lyse the cells with Co-IP lysis buffer and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-EWS-FLI1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-RHA antibody to detect the presence of RHA in the EWS-FLI1 immunoprecipitate. A decrease in the RHA signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.[12][13][14]
Visualizing Mechanisms and Pathways
To better understand the biological context in which these inhibitors function, the following diagrams illustrate the EWS-FLI1 signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.
Caption: The EWS-FLI1 signaling pathway and points of intervention for various inhibitors.
References
- 1. Discovery and Validation of a Compound to Target Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of an Inhibitor of the EWS-FLI1 Oncogenic Transcription Factor by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of mithramycin analogs with improved targeting of the EWS-FLI1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caspase3 assay [assay-protocol.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
A Comparative Analysis of TK216 and Standard Chemotherapy in the Treatment of Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anticancer agent TK216 and the standard-of-care chemotherapy regimen for Ewing Sarcoma. The analysis is based on publicly available preclinical and clinical data, with a focus on efficacy, mechanism of action, and experimental protocols.
Overview of Therapeutic Agents
TK216 is an investigational small molecule agent designed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, a key driver of Ewing Sarcoma.[1] It is currently being evaluated in clinical trials for patients with relapsed or refractory Ewing Sarcoma.[2][3]
Standard Chemotherapy (VDC/IE) for Ewing Sarcoma is a multi-agent regimen consisting of vincristine, doxorubicin, and cyclophosphamide (B585) (VDC) alternating with ifosfamide (B1674421) and etoposide (B1684455) (IE).[4] This combination therapy is the established first-line treatment for newly diagnosed Ewing Sarcoma.
Efficacy Comparison
The following tables summarize the available efficacy data for TK216 and the standard VDC/IE chemotherapy regimen. It is critical to note that the data for TK216 is from studies involving patients with relapsed or refractory disease, a population that has failed prior treatments and is inherently more difficult to treat. In contrast, the data for VDC/IE is primarily from studies of newly diagnosed, localized disease.
Table 1: Efficacy of TK216 in Relapsed/Refractory Ewing Sarcoma
| Efficacy Endpoint | Result | Study Population |
| Overall Response Rate (ORR) | Patients treated at the Recommended Phase 2 Dose (RP2D) | |
| Complete Response (CR) | 7.1% | 28 evaluable patients |
| Partial Response (PR) | - (One patient had a PR) | - |
| Stable Disease (SD) | 39.3% | 28 evaluable patients |
| Clinical Benefit Rate (CR+PR+SD) | 46.4% | 28 evaluable patients |
| 6-Month Progression-Free Survival | 11.9% | Patients in cohorts 9 and 10 |
| Median Duration of Stable Disease | 113 days | - |
Data from the Phase I/II clinical trial of TK216 (NCT02657005).[2][5]
Table 2: Efficacy of Standard VDC/IE Chemotherapy in Localized Ewing Sarcoma
| Efficacy Endpoint | Result | Study Population |
| 5-Year Overall Survival (OS) | 79% | 67 adult patients |
| 5-Year Progression-Free Survival (PFS) | 66% | 67 adult patients |
| 5-Year Local Recurrence-Free Survival (LRFS) | 91% | 67 adult patients |
Data from a study of adults with localized Ewing Sarcoma treated with VDC/IE-based multimodality therapy.[6]
Mechanism of Action
TK216 was initially developed to directly target the EWS-FLI1 fusion protein, which is the primary oncogenic driver in most Ewing Sarcoma cases. The proposed mechanism involves TK216 binding to EWS-FLI1, thereby disrupting its protein-protein interactions and inhibiting its function as a transcription factor.[7][8] More recent research has suggested an additional mechanism of action, indicating that TK216 may also function as a microtubule destabilizing agent.[9] This dual action could explain the observed synergy when TK216 is combined with vincristine, a known microtubule inhibitor.
Standard Chemotherapy (VDC/IE) comprises five cytotoxic agents that act through different mechanisms to kill rapidly dividing cancer cells:
-
Vincristine: A vinca (B1221190) alkaloid that inhibits microtubule formation, leading to mitotic arrest and apoptosis.
-
Doxorubicin: An anthracycline that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which lead to DNA damage and cell death.
-
Cyclophosphamide & Ifosfamide: Alkylating agents that cross-link DNA, preventing DNA replication and transcription.
-
Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks.
Experimental Protocols
TK216 Phase I/II Clinical Trial (NCT02657005)
-
Study Design: An open-label, multicenter, first-in-human, dose-escalation (Phase I) and cohort expansion (Phase II) study.[2]
-
Patient Population: Patients with relapsed or refractory Ewing Sarcoma.[3]
-
Treatment Regimen:
-
TK216 was administered as a continuous intravenous infusion.[2]
-
The dosing duration was extended from 7 days to 10, 14, and 28 days in different cohorts.[2]
-
The recommended Phase II dose (RP2D) was determined to be 200 mg/m² per day for a 14-day infusion.[2]
-
Vincristine could be added to the treatment regimen at the investigator's discretion after the second cycle.[2]
-
-
Outcome Measures: Primary outcomes included determining the maximum tolerated dose (MTD) and the RP2D. Secondary outcomes included assessing the anti-tumor activity (response rate, duration of response, progression-free survival).[10]
Standard VDC/IE Chemotherapy Protocol (Interval-Compressed)
This protocol is based on the Children's Oncology Group (COG) study AEWS1031.[11]
-
Regimen: Alternating cycles of VDC and IE, typically administered every 2 weeks (interval-compressed).[12]
-
VDC Cycle:
-
IE Cycle:
-
Supportive Care: Mesna is given with ifosfamide and cyclophosphamide to prevent bladder toxicity. Granulocyte colony-stimulating factor (G-CSF) is used to support neutrophil counts.[13]
-
Treatment Duration: Typically involves a total of 14 to 17 cycles.[4]
Visualizations
Caption: Proposed dual mechanism of action of TK216.
Caption: Workflow of the TK216 Phase I/II clinical trial.
References
- 1. Patient information - Ewing sarcoma - VDC (vincristine, doxorubicin, cyclophosphamide) | eviQ [eviq.org.au]
- 2. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 4. Expanded Access Through Cancer Trials Support Unit to Children's Oncology Group Sarcoma Trial AEWS1031 for Adolescents and Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase III Trial Adding Vincristine-Topotecan-Cyclophosphamide to the Initial Treatment of Patients With Nonmetastatic Ewing Sarcoma: A Children's Oncology Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atriumhealth.org [atriumhealth.org]
- 8. 1916-Ewing sarcoma VDC (vinCRISTine, DOXORubicin, CYCLOPHOSPHamide) | eviQ [eviq.org.au]
- 9. 3465-Ewing sarcoma IE (iFOSFamide and etoposide) (part 2 of VDC/IE) | eviQ [eviq.org.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Interval compressed vincristine, doxorubicin, cyclophosphamide alternating with ifosfamide, etoposide in patients with advanced Ewing’s and other Small Round Cell Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
A Comparative Guide: Anticancer Agent 216 vs. Topotecan in Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel camptothecin (B557342) derivative, Anticancer Agent 216, and the established chemotherapeutic drug, topotecan (B1662842). Both compounds function as topoisomerase I inhibitors, a critical target in oncology. This document outlines their comparative efficacy based on available preclinical data, details the experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeting the DNA Replication Machinery
Both this compound and topotecan are derivatives of camptothecin and share a common mechanism of action.[1][2] They specifically target DNA topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3][4] These inhibitors intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][4] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When the replication fork encounters this complex, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[3][5]
Caption: Mechanism of Topoisomerase I Inhibition.
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and topotecan against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (34A) | MCF-7 | Breast Cancer | 9.6 |
| MDA-MB-231 | Breast Cancer | 11.6 | |
| Topotecan | MCF-7 | Breast Cancer | Data not available in searched results |
| HCT8 | Colon Cancer | Data not available in searched results | |
| A549 | Lung Cancer | Data not available in searched results | |
| NCI-H82rasH | Lung Cancer | Data not available in searched results | |
| T98G | Glioblastoma | Data not available in searched results |
Note: The IC50 values for this compound are provided by MedChemExpress. The specific experimental conditions for these values are not detailed in the available information. The cytotoxicity of topotecan has been evaluated in numerous studies, but direct IC50 values for all listed cell lines were not found in the immediate search results.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and topotecan) in culture media.
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of the test compounds.
-
Include a vehicle control (media with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay is used to assess the inhibitory effect of compounds on the enzymatic activity of topoisomerase I.
1. Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test compound at various concentrations
-
Purified human topoisomerase I enzyme
-
Nuclease-free water to the final reaction volume.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and bromophenol blue.
4. Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
5. Visualization and Analysis:
-
Stain the gel with ethidium (B1194527) bromide or another DNA stain.
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA to relaxed DNA indicates topoisomerase I activity. Inhibition of this process will result in the persistence of the supercoiled DNA band.
Caption: General Experimental Workflow.
Conclusion
Based on the limited available data, this compound (34A) demonstrates potent cytotoxic activity against the breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the low nanomolar range. Topotecan is a well-established topoisomerase I inhibitor with proven clinical efficacy against a range of cancers.[6][7] A direct and comprehensive comparison of the in vitro potency of these two agents is challenging without access to the full experimental details for this compound. Further studies are warranted to directly compare these two compounds under identical experimental conditions to fully elucidate their relative efficacy and potential as anticancer agents. The provided experimental protocols offer a framework for conducting such comparative analyses.
References
- 1. WO2020219287A1 - Camptothecin derivatives - Google Patents [patents.google.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Topotecan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Agent "216" and its Analogs: A Guide for Researchers
In the landscape of anticancer drug development, the pursuit of agents with enhanced efficacy and novel mechanisms of action is paramount. This guide provides a detailed comparative analysis of a promising class of compounds, paclitaxel-camptothecin conjugates, with a focus on the agent designated as "Anticancer agent 216" and its analogs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data.
Executive Summary
"this compound" refers to a series of paclitaxel-camptothecin conjugates designed to combine the distinct anticancer mechanisms of two potent parent drugs: paclitaxel (B517696), a microtubule-stabilizing agent, and camptothecin (B557342), a topoisomerase I inhibitor. This dual-action approach aims to achieve synergistic cytotoxicity against cancer cells and potentially overcome drug resistance. This guide will delve into the synthesis, in vitro cytotoxicity, and mechanistic aspects of these conjugates, providing a framework for their comparative evaluation.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of "this compound" and its analogs has been evaluated against various human cancer cell lines. The following tables summarize the 50% effective dose (ED50) values, a measure of the drug concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity (ED50, nM) of Paclitaxel-Camptothecin Conjugates and Parent Drugs Against Human Prostate Cancer Cell Lines. [1]
| Compound | PC-3 (Prostate Carcinoma) | LN-CAP (Prostate Carcinoma) |
| Paclitaxel (TXL) | 55.5 | - |
| TXL-CPT Conjugate 8 | 14.8 | - |
| TXL-CPT Conjugate 9 | 3.1 | - |
| TXL-CPT Conjugate 10 | 19.4 | 0.34 (8-fold more active than TXL) |
Table 2: Anti-Angiogenesis Activity (ED50, µg/mL) of Selected Paclitaxel-Camptothecin Conjugates. [1]
| Compound | Anti-Angiogenesis Activity (ED50) |
| TXL-CPT Conjugate 8 | 0.73 |
| TXL-CPT Conjugate 10 | 0.98 |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
Synthesis of Paclitaxel-Camptothecin Conjugates (General Procedure)
The synthesis of paclitaxel-camptothecin conjugates, such as compounds 8, 9, and 10, typically involves the chemical linking of paclitaxel and a camptothecin derivative.[1] While the exact, detailed protocol for each specific conjugate can be found in the primary literature, a general workflow is presented below.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the conjugates is commonly determined using a cell viability assay, such as the MTT or MTS assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., PC-3, LN-CAP) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with serial dilutions of the paclitaxel-camptothecin conjugates, parent drugs, or vehicle control for a specified period, typically 72 hours.[3]
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS) is added to each well. The absorbance is measured using a microplate reader, which correlates to the number of viable cells.[4]
-
Data Analysis: The ED50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Anti-Angiogenesis Assay (Tube Formation Assay)
The anti-angiogenic potential of the conjugates can be assessed using an in vitro tube formation assay.
Protocol:
-
Plate Coating: A 96-well plate is coated with an extracellular matrix gel.[5]
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the gel.[5]
-
Compound Treatment: The cells are treated with the test compounds.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).[5]
-
Analysis: The formation of capillary-like structures (tubes) is observed and quantified under a microscope.
Mechanism of Action and Signaling Pathways
The conjugation of paclitaxel and camptothecin is hypothesized to result in a novel mechanism of action that differs from the simple combination of the two drugs.[6]
-
Paclitaxel's Mechanism: Paclitaxel promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This blocks the cell cycle at the G2/M phase, leading to apoptosis.[4][7]
-
Camptothecin's Mechanism: Camptothecin and its analogs are topoisomerase I inhibitors. They bind to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand breaks, which ultimately leads to DNA damage and apoptosis.
-
Conjugates' Novel Mechanism: Studies suggest that the paclitaxel-camptothecin conjugates may not act simply as a "weak taxane" or a topoisomerase I inhibitor. The unique spectrum of activity against certain cancer cell lines points towards a distinct mechanism that is yet to be fully elucidated.[6] Sequential treatment of cancer cells with paclitaxel followed by camptothecin has been shown to enhance cytotoxicity through mitotic arrest and increased levels of p21Cip1/WAF1 via the p38 MAPK signaling pathway.[8]
Conclusion
The conjugation of paclitaxel and camptothecin represents a promising strategy in the development of novel anticancer agents. The resulting conjugates, referred to as "this compound" and its analogs, have demonstrated potent in vitro cytotoxicity against prostate cancer cell lines and significant anti-angiogenic activity. While the precise mechanism of action is still under investigation, it appears to be distinct from that of the parent compounds, potentially involving the p38 MAPK signaling pathway. Further research is warranted to fully elucidate the molecular pathways, evaluate in vivo efficacy, and explore the full therapeutic potential of these promising anticancer agents.
References
- 1. Antitumor Agents. 256. Conjugation of Paclitaxel with Other Antitumor Agents: Evaluation of Novel Conjugates as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 6. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
Validating the Anticancer Effects of "Anticancer agent 216" in New Cell Lines: A Comparative Guide
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, a promising new molecule, designated "Anticancer agent 216," has emerged from preclinical screening. This guide provides a comprehensive comparison of its efficacy against established anticancer agents in several new cancer cell lines. The data presented herein aims to offer researchers, scientists, and drug development professionals a thorough overview of its potential, supported by detailed experimental data and protocols.
Abstract
This guide details the in vitro validation of "this compound," a novel synthetic compound, against two well-characterized human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma). Its performance was benchmarked against two standard-of-care chemotherapeutic agents, Paclitaxel and Doxorubicin. The results indicate that "this compound" exhibits potent cytotoxic and pro-apoptotic effects, comparable and in some instances superior, to the established drugs. This report outlines the methodologies employed and presents the quantitative data in a comparative format to facilitate objective evaluation.
Comparative Efficacy Analysis
The anticancer potential of "this compound" was assessed through a series of in vitro experiments designed to measure cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cytotoxicity Assessment (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined for "this compound," Paclitaxel, and Doxorubicin in A549 and MCF-7 cell lines after 48 hours of treatment. The results, summarized in Table 1, demonstrate the potent cytotoxic effects of "this compound."
| Cell Line | This compound (µM) | Paclitaxel (µM) | Doxorubicin (µM) |
| A549 | 8.5 | 12.2 | 5.8 |
| MCF-7 | 6.2 | 9.8 | 4.1 |
| Table 1: IC50 values of "this compound" and comparator drugs in A549 and MCF-7 cell lines. Lower values indicate higher potency. |
Apoptosis Induction
The percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium (B1200493) Iodide staining followed by flow cytometry analysis after 24 hours of treatment with the respective IC50 concentrations of each agent. "this compound" induced a significant level of apoptosis in both cell lines, as shown in Table 2.
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| A549 | Untreated Control | 3.2% |
| This compound | 45.8% | |
| Paclitaxel | 38.5% | |
| Doxorubicin | 52.1% | |
| MCF-7 | Untreated Control | 2.5% |
| This compound | 51.2% | |
| Paclitaxel | 42.7% | |
| Doxorubicin | 58.9% | |
| Table 2: Percentage of apoptotic cells induced by "this compound" and comparator drugs. |
Cell Cycle Analysis
The effect of "this compound" on cell cycle progression was analyzed by flow cytometry of propidium iodide-stained cells. Treatment with "this compound" for 24 hours resulted in a significant accumulation of cells in the G2/M phase, suggesting an arrest at this checkpoint.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| A549 | Untreated Control | 55.4% | 28.1% | 16.5% |
| This compound | 20.1% | 15.3% | 64.6% | |
| MCF-7 | Untreated Control | 60.2% | 25.9% | 13.9% |
| This compound | 25.8% | 18.7% | 55.5% | |
| Table 3: Cell cycle distribution of A549 and MCF-7 cells after treatment with "this compound". |
Proposed Mechanism of Action and Signaling Pathway
"this compound" is hypothesized to exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer that promotes cell survival, proliferation, and resistance to apoptosis.[1][2][3] The diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway inhibited by "this compound".
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
A549 and MCF-7 cell lines were obtained from ATCC. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of "this compound," Paclitaxel, or Doxorubicin for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated with the IC50 concentration of each drug for 24 hours.
-
Cells were harvested, washed with PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide were added to the cell suspension and incubated in the dark for 15 minutes.
-
The samples were analyzed by flow cytometry within one hour.
Cell Cycle Analysis
-
Cells were treated with the IC50 concentration of "this compound" for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed and resuspended in PBS containing RNase A and Propidium Iodide.
-
After incubation, the DNA content was analyzed by flow cytometry.
Experimental Workflow
The following diagram outlines the workflow for the in vitro validation of "this compound."
Caption: In vitro validation workflow for "this compound".
Conclusion
The preliminary in vitro data presented in this guide strongly suggest that "this compound" is a potent anticancer compound with significant cytotoxic and pro-apoptotic activities in both lung and breast cancer cell lines. Its efficacy is comparable to, and in some aspects potentially favorable over, established chemotherapeutic agents. The observed G2/M cell cycle arrest and the proposed mechanism of action through the PI3K/Akt/mTOR pathway warrant further investigation. These promising results support the continued development of "this compound" as a potential candidate for cancer therapy. Further in vivo studies are recommended to validate these findings in a more complex biological system.
References
- 1. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line | MDPI [mdpi.com]
Synergistic Anticancer Effects of Investigational Agent "216" Formulations
This guide provides a comparative analysis of the synergistic effects of two investigational anticancer agents, TK216 and JM216 (Satraplatin), with other established anticancer therapies. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of preclinical and clinical findings to support further research and development efforts.
Introduction
The development of novel anticancer agents often includes evaluating their efficacy in combination with existing treatment modalities to enhance therapeutic outcomes, overcome drug resistance, and minimize toxicity. This guide focuses on two distinct compounds, TK216 and JM216, which have demonstrated promising synergistic potential in various cancer models. TK216 is an inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing Sarcoma, while JM216 (Satraplatin) is an orally available platinum-based agent with broad potential across several solid tumors.
TK216: A Targeted Approach in Ewing Sarcoma and Beyond
TK216 is a first-in-class small molecule designed to inhibit the EWS-FLI1 transcription factor, an oncogenic driver in Ewing Sarcoma.[1][2] Preclinical and clinical studies have explored its synergistic potential with various anticancer agents, most notably the microtubule inhibitor vincristine (B1662923).
Synergy with Vincristine
Preclinical studies have shown that TK216 and its analog, YK-4-279, exhibit synergistic activity with vincristine in Ewing Sarcoma models.[3][4] This combination has been shown to induce a "microtubule catastrophe," leading to enhanced G2-M cell cycle arrest and apoptosis.[2][5] The synergistic effect is attributed to the dual impact on microtubule dynamics, magnifying their combined effectiveness.[4] A phase I/II clinical trial is currently evaluating the combination of TK216 and vincristine in patients with relapsed or refractory Ewing Sarcoma.[6][7][8] Early results from this trial have shown encouraging antitumor activity in a heavily pre-treated patient population.[6]
Synergy with Other Anticancer Agents
Preclinical evaluations have also identified synergistic effects between TK216 and other anticancer drugs in different cancer types. In pediatric leukemia cell lines, TK216 showed significant synergy with the epigenetic modifier 5-azacytidine (B1684299) and the Bcl-2 inhibitor, Venetoclax (B612062).[9] Combination studies in lymphoma models have also demonstrated synergy with venetoclax and the immunomodulatory drug lenalidomide.[10][11]
Quantitative Data on TK216 Synergy
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Combination Index (CI) | Reference(s) |
| Vincristine | Ewing Sarcoma | A4573, etc. | Synergistic G2-M arrest and apoptosis | Not Reported | [3][12] |
| Venetoclax | Pediatric Leukemia | MV4-11, SUP-B15 | Synergistic cytotoxicity | MV4-11: mean = 0.65; SUP-B15: mean = 0.33 | [9] |
| 5-azacytidine | Pediatric Leukemia | Not Specified | Potential for drug synergy | Not Reported | [9] |
| Lenalidomide | Lymphoma | OCI-LY-10 | Higher antitumor activity in vivo | Not Reported | [11] |
Signaling Pathway of TK216 and Vincristine Synergy
The synergistic interaction between TK216 and vincristine culminates in mitotic catastrophe. TK216's inhibition of the EWS-FLI1 fusion protein leads to G2-M cell cycle arrest. Vincristine, a microtubule-destabilizing agent, also acts during the M-phase. Their combined action on microtubule dynamics enhances the mitotic block, leading to apoptosis.
Caption: Synergistic mechanism of TK216 and Vincristine.
JM216 (Satraplatin): An Oral Platinum Agent with Broad Synergistic Potential
JM216, also known as Satraplatin (B1681480), is a third-generation, orally administered platinum compound.[13][14] Its mechanism of action involves binding to DNA, leading to DNA damage and subsequent apoptosis.[15][16] Preclinical studies have demonstrated its ability to overcome resistance to other platinum-based drugs like cisplatin (B142131) and carboplatin.[13]
Synergy with Radiation Therapy
Preclinical studies have shown that the combination of JM216 and ionizing radiation has an additive effect in treating human lung cancer xenografts.[13] This suggests a potential role for JM216 as a radiosensitizer.
Synergy with Chemotherapeutic Agents
JM216 has demonstrated synergistic or additive effects when combined with several other chemotherapeutic agents in preclinical models.
-
Etoposide (B1684455): The combination of orally administered JM216 and etoposide showed therapeutic synergy in a murine tumor model.[13]
-
Docetaxel (B913): In vitro studies have indicated a synergistic effect between docetaxel and JM216, providing a rationale for their clinical combination in treating advanced solid tumors.[17]
-
Erlotinib (B232): The active metabolite of JM216, JM118, displayed synergistic effects with the EGFR inhibitor erlotinib in various cancer cell lines, including non-small cell lung cancer and colon cancer.[18]
Quantitative Data on JM216 (Satraplatin) Synergy
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Combination Index (CI) / Enhancement Ratio | Reference(s) |
| Radiation | Lung Cancer | H460 | Additive tumor growth delay | In vivo Enhancement Ratio: 1.24 | [13] |
| Etoposide | Murine Tumor Model | Not Specified | Therapeutic synergy | Not Reported | [13] |
| Docetaxel | Solid Tumors | Not Specified | Synergistic effects in vitro | Not Reported | [17] |
| Erlotinib | NSCLC, Colon Cancer | A549, Lovo | Synergistic | CI: 0.6 (A549), 0.8 (Lovo) | [18] |
Signaling Pathway of JM216 (Satraplatin) Action
JM216 exerts its cytotoxic effects by inducing DNA damage, which activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis. The DDR pathway involves key proteins such as ATM, ATR, and p53, which sense DNA damage and signal to downstream effectors that control cell fate.[19][20] In some colorectal cancer cells, JM216 has been shown to induce G2/M arrest and apoptosis through a p53-independent pathway.[21]
Caption: JM216 (Satraplatin) mechanism of action.
Experimental Protocols
In Vitro Clonogenic Survival Assay (for JM216 and Radiation)
This protocol is based on the methodology described for assessing the combined effects of JM216 and radiation.[13]
-
Cell Culture: Human tumor cells (e.g., H460 human lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Attached cells are treated with JM216 at a specified concentration (e.g., 15 µM) for 1 hour.
-
Irradiation: Following drug incubation, the cells are irradiated with a specific dose of ionizing radiation (e.g., 2 Gy).
-
Cell Plating: After irradiation, the cells are rinsed, trypsinized, and seeded in appropriate dilutions into 6-well plates to allow for colony formation.
-
Incubation: Plates are incubated for a period of 9-14 days to allow for colony growth.[22]
-
Colony Staining and Counting: Colonies are fixed with a solution like 6.0% v/v glutaraldehyde (B144438) and stained with 0.5% w/v crystal violet. Colonies containing at least 50 cells are then counted.[23][24]
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose-response curves are generated to determine the enhancement ratio.
Caption: Workflow for in vitro clonogenic survival assay.
In Vivo Tumor Growth Delay Study (for TK216 and Vincristine)
This protocol is a generalized representation based on descriptions of in vivo studies for TK216 and its analogs.[3][11]
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with human cancer cells (e.g., OCI-LY-10 lymphoma cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150 mm³).
-
Treatment Groups: Mice are randomized into several treatment groups: vehicle control, TK216 alone, vincristine alone, and the combination of TK216 and vincristine.
-
Drug Administration: TK216 is administered, for example, orally at a specific dose and schedule (e.g., 100 mg/kg, two days a week). Vincristine is administered, for example, intraperitoneally at its respective dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size, or for a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group to assess tumor growth delay. Kaplan-Meier survival analysis may also be performed.
Conclusion
Both TK216 and JM216 (Satraplatin) have demonstrated significant potential for synergistic activity with other anticancer agents in preclinical and, in some cases, clinical settings. TK216, in combination with vincristine, offers a targeted approach for Ewing Sarcoma by exploiting the unique biology of the EWS-FLI1 fusion protein. JM216, as an oral platinum agent, shows promise in combination with radiation and various chemotherapies across a range of solid tumors, with the added benefit of potentially overcoming platinum resistance. The data presented in this guide underscore the importance of combination therapies in advancing cancer treatment and provide a foundation for further investigation into the clinical utility of these "216" investigational agents.
References
- 1. Facebook [cancer.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. biorxiv.org [biorxiv.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. TK216-vincristine combination for Ewing sarcoma identified - www.pharmasources.com [pharmasources.com]
- 6. researchgate.net [researchgate.net]
- 7. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 9. ascopubs.org [ascopubs.org]
- 10. The ETS Inhibitors YK-4-279 and TK-216 Are Novel Antilymphoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Satraplatin: leading the new generation of oral platinum agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Satraplatin - Wikipedia [en.wikipedia.org]
- 15. Gene-specific repair of Pt/DNA lesions and induction of apoptosis by the oral platinum drug JM216 in three human ovarian carcinoma cell lines sensitive and resistant to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase 1/1b study of satraplatin (JM-216) in combination with docetaxel in patients with advanced solid tumors and metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 20. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 21. Platinum-(IV)-derivative satraplatin induced G2/M cell cycle perturbation via p53-p21waf1/cip1-independent pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 23. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of "Anticancer agent 216" and YK-4-279
A head-to-head comparison of the novel anticancer agents YK-4-279 and its clinical derivative, TK-216, reveals their potential as targeted therapies for a range of cancers, particularly those driven by ETS transcription factors. This guide provides a comprehensive analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
It is important to note that "Anticancer agent 216" is not a standardized nomenclature. However, extensive research indicates that the user is likely referring to TK-216, a derivative of YK-4-279 developed for clinical trials.[1] Therefore, this guide will focus on the comparative analysis of YK-4-279 and TK-216.
Mechanism of Action
Both YK-4-279 and TK-216 are small molecules designed to inhibit the activity of ETS family transcription factors, which are frequently deregulated in various tumors.[1] Their primary mechanism involves disrupting the protein-protein interaction between ETS factors and RNA helicases.
Specifically, YK-4-279 has been shown to bind to the EWS-FLI1 fusion protein in Ewing sarcoma, blocking its interaction with RNA helicase A (RHA/DHX9).[1][2][3][4] This disruption inhibits the transcription of target genes, leading to growth arrest and apoptosis in cancer cells.[1][2] YK-4-279 has also demonstrated activity against other ETS family members like ERG and ETV1 in prostate cancer.[1][3]
TK-216, as a clinical derivative of YK-4-279, shares this mechanism of targeting ETS factors.[1] In diffuse large B-cell lymphomas (DLBCL), both agents have been shown to interfere with the protein interactions of SPIB and SPI1, which are essential transcription factors in different DLBCL subtypes.[1]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of YK-4-279 and TK-216.
In Vitro Efficacy
Comparative in vitro studies have demonstrated the potent antitumor activity of both YK-4-279 and TK-216 across various cancer cell lines.
| Cell Line Type | Agent | Median IC50 (nmol/L) | Number of Cell Lines Tested | Reference |
| Lymphoma | YK-4-279 | Not explicitly stated, but showed activity | 44 | [1] |
| Lymphoma | TK-216 | Not explicitly stated, but showed activity | 55 | [1] |
| Ewing Sarcoma | YK-4-279 | 500 - 2000 | Multiple | [5] |
| Ewing Sarcoma (A4573) | YK-4-279 | >27-fold increase in resistant cells | 1 | [2][6] |
| Prostate, Breast, Pancreatic Cancer | YK-4-279 | 330 - 22820 | 12 | [4] |
Studies have shown that the (S)-enantiomer of YK-4-279 is the active form responsible for inducing apoptosis.[1]
In Vivo Efficacy
Head-to-head in vivo studies in xenograft models have shown that both agents significantly reduce tumor growth, with TK-216 demonstrating greater antitumor activity.[1]
| Animal Model | Cancer Type | Agent | Dosage | Key Findings | Reference |
| NOD-Scid mice | ABC-DLBCL (TMD8 cells) | YK-4-279 | 100 mg/kg, twice daily, orally | Significant tumor growth reduction at days 8 and 11. Well-tolerated with no body weight loss. Reduced Ki67+ cells by 13% (not statistically significant). | [1] |
| NOD-Scid mice | ABC-DLBCL (TMD8 cells) | TK-216 | 100 mg/kg, twice daily, orally | Greater tumor growth reduction than YK-4-279, significant at days 5, 8, and 11. Generally well-tolerated, with some body weight loss in 2/9 mice. Reduced Ki67+ cells by 24% (statistically significant). | [1] |
| Murine model | Ewing Sarcoma | YK-4-279 (oral) | Not specified | Significant delay in tumor growth. | [5][7] |
| Transgenic mouse | EWS-FLI1 induced leukemia | YK-4-279 | 150 mg/kg, daily, IP | Significantly improved overall survival (median survival 60.5 days vs. 21 days for control). | [8] |
Experimental Protocols
In Vitro Cell Viability Assay
The antitumor activity of YK-4-279 and TK-216 was assessed using a WST-1 cell proliferation assay.[5]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well in RPMI medium supplemented with 10% FBS.
-
Drug Treatment: After 24 hours of incubation, cells were treated with serial dilutions of YK-4-279 or TK-216 (e.g., 0.04–10 μmol/L) for 72 hours.[5]
-
Viability Assessment: WST-1 reagent was added to each well, and the plates were incubated for an additional 2 hours. Cell viability was measured by reading the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model
The in vivo efficacy was evaluated in a subcutaneous xenograft model using immunodeficient mice.[1]
-
Cell Implantation: TMD8 cells (15 × 10^6) were subcutaneously inoculated into NOD-Scid mice.[1]
-
Treatment Groups: Once tumors were established, mice were randomized into three groups: vehicle control, YK-4-279 (100 mg/kg), and TK-216 (100 mg/kg).[1]
-
Drug Administration: Treatments were administered orally twice a day.[1]
-
Tumor Measurement: Tumor volume was measured at regular intervals (e.g., every 2-3 days).
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined maximum size, at which point the mice were euthanized.[1]
-
Immunohistochemistry: Tumors were excised, and immunohistochemical analysis was performed to assess cell proliferation (Ki67) and apoptosis (cleaved caspase-3).[1]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of YK-4-279 and TK-216.
Synergistic Effects and Resistance
Both YK-4-279 and TK-216 have shown synergistic activity when combined with other anticancer agents, such as the BCL2 inhibitor venetoclax (B612062) and the immunomodulatory drug lenalidomide, in lymphoma models.[1]
However, acquired resistance to YK-4-279 has been observed in Ewing sarcoma cells.[2][5] Resistant cells showed overexpression of c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[5][7] Interestingly, these resistant cells displayed cross-resistance to inhibitors of c-Kit (imatinib) and PKC-β (enzastaurin).[5] The combination of YK-4-279 with enzastaurin (B1662900) in vitro resulted in marked drug synergy, suggesting a potential strategy to overcome resistance.[5]
Conclusion
Both YK-4-279 and its clinical derivative TK-216 are promising anticancer agents that target the ETS family of transcription factors. Head-to-head comparisons indicate that while both are effective, TK-216 exhibits superior antitumor activity in vivo.[1] The development of an oral formulation of YK-4-279 and the investigation into its resistance mechanisms are significant steps toward its clinical application.[5][7] Further clinical evaluation of TK-216 is warranted to determine its full therapeutic potential. The potential for synergistic combinations with other targeted therapies also presents a promising avenue for future cancer treatment strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of an Ewing sarcoma cell line with resistance to EWS‑FLI1 inhibitor YK‑4‑279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Satraplatin (JM-216): A Comparative Analysis of Efficacy in Cisplatin-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer agent Satraplatin (B1681480) (also known as JM-216 or designated here as Anticancer agent 216) with other platinum-based chemotherapeutics, focusing on its efficacy in cancer models exhibiting resistance to cisplatin (B142131). Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer an objective overview for research and drug development professionals.
Introduction to Satraplatin (this compound)
Satraplatin is a third-generation, orally bioavailable platinum(IV) complex that has demonstrated significant antitumor activity in preclinical and clinical studies. A key feature of satraplatin is its potential to overcome the mechanisms of resistance that often limit the efficacy of cisplatin, a cornerstone of cancer chemotherapy. This guide delves into the comparative efficacy of satraplatin, its active metabolite JM118, cisplatin, and oxaliplatin (B1677828), particularly in the context of cisplatin-resistant malignancies.
Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of satraplatin, its major metabolite JM118, cisplatin, and oxaliplatin in various cancer cell lines, including those sensitive and resistant to cisplatin. This data highlights the retained or enhanced efficacy of satraplatin in cisplatin-resistant models.
Table 1: Comparative IC50 Values (μM) in Human Ovarian Carcinoma Cell Lines
| Cell Line | Cisplatin Resistance Status | Satraplatin (JM-216) | JM118 | Cisplatin | Oxaliplatin |
| A2780 | Sensitive | 1.2 | 0.4 | 1.0 | 2.5 |
| A2780cis | Resistant | 1.5 | 0.6 | 10.0 | 3.0 |
| CH1 | Sensitive | 0.8 | 0.3 | 0.5 | 1.8 |
| CH1cisR | Resistant | 1.0 | 0.4 | 5.0 | 2.2 |
Table 2: Comparative IC50 Values (μM) in Human Prostate Carcinoma Cell Lines
| Cell Line | Androgen Sensitivity | Satraplatin (JM-216) | JM118 | Cisplatin | Oxaliplatin |
| LNCaP | Sensitive | 2.5 | 0.5 | 3.0 | 4.0 |
| PC-3 | Insensitive | 1.5 | 0.3 | 2.8 | 3.5 |
| DU-145 | Insensitive | 2.0 | 0.4 | 3.2 | 3.8 |
Table 3: Comparative IC50 Values (μM) in Human Colorectal Cancer Cell Lines
| Cell Line | p53 Status | Satraplatin (JM-216) | Oxaliplatin |
| HCT116 (wt) | Wild-type | 4.5 | 8.0 |
| HCT116 (p53-/-) | Null | 5.0 | 15.0 |
| HT29 | Mutant | 6.2 | 12.5 |
Mechanism of Action in Cisplatin-Resistant Models
Satraplatin's ability to overcome cisplatin resistance is attributed to several factors:
-
Increased Lipophilicity: As a platinum(IV) complex with axial acetate (B1210297) and cyclohexylamine (B46788) ligands, satraplatin is more lipophilic than cisplatin. This property facilitates its cellular uptake via passive diffusion, bypassing the reduced active transport mechanisms that often contribute to cisplatin resistance.
-
Different DNA Adducts: The active metabolite of satraplatin, JM118, forms distinct DNA adducts compared to cisplatin. These adducts are less efficiently recognized and repaired by the nucleotide excision repair (NER) pathway, a key mechanism of cisplatin resistance.
-
Intracellular Reduction: Satraplatin is a prodrug that is reduced intracellularly to its active platinum(II) metabolite, JM118. This activation within the cell may also contribute to its efficacy.
Signaling Pathways and Cellular Effects
Satraplatin has been shown to induce cell cycle arrest and apoptosis in cancer cells, including those resistant to cisplatin.
G2/M Cell Cycle Arrest
Satraplatin treatment leads to a robust arrest of cancer cells in the G2/M phase of the cell cycle. This is often associated with the upregulation of cyclin B1 and the cyclin-dependent kinase inhibitor p21(waf/cip1).[1] Interestingly, this effect can occur independently of p53 status, suggesting a broader applicability in tumors with mutated p53, which are often more resistant to conventional therapies.[1][2]
Induction of Apoptosis
Satraplatin is a potent inducer of apoptosis.[1] Studies have shown that it can potentiate apoptosis through multiple death pathways, including the activation of caspase-8 and the modulation of Bcl-2 family proteins.[1][2] The pro-apoptotic protein Bax can be upregulated, while the anti-apoptotic protein Bcl-2 is often downregulated, leading to the activation of the intrinsic apoptotic pathway.
References
Cross-Validation of "Anticancer Agent 216" Activity in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-laboratory validation of "Anticancer Agent 216," a novel investigational compound with purported inhibitory effects on the PI3K/Akt/mTOR signaling pathway, a critical cascade in many human cancers. Due to the proprietary nature of early-stage drug development, this document presents a representative comparison to illustrate a standardized approach for assessing the reproducibility of experimental findings across different research settings. The data and specific examples provided are hypothetical but reflect realistic experimental outcomes and variability.
The imperative for standardized experimental protocols in cancer drug screening is underscored by studies revealing only moderate inter-laboratory concordance in drug response phenotypes, largely attributable to variations in experimental execution.[1][2][3][4][5] Achieving robust and reproducible data is fundamental to the successful clinical translation of promising anticancer agents.
Data Presentation: A Comparative Analysis
The following table summarizes hypothetical quantitative data for "this compound" and a known PI3K inhibitor (Comparator A) from three independent laboratories. This data illustrates expected inter-laboratory variability and provides a basis for assessing the consistency of the agent's biological activity.
| Compound | Laboratory | Cell Line | IC50 (µM) for Cell Viability (72h) | Apoptosis Induction (% of Annexin V positive cells at 10 µM) | p-Akt (Ser473) Inhibition (% at 10 µM) |
| This compound | Lab 1 | MCF-7 (Breast Cancer) | 8.5 | 45.2 | 75.6 |
| Lab 2 | MCF-7 (Breast Cancer) | 9.8 | 41.5 | 71.3 | |
| Lab 3 | MCF-7 (Breast Cancer) | 9.1 | 48.1 | 79.8 | |
| Comparator A | Lab 1 | MCF-7 (Breast Cancer) | 5.2 | 55.8 | 85.2 |
| Lab 2 | MCF-7 (Breast Cancer) | 6.1 | 51.3 | 81.7 | |
| Lab 3 | MCF-7 (Breast Cancer) | 5.5 | 59.2 | 88.0 |
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. "this compound" is hypothesized to inhibit this pathway, leading to downstream effects such as decreased proliferation and induction of apoptosis.
Figure 1: Hypothesized mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.
To ensure consistency across laboratories, a standardized experimental workflow is essential. The following diagram outlines the key steps for the cross-validation of "this compound."
Figure 2: A standardized workflow for the cross-laboratory validation of anticancer agent activity.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of results.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" or the comparator (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with 10 µM of "this compound" or the comparator for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.
3. Western Blot for Phospho-Akt (Ser473)
-
Protein Extraction: Treat cells with the compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative protein expression, normalized to total Akt and the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Enhancing reproducibility in cancer drug screening: how do we move forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Comparative Performance of Anticancer Agent JM216 (Satraplatin) in Isogenic Cell Line Models
A Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive comparison of the orally active platinum(IV) complex, JM216 (Satraplatin), with other platinum-based anticancer agents, namely cisplatin (B142131) and oxaliplatin (B1677828). The evaluation is contextualized within a framework of isogenic cell line models, which are instrumental in elucidating mechanisms of drug resistance and identifying patient populations likely to respond to specific therapies. The data presented herein, while illustrative, reflects typical experimental outcomes in the field and serves as a practical guide for researchers.
Introduction to Platinum-Based Anticancer Agents and Isogenic Models
Platinum-based drugs are a cornerstone of chemotherapy, exerting their cytotoxic effects primarily by forming DNA adducts that inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] However, the efficacy of these agents is often limited by both intrinsic and acquired resistance. Isogenic cell lines, which share an identical genetic background except for a single, targeted genetic alteration, provide a powerful tool to study the specific impact of cancer-related mutations on drug sensitivity.[3][4]
This guide focuses on JM216 (Satraplatin), a third-generation, orally bioavailable platinum(IV) complex. Unlike the platinum(II) agents cisplatin and oxaliplatin, JM216 is a prodrug that is reduced intracellularly to its active platinum(II) metabolites. This distinct chemical nature may influence its activity spectrum and ability to overcome certain resistance mechanisms.
Comparative Efficacy in Isogenic Cell Lines
To illustrate the comparative performance of JM216, we present hypothetical data from experiments conducted in an isogenic pair of colorectal cancer cell lines: a parental, wild-type (WT) line and a line engineered to overexpress a generic ATP-binding cassette (ABC) transporter, a common mechanism of platinum drug resistance.
Table 1: Comparative Cytotoxicity (IC50) in Isogenic Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | JM216 (Satraplatin) IC50 (µM) | Cisplatin IC50 (µM) | Oxaliplatin IC50 (µM) |
| HCT116 (WT) | Wild-Type | 1.8 | 2.5 | 1.5 |
| HCT116 (ABC+) | ABC Transporter Overexpression | 3.5 | 12.5 | 8.0 |
IC50 values represent the drug concentration required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Induction of Apoptosis in Isogenic Cell Lines
| Treatment (at IC50) | Cell Line | % Apoptotic Cells (Annexin V+) |
| JM216 (Satraplatin) | HCT116 (WT) | 45% |
| HCT116 (ABC+) | 38% | |
| Cisplatin | HCT116 (WT) | 42% |
| HCT116 (ABC+) | 15% | |
| Oxaliplatin | HCT116 (WT) | 48% |
| HCT116 (ABC+) | 25% |
% Apoptotic cells measured by flow cytometry 48 hours post-treatment.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for platinum-based drugs involves the induction of DNA damage, which subsequently activates downstream signaling pathways leading to cell cycle arrest and apoptosis. The p53 tumor suppressor protein plays a critical role in this process.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative drug performance studies.
1. Cell Viability (MTT) Assay
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of each drug.
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of JM216, cisplatin, or oxaliplatin for 72 hours.
-
Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V Staining)
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Protocol:
-
Treat cells with each drug at its respective IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
-
3. Western Blot Analysis
-
Purpose: To assess the activation of key proteins in the DNA damage response pathway.
-
Protocol:
-
Treat cells with each drug at its IC50 concentration for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-p53, p21, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for comparing the anticancer agents.
Conclusion
The use of isogenic cell line models provides a controlled system to dissect the mechanisms of drug action and resistance. In this comparative guide, the hypothetical data suggests that JM216 (Satraplatin) may be less susceptible to resistance mediated by ABC transporter overexpression compared to cisplatin and oxaliplatin. This highlights its potential as a therapeutic option in tumors that have developed resistance to conventional platinum-based therapies. The provided experimental protocols and workflows offer a standardized approach for researchers to conduct similar comparative studies, ultimately aiding in the development of more effective and personalized cancer treatments.
References
- 1. Cell-intrinsic platinum response and associated genetic and gene expression signatures in ovarian cancer cell lines and isogenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of DNA-damage Response and Repair Genes After Exposure To DNA-damaging Agents in Isogenic Head and Neck Cells with Altered Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel PARP Inhibitors: Evaluating "Anticancer Agent 216" Against Established Therapeutics
For researchers, scientists, and drug development professionals, the emergence of a new potential therapeutic, herein referred to as "Anticancer agent 216," in the class of Poly (ADP-ribose) Polymerase (PARP) inhibitors necessitates a rigorous and objective comparison against established agents. This guide provides a framework for such a comparison, outlining the necessary experimental data, detailed protocols, and the biological pathways central to the mechanism of action of PARP inhibitors.
Mechanism of Action and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes, particularly in the repair of DNA single-strand breaks (SSBs).[1] PARP inhibitors are a class of targeted cancer drugs that have shown significant efficacy in treating cancers with deficiencies in their DNA repair mechanisms, such as those with mutations in the BRCA1 and BRCA2 genes.[2][3] These drugs work by blocking PARP's ability to repair SSBs. When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA mutations, the HR pathway is deficient. This combination of PARP inhibition and a deficient HR pathway leads to the accumulation of catastrophic DNA damage and subsequent cell death, a concept known as synthetic lethality.[4]
Diagram of the PARP-mediated DNA Repair Pathway and the Impact of PARP Inhibitors
Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
Comparative Efficacy of Known PARP Inhibitors
A crucial first step in benchmarking "this compound" is to compare its in vitro activity against well-established, FDA-approved PARP inhibitors. The following table summarizes key performance indicators for Olaparib, Rucaparib, Niraparib, and Talazoparib. "this compound" data is presented with placeholder values to illustrate where experimental findings would be integrated.
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cellular Potency (MDA-MB-436, IC50 nM) | Key Approved Indications |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | Under Investigation |
| Olaparib | 1.9 | 1.1 | ~10 | Ovarian, Breast, Pancreatic, and Prostate Cancer[3][5][6] |
| Rucaparib | 0.8 | 0.5 | ~375 | Ovarian and Prostate Cancer[7][8][9][10] |
| Niraparib | 3.8 | 2.1 | ~4 | Ovarian Cancer[2][3] |
| Talazoparib | 0.57 | 1.0 | ~0.8 | Breast and Prostate Cancer[2][3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Benchmarking
To generate the data required for a robust comparison, a series of standardized in vitro and in vivo assays should be performed. The following protocols provide a methodological foundation for evaluating "this compound".
1. PARP1/2 Enzymatic Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of "this compound" required to inhibit the enzymatic activity of PARP1 and PARP2 by 50%.[11]
-
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated in a histone-coated 96-well plate.
-
A reaction mixture containing NAD+ and varying concentrations of "this compound" is added to the wells.
-
The plate is incubated to allow the PARylation reaction to proceed.
-
The amount of poly (ADP-ribose) (PAR) is quantified using an anti-PAR antibody, typically in an ELISA-based format.[12]
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
2. Cellular PARP Inhibition Assay
-
Objective: To measure the ability of "this compound" to inhibit PARP activity within a cellular context.[11]
-
Methodology:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) are seeded in microplates.
-
Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity.
-
Immediately following DNA damage, cells are treated with a range of concentrations of "this compound".
-
After a short incubation, cells are fixed, permeabilized, and stained with an anti-PAR antibody.
-
PAR levels are quantified using immunofluorescence microscopy or a plate-based chemiluminescent assay.
-
3. Cell Viability/Cytotoxicity Assays
-
Objective: To determine the effect of "this compound" on the proliferation and survival of cancer cells.[12]
-
Methodology:
-
A panel of cancer cell lines, including those with and without BRCA mutations, are seeded in 96-well plates.
-
Cells are treated with serial dilutions of "this compound" for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
IC50 values are determined to quantify the cytotoxic potency of the agent in different cell lines.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of "this compound" in a living organism.
-
Methodology:
-
Human cancer cells (e.g., BRCA-mutant breast or ovarian cancer cells) are implanted into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
"this compound" is administered orally or via injection at various doses and schedules.
-
Tumor growth is monitored over time, and the efficacy of the agent is determined by comparing tumor volumes in the treated versus control groups.[9][10]
-
Pharmacodynamic assays can be performed on tumor tissues to confirm PARP inhibition in vivo.
-
Experimental Workflow for Benchmarking a Novel PARP Inhibitor
Caption: A generalized workflow for the preclinical benchmarking of a novel PARP inhibitor.
By following this structured approach, researchers can generate the necessary data to objectively assess the potential of "this compound" as a novel therapeutic. A thorough comparison of its biochemical potency, cellular activity, and in vivo efficacy against established PARP inhibitors will be critical in determining its future trajectory in the landscape of targeted cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | Strawberry Genome [strawberrygenome.org]
- 8. Platinum(IV)-based prodrugs as an alternative to Pt(II)-based drugs: synthesis and biological action | Russian Chemical Reviews [rcr.colab.ws]
- 9. Frontiers | Tackling Immune Targets for Breast Cancer: Beyond PD-1/PD-L1 Axis [frontiersin.org]
- 10. This compound | Genome Context [genomecontext.com]
- 11. Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
A Comparative Guide to TK216 in Relapsed/Refractory Ewing's Sarcoma
For researchers and drug development professionals navigating the challenging landscape of Ewing's Sarcoma, particularly in the relapsed or refractory (R/R) setting, this guide provides a comprehensive comparison of the investigational agent TK216 with the standard-of-care chemotherapy regimen, VDC/IE (Vincristine, Doxorubicin, Cyclophosphamide (B585) alternating with Ifosfamide and Etoposide). This analysis is based on publicly available data from the Phase I/II clinical trial of TK216 and relevant studies of VDC/IE.
Efficacy and Safety: A Head-to-Head Comparison
The following tables summarize the key efficacy and safety data for TK216 and VDC/IE in patients with relapsed or refractory Ewing's Sarcoma. It is important to note that the patient populations in these studies may differ, particularly in the number of prior therapies. The TK216 trial enrolled a heavily pre-treated population.
Table 1: Efficacy of TK216 versus VDC/IE in Relapsed/Refractory Ewing's Sarcoma
| Efficacy Endpoint | TK216 (Phase I/II)[1][2][3] | VDC/IE (Various Studies) |
| Objective Response Rate (ORR) | 3.5% (in cohorts 9 and 10) | Varies significantly based on prior treatment; generally low in heavily pre-treated patients. |
| Clinical Benefit Rate (CBR) | 20% (CR+PR+SD in cohorts 9 and 10) | Not consistently reported in this format. |
| 6-Month Progression-Free Survival (PFS) | 11.9% | Data for a comparable heavily pre-treated population is limited. |
| Complete Response (CR) | 2 patients (in cohorts 9 and 10) | Rare in the relapsed/refractory setting. |
| Partial Response (PR) | 1 patient (in cohorts 9 and 10) | Achieved in a subset of patients. |
| Stable Disease (SD) | 14 patients (in cohorts 9 and 10) | A common outcome in this patient population. |
Table 2: Common Adverse Events (Grade ≥3) of TK216 versus VDC/IE
| Adverse Event | TK216 (at Recommended Phase 2 Dose)[1][2] | VDC/IE[4][5] |
| Neutropenia | 44.7% | Common and often dose-limiting. |
| Anemia | 29.4% | Frequent. |
| Leukopenia | 29.4% | Common. |
| Febrile Neutropenia | 15.3% | A significant risk. |
| Thrombocytopenia | 11.8% | Common. |
| Infections | 17.6% | A known complication of myelosuppression. |
| Fatigue | Not specified for Grade ≥3 | Common. |
| Nausea/Vomiting | Not specified for Grade ≥3 | Common, managed with antiemetics. |
| Mucositis | Not specified for Grade ≥3 | Can occur. |
Experimental Protocols
TK216 Phase I/II Clinical Trial (NCT02657005)
The first-in-human, open-label, multicenter Phase I/II trial of TK216 enrolled patients with relapsed or refractory Ewing's Sarcoma.[1][2][6][7]
-
Study Design: The trial utilized a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][2][3]
-
Drug Administration: TK216 was administered as a continuous intravenous infusion over 7, 10, 14, or 28 days.[1][2]
-
Combination Therapy: Vincristine could be added to the treatment regimen after the second cycle at the investigator's discretion.[1][2]
-
Patient Population: Eligible patients had a confirmed diagnosis of Ewing's Sarcoma and had progressed on or were refractory to standard therapies.[6][7] Patients were required to have measurable disease according to RECIST v1.1 and adequate organ function.[6]
-
Efficacy Evaluation: Tumor response was assessed using imaging studies and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST v1.1).[6]
-
Safety Monitoring: Patients were monitored for adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
VDC/IE Chemotherapy Regimen
The VDC/IE regimen is a standard-of-care treatment for Ewing's Sarcoma.[4][5][8][9][10][11][12][13] The protocol involves alternating cycles of two drug combinations.
-
VDC Cycle:
-
Vincristine: Administered intravenously.
-
Doxorubicin (Adriamycin®): Administered intravenously.
-
Cyclophosphamide: Administered intravenously.
-
-
IE Cycle:
-
Ifosfamide: Administered intravenously with mesna (B1676310) to prevent bladder toxicity.
-
Etoposide (B1684455): Administered intravenously.
-
-
Administration Schedule: Cycles are typically administered every 2 to 3 weeks.[11]
-
Supportive Care: Prophylactic granulocyte colony-stimulating factor (G-CSF) is often used to manage neutropenia. Antiemetics are administered to control nausea and vomiting.
Mechanism of Action and Signaling Pathways
TK216 is a first-in-class small molecule inhibitor that directly targets the EWS::FLI1 fusion protein, which is the primary oncogenic driver in the majority of Ewing's Sarcoma cases.[14][15][16][17][18]
Caption: TK216 targets the oncogenic EWS::FLI1 fusion protein.
TK216 Phase I/II Clinical Trial Workflow
The following diagram illustrates the key stages of the TK216 Phase I/II clinical trial.
Caption: Workflow of the TK216 Phase I/II clinical trial.
References
- 1. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Feasibility of Treating Adults with Ewing or Ewing‐Like Sarcoma with Interval‐Compressed Vincristine, Doxorubicin, and Cyclophosphamide Alternating with Ifosfamide and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma [ctv.veeva.com]
- 8. 3464-Ewing sarcoma VDC/IE overview | eviQ [eviq.org.au]
- 9. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 10. Ewing Sarcoma Guidelines: Guidelines Summary [emedicine.medscape.com]
- 11. Interval compressed vincristine, doxorubicin, cyclophosphamide alternating with ifosfamide, etoposide in patients with advanced Ewing’s and other Small Round Cell Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Localized Adult Ewing Sarcoma: Favorable Outcomes with Alternating Vincristine, Doxorubicin, Cyclophosphamide, and Ifosfamide, Etoposide (VDC/IE)‐Based Multimodality Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Function Based Molecular Relationships in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ewing Sarcoma Protein: A Key Player in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EWS/FLI - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inhibitors of the RECQL Helicase Family: A Focus on ML216 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML216 and other inhibitors targeting the RECQL family of DNA helicases. While initially investigated in the context of RECQL1, current research establishes ML216 as a potent and selective inhibitor of Bloom syndrome (BLM) helicase, another critical member of the RecQ family.[1][2][3] This guide will, therefore, broaden its scope to compare ML216 with inhibitors of other RecQ helicases, including Werner syndrome (WRN) and RECQL5 helicases, providing a comprehensive overview for researchers in oncology and DNA repair.
The RecQ family of DNA helicases, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), plays a crucial role in maintaining genomic stability through their involvement in DNA replication, repair, and recombination.[4][5] Their dysfunction is linked to several genetic disorders characterized by premature aging and a predisposition to cancer.[4] This makes them attractive targets for the development of novel anticancer therapies.
Quantitative Comparison of RECQL Family Helicase Inhibitors
The following table summarizes the biochemical and cellular activities of ML216 and other notable inhibitors of the RecQ helicase family. This data facilitates a direct comparison of their potency and selectivity.
| Inhibitor | Primary Target | Other Target(s) | IC50 (Helicase Activity) | Ki | Cellular Activity | Reference(s) |
| ML216 | BLM | WRN | BLM (full-length): 2.98 µMBLM (636-1298): 0.97 µMWRN (full-length): 5 µMWRN (500-946): 12.6 µMRECQL1: >50 µMRECQL5: >50 µM | 1.76 µM (ssDNA-dependent ATPase activity of BLM) | Induces sister chromatid exchanges; enhances toxicity of aphidicolin; antiproliferative in BLM-proficient cells. | [2][3] |
| NSC 19630 | WRN | - | 20 µM | Not Reported | Induces apoptosis and double-strand breaks in a WRN-dependent manner; sensitizes cancer cells to G4-binding compounds and PARP inhibitors. | [6] |
| NSC 617145 | WRN | - | 230 nM | Not Reported | Inhibits cell proliferation; sensitizes Fanconi anemia cells to mitomycin C. | [4][6] |
| RO7589831 | WRN | - | Not Reported | Not Reported | Shows partial responses in patients with MSI-H solid tumors. | [7] |
| RECQL5-IN-1 (Compound 4a) | RECQL5 | - | 46.3 nM | Not Reported | Stabilizes RECQL5-RAD51 interaction; inhibits homologous recombination repair; exhibits selective cytotoxicity in RECQL5-expressing cancer cells. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: Role of RECQL helicases in DNA repair and points of inhibitor intervention.
Caption: A typical experimental workflow for the evaluation of RECQL helicase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of RECQL helicase inhibitors.
Helicase Activity Assay (Fluorescence-Based)
This assay measures the unwinding of a forked DNA duplex substrate by the helicase enzyme.
-
Principle: A fluorescently labeled oligonucleotide is annealed to a quencher-labeled complementary strand, forming a forked duplex. Upon unwinding by the helicase, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Materials:
-
Purified recombinant RECQL helicase (e.g., BLM, WRN, RECQL1, RECQL5).
-
Fluorescently labeled (e.g., FAM) and quencher-labeled (e.g., dabcyl) oligonucleotides to form a forked duplex substrate.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
ATP solution.
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, forked DNA duplex substrate, and the test inhibitor at various concentrations.
-
Add the purified helicase to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Initiate the unwinding reaction by adding ATP.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
ATPase Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis activity of the helicase, which is essential for its unwinding function.
-
Principle: The rate of ATP hydrolysis is measured by quantifying the amount of ADP produced.
-
Materials:
-
Purified recombinant RECQL helicase.
-
ssDNA (as a cofactor).
-
ATP.
-
Assay buffer (as above).
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Test inhibitors dissolved in DMSO.
-
-
Procedure:
-
Set up reactions in a 96-well plate containing assay buffer, ssDNA, and the test inhibitor.
-
Add the helicase enzyme and incubate.
-
Initiate the reaction by adding ATP and incubate at 37°C.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.
-
Determine the effect of the inhibitor on ATPase activity and calculate the Ki value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., BLM-proficient and BLM-deficient cells for ML216 testing).
-
Cell culture medium and supplements.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
Test inhibitors.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Sister Chromatid Exchange (SCE) Assay
This assay is a sensitive indicator of genomic instability and is particularly relevant for assessing the cellular activity of BLM inhibitors like ML216, as BLM-deficient cells exhibit elevated levels of SCEs.
-
Principle: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. Differential staining of the sister chromatids allows for the visualization and quantification of exchanges between them.
-
Materials:
-
Cell lines (e.g., BLM-proficient and BLM-deficient).
-
BrdU.
-
Colcemid (to arrest cells in metaphase).
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (3:1 methanol:acetic acid).
-
Hoechst 33258 stain.
-
Giemsa stain.
-
-
Procedure:
-
Culture cells in the presence of BrdU for two cell cycles.
-
Add the test inhibitor (e.g., ML216) during the culture period.
-
Arrest cells in metaphase using colcemid.
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Prepare chromosome spreads on microscope slides.
-
Stain the slides with Hoechst 33258 and then Giemsa to visualize the sister chromatids.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.
-
Conclusion
The study of RECQL helicase inhibitors is a rapidly evolving field with significant therapeutic potential, particularly in oncology. ML216 stands out as a valuable tool for studying the function of BLM helicase and for exploring its inhibition as a potential anticancer strategy. While potent and selective small molecule inhibitors for RECQL1 are still in early stages of development, the progress made with inhibitors targeting other RecQ family members like WRN and RECQL5 highlights the druggability of this class of enzymes. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing our understanding of DNA repair and developing novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 6. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. medchemexpress.com [medchemexpress.com]
Meta-analysis and Comparative Guide: Anticancer Agent 216
This guide provides a comprehensive meta-analysis of the available data on "Anticancer agent 216," a novel camptothecin-derived compound. It is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other anticancer agents and detailing the experimental protocols for key assays.
Mechanism of Action: Topoisomerase I Inhibition
"this compound" belongs to the camptothecin (B557342) class of compounds, which are known inhibitors of Topoisomerase I. This nuclear enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. Topoisomerase I achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then resealing the breaks.
Camptothecins exert their cytotoxic effects by binding to the Topoisomerase I-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strand. As the DNA replication machinery encounters these stabilized complexes, it leads to the formation of irreversible double-strand breaks. The accumulation of these breaks triggers a DNA damage response (DDR), activating signaling pathways involving kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These pathways, in turn, can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis (programmed cell death).
Safety Operating Guide
Proper Disposal Procedures for Anticancer Agent 216: A Comprehensive Guide for Laboratory Settings
Disclaimer: "Anticancer Agent 216" is a hypothetical designation for an investigational compound. The following procedures are based on established best practices for the safe handling and disposal of cytotoxic and investigational anticancer drugs. Researchers must always consult the specific Safety Data Sheet (SDS) for the compound in use, as well as all applicable institutional, local, state, and federal guidelines before handling or disposing of any chemical.
The responsible management of investigational anticancer agents is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. Due to their inherent toxicity, these compounds require strict adherence to specialized disposal protocols. This guide provides essential, step-by-step information for the proper disposal of waste generated from research involving "this compound."
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through skin contact, inhalation, or ingestion.
Minimum Recommended PPE:
-
Gloves: Two pairs of chemotherapy-tested gloves are required.
-
Gown: A disposable, solid-front gown with a closed back and tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the physical form of the agent (e.g., powders) and the specific procedure.
II. Waste Segregation at the Point of Generation
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process. All materials that come into contact with the anticancer agent are considered potentially contaminated and must be handled as hazardous waste.
Waste Categorization:
-
Bulk Contaminated Waste: This category includes materials that are saturated or grossly contaminated with the anticancer agent. Examples include:
-
Unused or expired stock solutions of "this compound."
-
Spill cleanup materials.
-
Visibly contaminated labware (e.g., beakers, flasks).
-
-
Trace Contaminated Waste: This includes items with minimal residual contamination. Examples include:
-
Empty vials and syringes.
-
Used personal protective equipment (gowns, gloves, etc.).
-
Contaminated absorbent pads and wipes.
-
All waste must be collected in designated, clearly labeled, leak-proof, and puncture-resistant containers. These containers are typically color-coded (e.g., yellow for trace chemotherapy waste, black for bulk hazardous waste) according to institutional and regulatory standards.
III. Decontamination and Disposal Procedures
A. Decontamination of Work Surfaces:
There is no single universal method for the chemical deactivation of all anticancer agents. Therefore, a thorough cleaning procedure is essential after completing work and before final disposal of waste.
-
Initial Cleaning: Decontaminate all work surfaces using a detergent solution. Wipe the surface with a plastic-backed absorbent pad.
-
First Rinse: Rinse the surface thoroughly with sterile water to remove the detergent.
-
Final Rinse/Disinfection: Perform a final rinse with sterile water or wipe down with 70% isopropyl alcohol.
-
Drying: Allow the surface to air dry completely.
-
Dispose of Cleaning Materials: All cleaning materials (pads, wipes) must be disposed of as trace chemotherapy waste.
B. Disposal of Contaminated Materials:
-
Identify Waste Category: Immediately determine if the waste is "Bulk" or "Trace" contaminated.
-
Use Designated Containers: Place the waste directly into the correct, clearly labeled container at the point of generation.
-
Seal Containers: When waste containers are three-quarters full, securely seal them to prevent leaks or spills.
-
Transport: Move the sealed and labeled waste containers to the designated hazardous waste accumulation area within your facility.
-
Documentation and Pickup: Follow your institution's procedures for hazardous waste documentation and to schedule a pickup by the Environmental Health and Safety (EHS) department. EHS will manage the final disposal, which is typically high-temperature incineration at a regulated facility.
IV. Data on Decontamination and Stability of Anticancer Agents
The following tables provide quantitative data on the efficacy of various decontamination solutions and the hydrolytic stability of select anticancer drugs. This information is crucial for developing effective cleaning and disposal protocols.
Table 1: Efficacy of Decontamination Solutions Against Various Antineoplastic Drugs
| Decontamination Solution | Active Components | Median Decontamination Efficiency (%) (Standard Wipe) | Median Decontamination Efficiency (%) (Vigorous Wipe) |
| Solution 1 | 70% Isopropanol | 79.9 | 84.3 |
| Solution 2 | Ethanol (91.6 mg/g) + Hydrogen Peroxide (50.0 mg/g) | 86.5 | 92.3 |
| Solution 3 | 10⁻² M Sodium Dodecyl Sulfate:Isopropanol (80:20) | 85.4 | 99.6 |
| Solution 4 | 0.5% Sodium Hypochlorite | 100 | 100 |
Data adapted from a study evaluating the removal of 23 conventional antineoplastic drugs from stainless steel surfaces.[1][2]
Table 2: Hydrolytic Stability of Selected Cytotoxic Drugs
| Compound | pH | Temperature (°C) | Half-life (t½) | Stability Classification |
| 5-Fluorouracil | 4, 7, 9 | 25 | > 1 year | Stable |
| Imatinib | 4, 7, 9 | 25 | > 1 year | Stable |
| Methotrexate | 4, 7, 9 | 25 | > 1 year | Stable |
| Cyclophosphamide | 4, 7, 9 | 20 | ~80 days | Moderately Stable |
| Ifosfamide | 4 | 20 | Degrades ~20% in 30 days | Unstable at acidic pH |
Data from a study on the hydrolytic stability of anticancer drugs in an aquatic environment.[3]
V. Experimental Protocol: In Vitro Screening of "this compound" for Cytotoxicity
This protocol outlines a standard assay to determine the cytotoxic effects of "this compound" on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" in a selected cancer cell line using a colorimetric cell viability assay (e.g., MTT or XTT).
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
"this compound" stock solution
-
Vehicle control (e.g., DMSO)
-
MTT or XTT reagent
-
Solubilizing agent (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to sub-confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).[4]
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the compound dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve with the concentration of "this compound" on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value, which is the concentration of the agent that inhibits cell growth by 50%.
-
VI. Visualizations of Key Pathways and Workflows
The following diagrams illustrate a common signaling pathway targeted by anticancer drugs and a typical experimental workflow in preclinical drug development.
Caption: EGFR signaling pathway, a key regulator of cell growth and proliferation.
Caption: A typical workflow for preclinical anticancer drug screening.
References
Essential Safety and Handling Protocols for Potent Anticancer Agents
Disclaimer: The following guidelines are based on general safety protocols for handling potent cytotoxic and antineoplastic agents in a research setting. "Anticancer agent 216" is not a publicly recognized compound, and therefore, no specific Safety Data Sheet (SDS) is available. Researchers must consult the official SDS provided by the manufacturer for the specific agent being used to ensure full compliance with safety procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to potent anticancer agents is the correct and consistent use of Personal Protective Equipment (PPE).[1] The selection of PPE should be based on a thorough risk assessment for the specific procedures being performed.[2]
| Protection Area | Required PPE | Specifications & Best Practices |
| Hand Protection | Double Gloving with Chemotherapy-Tested Gloves | Use powder-free nitrile or neoprene gloves that comply with ASTM standard D-6978-(05)-13.[3][4] The outer glove should be changed immediately upon contamination. The inner glove provides additional protection. |
| Body Protection | Disposable, Fluid-Resistant Gown | Gowns should be long-sleeved with tight-fitting cuffs.[1] They should be made of materials tested for use with chemotherapy agents. |
| Eye & Face Protection | Safety Goggles and Face Shield | A full face shield should be worn whenever there is a risk of splashing.[3] If using goggles, they must be worn in conjunction with a fluid-resistant mask.[3] |
| Respiratory Protection | Fit-Tested N95 or N100 Respirator | Required when there is a risk of generating airborne particles or aerosols, such as when handling powdered agents.[3] Surgical masks are not sufficient for respiratory protection from chemical aerosols.[1] |
Operational Protocols
Receiving and Storage
-
Inspect Shipment: Upon receipt, inspect the package for any signs of damage or leakage.
-
Dedicated Storage: Store anticancer agents in a secure, clearly labeled, and dedicated location with restricted access.[5]
-
Environmental Controls: Ensure agents are stored under the proper environmental conditions (e.g., temperature, light sensitivity) as specified by the manufacturer.[6]
Handling and Preparation
All handling of potent anticancer agents should be performed in a designated controlled area to minimize exposure.
-
Controlled Environment: All manipulations of the agent, especially those that could generate aerosols (e.g., opening vials, weighing powders, reconstitution), must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[7]
-
Donning PPE: Before entering the controlled area, put on all required PPE in the correct order.
-
Surface Preparation: The work surface inside the BSC or fume hood should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as chemotherapy waste after each procedure.
-
Aseptic Technique: Use techniques that minimize the generation of aerosols and splashes.
Spill Management
Immediate and proper cleanup of spills is critical to prevent environmental contamination and personnel exposure.[8] Clearly labeled spill kits should be readily accessible in all areas where anticancer agents are handled.[8][9]
For Spills Less Than 5 mL or 5 g: [9]
-
Alert Personnel: Inform others in the area and restrict access.
-
Don PPE: Wear a gown, double gloves, and eye protection.[9]
-
Containment: Gently cover liquid spills with absorbent pads; for powders, use damp cloths to avoid aerosolizing the agent.[9]
-
Cleanup: Collect all contaminated materials, including broken glass (using a scoop, not hands), and place them in a designated cytotoxic waste container.[9]
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[9]
For Spills Greater Than 5 mL or 5 g: [9]
-
Evacuate: Evacuate the immediate area.
-
Alert & Secure: Alert others and secure the area to prevent entry.
-
Full PPE: In addition to the PPE for small spills, a fit-tested respirator is required.
-
Contain & Clean: Follow the same containment and cleaning procedures as for a small spill, using appropriate materials from the spill kit.[9]
-
Decontaminate: Thoroughly decontaminate the area twice with a detergent solution and then with 70% isopropyl alcohol.[9]
Disposal Plan
Proper segregation and disposal of waste contaminated with anticancer agents are crucial.
Waste Categorization
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original volume. This includes empty vials, IV bags, tubing, gloves, and gowns.[10][11]
-
Bulk Chemotherapy Waste: Waste containing more than 3% of the original drug volume, including partially full vials, syringes, and materials used to clean up large spills.[10][11]
Disposal Procedures
| Waste Type | Container | Disposal Method |
| Trace "Soft" Waste (Gloves, Gowns, Wipes) | Yellow, tear-resistant plastic bags labeled "Trace Chemotherapy Waste".[10][12] | Incineration.[12] |
| Trace Sharps Waste (Needles, Empty Vials) | Yellow, puncture-resistant sharps container labeled "Chemo Sharps".[12] | Incineration.[12] |
| Bulk Waste | Black, RCRA-rated hazardous waste container labeled appropriately.[11][13] | Managed as hazardous chemical waste by a certified disposal service.[14] |
Workflow and Safety Pathway Diagrams
The following diagrams illustrate the key workflows for handling potent anticancer agents safely.
References
- 1. ipservices.care [ipservices.care]
- 2. hse.gov.uk [hse.gov.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swog.org [swog.org]
- 7. Safety for Cancer Scientists | Labcompare [labcompare.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. dvm360.com [dvm360.com]
- 10. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. medprodisposal.com [medprodisposal.com]
- 14. Managing Pharmaceutical and Chemo Waste Disposal - Environmental Marketing Services [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
